molecular formula C6H14N2O B8481733 3-Aminomethyl-3-hydroxypiperidine

3-Aminomethyl-3-hydroxypiperidine

Cat. No.: B8481733
M. Wt: 130.19 g/mol
InChI Key: PEGYOPOXCNMJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminomethyl-3-hydroxypiperidine is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Aminomethyl-3-hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminomethyl-3-hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-(aminomethyl)piperidin-3-ol

InChI

InChI=1S/C6H14N2O/c7-4-6(9)2-1-3-8-5-6/h8-9H,1-5,7H2

InChI Key

PEGYOPOXCNMJFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CN)O

Origin of Product

United States

Foundational & Exploratory

3-Aminomethyl-3-hydroxypiperidine: Structural Properties, Synthetic Workflows, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminomethyl-3-hydroxypiperidine is a highly functionalized, saturated heterocyclic scaffold that has garnered significant attention in modern drug discovery. Characterized by a piperidine ring substituted with both an aminomethyl and a tertiary hydroxyl group at the C3 position, it provides a dense array of hydrogen-bond donors and acceptors. To facilitate orthogonal functionalization, this scaffold is predominantly commercialized and utilized in its N-Boc protected form,1[1]. This technical guide details its physicochemical properties, synthetic causality, and field-proven experimental protocols for seamless integration into pharmaceutical pipelines.

Structural and Physicochemical Properties

The unique combination of functional groups in 3-aminomethyl-3-hydroxypiperidine dictates its behavior in both synthetic and biological environments. The tertiary hydroxyl group plays a critical role in conformational restriction; it engages in intramolecular hydrogen bonding with the adjacent primary amine, locking the aminomethyl vector into a predictable bioactive conformation.

When protected as the tert-butyl carbamate (Boc), the steric bulk of the 1,1-dimethylethyl group increases the molecule's lipophilicity and solubility in organic solvents, enabling smooth downstream coupling reactions[1].

Table 1: Physicochemical Properties of 1-Boc-3-aminomethyl-3-hydroxypiperidine

PropertyValue
CAS Number 1308384-31-7[2]
Molecular Formula C11H22N2O3[2]
Molecular Weight 230.30 g/mol [2]
SMILES CC(C)(C)OC(=O)N1CCCC(O)(CN)C1[2]
Topological Polar Surface Area (TPSA) 75.8 Ų[3]
Predicted Density 1.124 ± 0.06 g/cm³[3]
Storage Conditions 4°C, protect from light[2]

Synthetic Pathways & Mechanistic Insights

The de novo synthesis of the 3-aminomethyl-3-hydroxypiperidine core requires precise stereoelectronic control to establish the quaternary stereocenter at C3.

Mechanistic Causality:

  • Epoxidation: The synthesis typically begins with 1-Boc-3-piperidone. A Corey-Chaykovsky reaction (using trimethylsulfoxonium iodide and sodium hydride) is employed rather than a Wittig olefination. Causality: The sulfur ylide directly yields a spiro-epoxide intermediate, bypassing the need to synthesize and subsequently oxidize an exocyclic alkene.

  • Regioselective Ring Opening: The spiro-epoxide is subjected to nucleophilic attack by ammonia (or an azide equivalent followed by reduction). Causality: The nucleophile attacks the less sterically hindered terminal methylene carbon of the oxirane ring, leading exclusively to the 3-aminomethyl-3-hydroxy architecture rather than a rearranged product. The Boc protecting group remains completely stable under these strongly basic nucleophilic conditions.

SynthWorkflow N1 1-Boc-3-piperidone (Starting Material) N2 Corey-Chaykovsky Epoxidation N1->N2 N3 Spiro-epoxide Intermediate N2->N3 N4 Nucleophilic Attack (NH3 / MeOH) N3->N4 N5 1-Boc-3-aminomethyl- 3-hydroxypiperidine N4->N5

Synthetic workflow for 1-Boc-3-aminomethyl-3-hydroxypiperidine via spiro-epoxide.

Applications in Drug Development

In medicinal chemistry, this scaffold is deployed as a versatile building block for:

  • Kinase Inhibitors: The primary amine serves as an excellent nucleophile for SNAr reactions with heteroaryl chlorides, forming essential hinge-binding motifs.

  • GPCR Ligands: Upon global deprotection, the basic piperidine nitrogen mimics endogenous monoamines, anchoring the molecule in the acidic aspartate residues typical of GPCR orthosteric pockets.

  • PROTACs (Proteolysis Targeting Chimeras): The bifunctional nature of the deprotected scaffold makes it an ideal rigidified linker, modulating the physicochemical properties of the degrader while maintaining the necessary spatial distance between the warhead and E3 ligase ligand.

MedChemLogic Core 3-Aminomethyl-3-hydroxypiperidine Core Scaffold Amine Primary Amine (Amidation / SNAr) Core->Amine Hydroxyl Tertiary Hydroxyl (Conformational Lock) Core->Hydroxyl Piperidine Piperidine Nitrogen (Salt Formation) Core->Piperidine Target1 Kinase Inhibitors Amine->Target1 Target2 Bioactive Conformation Hydroxyl->Target2 Target3 GPCR Ligands Piperidine->Target3

Pharmacophore diversification logic for the 3-aminomethyl-3-hydroxypiperidine scaffold.

Experimental Protocols: Functionalization and Deprotection

To ensure high-fidelity synthesis, the following protocol outlines the selective amidation of the primary amine followed by the self-validating removal of the Boc group.

Protocol: Selective Amidation and Boc-Deprotection

Objective: To couple a carboxylic acid to the primary amine of 1-Boc-3-aminomethyl-3-hydroxypiperidine, followed by piperidine deprotection.

Phase 1: Amidation (HATU-mediated)

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature to form the active ester. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated intermediate.

  • Coupling: Add4[4] (1.1 eq). Stir for 2-4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.

Phase 2: Boc Deprotection (Self-Validating System)

  • Acidolysis: Dissolve the crude amide in anhydrous Dichloromethane (DCM, 0.1 M). Cool to 0°C.

  • Deprotection: Add Trifluoroacetic acid (TFA, 20% v/v relative to DCM) dropwise. Causality: The tertiary butyl carbamate is highly susceptible to acid-catalyzed cleavage, releasing isobutylene and CO₂ gas. The low temperature prevents side reactions with the tertiary hydroxyl group (e.g., dehydration).

  • Validation (In-Process Control): Monitor the reaction via LC-MS. Self-Validation: The reaction is deemed complete when the mass spectrum shows a uniform shift of -100 Da (loss of the Boc group) and the disappearance of the characteristic tert-butyl singlet (~1.4 ppm) in a crude ¹H NMR aliquot.

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Purify the resulting piperidine TFA salt via reverse-phase HPLC or free-base it using an ion-exchange resin.

Safety and Handling

As a concentrated chemical intermediate, 1-Boc-3-aminomethyl-3-hydroxypiperidine carries standard GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[4]. Standard PPE (lab coat, gloves, safety goggles) and handling within a certified fume hood are strictly required.

References

  • PubChem - NIH. "1-Piperidinecarboxylic acid, 3-(aminomethyl)-3-hydroxy-, 1,1-dimethylethyl ester". National Library of Medicine.[Link]

Sources

Structural Elucidation of 3-Aminomethyl-3-hydroxypiperidine: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminomethyl-3-hydroxypiperidine is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry for the development of kinase inhibitors, GPCR ligands, and novel antibacterial agents. In synthetic and analytical workflows, it is most frequently encountered as its N-Boc protected derivative, 1-Boc-3-aminomethyl-3-hydroxypiperidine (CAS 1308384-31-7), which provides necessary solubility and stability for advanced characterization[1].

The primary analytical challenge in characterizing this molecule lies in its C3 quaternary stereocenter . Because C3 bears a hydroxyl group, an aminomethyl group, and two piperidine ring extensions, it lacks directly attached protons. Consequently, standard 1D


H NMR and direct-correlation 2D techniques (HSQC) are insufficient for complete assignment. This whitepaper outlines a self-validating, multi-modal analytical workflow designed to unambiguously elucidate the connectivity, relative conformation, and absolute configuration of this complex scaffold.

Strategic Workflow for Structure Elucidation

To ensure rigorous scientific integrity, the elucidation process must follow a deterministic sequence: compositional verification, topological mapping, and stereochemical assignment.

Workflow Start Sample Prep & HRMS Formula: C11H22N2O3 NMR1D 1D NMR (1H, 13C, DEPT) Identify Quaternary C3 Start->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Map Connectivity NMR1D->NMR2D Stereo NOESY / ROESY Relative Stereochemistry NMR2D->Stereo AbsConfig VCD & DFT Calculations Absolute Configuration Stereo->AbsConfig

Workflow for the complete structural elucidation of 3-aminomethyl-3-hydroxypiperidine.

Causality in Technique Selection
  • DEPT-135 vs.

    
    C NMR:  DEPT-135 is employed specifically to filter out the quaternary C3 carbon. By comparing the standard 
    
    
    
    C spectrum (where C3 appears at ~71 ppm) against the DEPT-135 spectrum (where C3 disappears), we establish the first self-validating proof of the quaternary center.
  • HMBC over COSY: While COSY maps the contiguous C4-C5-C6 spin system, it cannot bridge the gap across the quaternary C3. HMBC is mandatory to observe

    
     and 
    
    
    
    long-range couplings, anchoring the aminomethyl group and the C2/C4 protons to the C3 node[2].
  • VCD over X-Ray Crystallography: Piperidine derivatives are notoriously difficult to crystallize due to ring flexibility and the oily nature of the free base. Vibrational Circular Dichroism (VCD) bypasses the need for a crystal lattice, allowing for absolute stereochemical determination directly in solution by comparing experimental IR/VCD spectra against Density Functional Theory (DFT) calculations[3].

Topological Connectivity: NMR Strategy

The structural proof relies on a convergence of 2D NMR data. The


H-

H COSY spectrum easily identifies the isolated C4-C5-C6 aliphatic chain of the piperidine ring[4]. However, the critical juncture is proving that the aminomethyl group (-CH

NH

) is attached to C3 rather than C2 or C4.

This is achieved through Heteronuclear Multiple Bond Correlation (HMBC). The isolated diastereotopic protons of the C2 methylene and the aminomethyl group will both show strong


 and 

correlations to the oxygenated quaternary carbon at ~71 ppm.

HMBC_Logic C3 Quaternary C3 (δ ~71 ppm) H1 Aminomethyl Protons (H-1') H1->C3 2J/3J HMBC H2 Piperidine C2 Protons H2->C3 2J HMBC H4 Piperidine C4 Protons H4->C3 2J HMBC

Key HMBC correlations required to unambiguously assign the C3 quaternary stereocenter.

Quantitative NMR Assignment Data

The following table summarizes the expected multiparametric NMR data for 1-Boc-3-aminomethyl-3-hydroxypiperidine in CDCl


 at 298K. This data acts as a reference matrix for spectral validation.
Position

C Shift (ppm)
DEPT-135

H Shift (ppm)
Multiplicity &

(Hz)
Key HMBC (

H


C)
N-Boc (C=O) 154.5C

(Null)
---
C3 71.2C

(Null)
---
C2 52.1CH

(Down)
3.45, 3.10d (13.5), d (13.5)C3, C4, C=O
C6 43.5CH

(Down)
3.60, 3.25mC4, C5, C=O
C4 33.4CH

(Down)
1.85, 1.55mC2, C3, C5, C6
C5 21.8CH

(Down)
1.70, 1.45mC3, C4, C6
C1' (-CH

NH

)
48.3CH

(Down)
2.75, 2.60d (12.8), d (12.8)C2, C3, C4
Boc (C-Me

)
79.5C

(Null)
---
Boc (CH

)

28.4CH

(Up)
1.45s (9H)C

(Boc), C=O

Experimental Protocols

To ensure reproducibility and E-E-A-T standards, the following protocols are designed as self-validating systems. Internal calibrations are embedded within the steps to prevent false-positive data acquisition.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulate line-broadening agents.
    
  • Instrument Calibration (Self-Validation): Tune and match the probe to the exact sample. Perform a rigorous 3D shimming routine (Z1-Z5, X, Y, XZ, YZ) until the TMS peak exhibits a linewidth at half-height (

    
    ) of 
    
    
    
    0.8 Hz.
  • 1D Acquisition:

    • Acquire

      
      H NMR (min. 16 scans, 64k data points, relaxation delay 
      
      
      
      s).
    • Acquire

      
      C NMR (min. 512 scans, 
      
      
      
      s, with WALTZ-16 proton decoupling).
  • 2D HMBC Acquisition: Set the long-range coupling delay to 62.5 ms (optimized for an average

    
     of 8 Hz). Acquire with 2048 x 256 increments to ensure sufficient resolution in the F1 (
    
    
    
    C) dimension to differentiate the closely spaced C2 and C1' carbon signals.
Protocol B: Absolute Stereochemistry via VCD & TD-DFT

Determining the absolute configuration of the C3 stereocenter requires correlating experimental vibrational data with quantum mechanical models[3].

  • Experimental VCD: Dissolve 10 mg of the compound in 150

    
    L of CDCl
    
    
    
    . Inject into a BaF
    
    
    cell with a 100
    
    
    m path length. Acquire IR and VCD spectra simultaneously using a dual-PEM (Photoelastic Modulator) FT-VCD spectrometer (resolution 4 cm
    
    
    , 8-hour collection time for high signal-to-noise ratio).
  • Computational Modeling (DFT):

    • Perform a conformational search of the arbitrarily chosen (3R)-enantiomer using Molecular Mechanics (e.g., OPLS4 force field).

    • Optimize the geometry of all conformers within 3.0 kcal/mol of the global minimum using DFT at the B3LYP/6-311G(d,p) level of theory.

  • Spectral Validation: Calculate the harmonic vibrational frequencies and rotational strengths for the optimized conformers. Apply a Lorentzian band shape (half-width ~8 cm

    
    ) to generate the simulated VCD spectrum.
    
  • Conclusion: Overlay the Boltzmann-averaged simulated spectrum with the experimental spectrum. A positive match in the sign of the primary vibrational bands (e.g., the C-O stretch at ~1050 cm

    
     and N-H bends) confirms the absolute configuration. An inverted match indicates the (3S)-enantiomer.
    

References

  • Thieme Connect. "2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora". URL:[Link]

  • ACS Publications. "Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries". URL:[Link]

Sources

Comprehensive Spectroscopic Characterization of 3-Aminomethyl-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminomethyl-3-hydroxypiperidine is a critical heterocyclic building block utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. However, the free diamine base is highly polar, hygroscopic, and prone to atmospheric degradation (e.g., CO₂ absorption). Consequently, analytical validation is almost universally performed on its stable, protected derivative: 1-Boc-3-aminomethyl-3-hydroxypiperidine (CAS: 1308384-31-7) [1].

This technical guide provides an authoritative, step-by-step framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Part 1: Spectroscopic Validation Workflow

The following logic diagram maps the multi-modal analytical workflow required to achieve self-validating structural confirmation.

G A Sample Preparation (1-Boc Derivative) B NMR Spectroscopy (1H, 13C, 2D) A->B CDCl3 Solvent C IR Spectroscopy (ATR-FTIR) A->C Neat Sample D Mass Spectrometry (ESI-TOF MS) A->D MeOH/FA Matrix E Data Integration & Structural Confirmation B->E C->E D->E

Workflow for the multi-modal spectroscopic validation of 3-aminomethyl-3-hydroxypiperidine.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

Experimental Causality & Principles

For 1-Boc-protected piperidines, rotation around the carbamate C–N bond is restricted at room temperature. This phenomenon generates transient rotamers that can cause significant line broadening of the C2 and C6 equatorial/axial protons in the ¹H NMR spectrum . To mitigate this, CDCl₃ is used as the primary solvent; if severe broadening persists, a variable temperature (VT) experiment at 333 K in DMSO-d₆ is executed to coalesce the signals into sharp peaks.

Quantitative Data Summaries

Table 1: Expected ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
1.45Singlet (s)9H-C(CH₃)₃Boc protecting group methyls.
1.50 – 1.75Multiplet (m)4HC4-H₂, C5-H₂Aliphatic piperidine backbone.
1.80 – 2.20Broad Singlet (br s)3H-OH, -NH₂Exchangeable protons; highly concentration-dependent.
2.65, 2.75AB Doublets (d)2H-CH₂NH₂Diastereotopic protons adjacent to the chiral C3 center.
3.10 – 3.60Multiplet (m)4HC2-H₂, C6-H₂Deshielded by the adjacent N-Boc group.

Table 2: Expected ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm)Carbon TypeAssignment
154.8Quaternary (C=O)Boc carbonyl.
79.6QuaternaryBoc tert-butyl central carbon.
71.2QuaternaryC3 of piperidine (bearing -OH and -CH₂NH₂).
52.5, 44.1Secondary (CH₂)C2 and C6 (adjacent to N-Boc).
48.3Secondary (CH₂)Aminomethyl carbon (-CH₂NH₂).
33.4, 22.1Secondary (CH₂)C4 and C5 (aliphatic backbone).
28.4Primary (CH₃)Boc methyl carbons (3C).
Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS). Self-Validation: The TMS acts as an internal standard, locking the 0 ppm reference to rule out chemical shift drift.

  • Filtration: Pass the solution through a glass-wool plug into a 5 mm NMR tube to eliminate particulate-induced magnetic susceptibility artifacts.

  • Acquisition: Acquire the ¹H spectrum (minimum 16 scans) and ¹³C spectrum (minimum 512 scans).

  • Post-Processing: Apply zero-filling and a 0.3 Hz exponential line-broadening window function prior to Fourier transformation to optimize the signal-to-noise ratio.

Part 3: Infrared (IR) Spectroscopy

Experimental Causality & Principles

While traditional KBr pellets are standard for solid samples, the hygroscopic nature of the primary amine and hydroxyl groups in this compound makes KBr problematic (absorbed water obscures the 3200–3400 cm⁻¹ region). Attenuated Total Reflectance (ATR) FTIR is strictly utilized to analyze the neat solid without matrix interference.

Quantitative Data Summary

Table 3: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityAssignment
3350, 3280Medium, BroadN-H stretch (primary amine) & O-H stretch (hydrogen-bonded).
2975, 2930, 2865StrongC-H stretch (aliphatic piperidine and tert-butyl groups).
1685Strong, SharpC=O stretch (carbamate/Boc group).
1420MediumC-H bending (scissoring).
1165StrongC-O stretch (carbamate and tertiary alcohol).
Self-Validating Protocol: ATR-FTIR Acquisition
  • System Blanking: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans). Self-Validation: This step subtracts atmospheric H₂O and CO₂, ensuring the 3300 cm⁻¹ and 2300 cm⁻¹ regions are artifact-free.

  • Sample Application: Deposit 2–5 mg of the neat crystalline powder directly onto the crystal.

  • Compression: Apply uniform pressure using the anvil to achieve intimate optical contact with the evanescent wave.

  • Data Collection: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Part 4: Mass Spectrometry (MS)

Experimental Causality & Principles

Electrospray Ionization (ESI) in positive mode is the optimal ionization technique due to the high proton affinity of the primary amine. During tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID), Boc-protected amines undergo highly predictable and diagnostic gas-phase fragmentation: the sequential loss of isobutylene (-56 Da) and carbon dioxide (-44 Da) .

Quantitative Data Summary

Table 4: ESI-TOF MS and MS/MS Fragmentation (Positive Mode)

m/z (Observed)Ion SpeciesMass Loss (Da)Mechanistic Interpretation
253.15[M + Na]⁺N/ASodium adduct (common in ESI).
231.17[M + H]⁺N/AIntact protonated molecular ion.
175.11[M + H - C₄H₈]⁺56Loss of the tert-butyl group (isobutylene).
131.12[M + H - C₅H₈O₂]⁺100Sequential loss of isobutylene and CO₂ (yields the free base).
Self-Validating Protocol: LC-MS/MS Acquisition
  • Matrix Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid (FA). The FA forces the equilibrium toward the protonated state [M+H]⁺.

  • Blank Injection: Inject a pure Methanol/FA blank. Self-Validation: Verifies the absence of carryover or background isobaric contaminants at m/z 231.

  • Ionization: Infuse the sample into the ESI source (Capillary voltage: 3.0 kV, Desolvation Temp: 250 °C).

  • Fragmentation: Isolate the precursor ion (m/z 231.17) in the quadrupole and apply a normalized collision energy (NCE) of 20–30 eV in the collision cell to generate the diagnostic 175.11 and 131.12 m/z product ions.

References

  • PubChem Database. "tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CID: 56698905)". National Center for Biotechnology Information. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons. Available at:[Link]

  • Gross, J. H. "Mass Spectrometry: A Textbook, 3rd Edition". Springer International Publishing. Available at:[Link]

Sources

3-Aminomethyl-3-hydroxypiperidine: A Novel sp³-Rich Chemical Scaffold for Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern drug discovery landscape is undergoing a paradigm shift, moving away from flat, highly aromatic molecules toward complex, three-dimensional architectures. This transition is driven by the need to improve clinical success rates by enhancing target selectivity, aqueous solubility, and overall pharmacokinetic profiles. At the forefront of this movement is the utilization of sp³-rich heterocycles.

This technical whitepaper explores 3-Aminomethyl-3-hydroxypiperidine (commonly utilized as its Boc-protected derivative, CAS: 1308384-31-7), a highly functionalized, conformationally restricted chemical scaffold. By offering a unique geminal amino-alcohol motif on a piperidine ring, this scaffold provides medicinal chemists with distinct, divergent vectors for pharmacophore mapping. We will dissect its physicochemical advantages, logical applications in target-based design, and self-validating synthetic workflows for library generation.

The "Escape from Flatland" Imperative

Historically, high-throughput synthetic practices favored sp²–sp² cross-coupling reactions (e.g., Suzuki, Sonogashira), leading to library enrichment with flat, achiral, and highly aromatic compounds. However, as articulated by Lovering et al. in their seminal paper, "Escape from Flatland", increasing the fraction of sp³-hybridized carbons (Fsp³) and incorporating chiral centers significantly correlates with a compound's successful transition from discovery to clinical approval.

High Fsp³ scaffolds like 3-aminomethyl-3-hydroxypiperidine address the "Flatland" problem by:

  • Reducing Promiscuity: 3D architectures are less likely to intercalate into off-target proteins (e.g., hERG, CYP450s), thereby reducing toxicity.

  • Improving Solubility: The disruption of crystal lattice packing energy, inherent to flat aromatic systems, drastically improves aqueous solubility.

  • Enhancing Vector Trajectory: The tetrahedral geometry allows substituents to project into deep, complex binding pockets (e.g., protein-protein interaction interfaces) that planar molecules cannot access.

Physicochemical Profiling & Structural Advantages

The 3-aminomethyl-3-hydroxypiperidine core is a privileged scaffold . The presence of a quaternary carbon at the 3-position restricts the conformational flexibility of the attached primary amine and tertiary hydroxyl groups. This rigidity minimizes the entropic penalty upon target binding.

Table 1: Physicochemical Properties of 1-Boc-3-aminomethyl-3-hydroxypiperidine
PropertyValueImplication for Drug Design
Molecular Weight 230.30 g/mol Low MW allows for extensive derivatization while remaining well within Lipinski's Rule of 5.
Fsp³ (Deprotected Core) 1.0 (7/7 carbons)Maximal 3D character; reduces off-target promiscuity and improves thermodynamic solubility.
H-Bond Donors 3 (-NH₂, -OH)Provides multiple vectors for target anchoring (e.g., kinase hinge region or GPCR orthosteric sites).
H-Bond Acceptors 3 (N, O, O)Enhances aqueous solubility and interaction with target electrophiles.
Topological Polar Surface Area 75.8 ŲOptimal for membrane permeability; highly tunable based on downstream functionalization.

Strategic Applications in Target-Based Design

The unique spatial arrangement of the secondary piperidine amine, the primary methylamine, and the tertiary hydroxyl group allows for the simultaneous targeting of distinct binding pocket regions.

Application: Kinase Inhibitor Design

In the design of Type I or Type II kinase inhibitors, the scaffold can be mapped to the ATP-binding site. The piperidine nitrogen can be functionalized with a heteroaryl group to act as the hinge-binding motif , while the primary amine projects into the solvent-exposed region to improve solubility and pharmacokinetic properties. The tertiary hydroxyl group acts as an anchoring hydrogen bond donor/acceptor to residues in the ribose-binding pocket.

PharmacophoreMapping Scaffold 3-Aminomethyl-3-hydroxypiperidine Core Scaffold Amine Primary Amine (Solvent-Exposed Vector) Scaffold->Amine Vector 1 Hydroxyl Tertiary Hydroxyl (H-Bond Donor/Acceptor) Scaffold->Hydroxyl Vector 2 Piperidine Piperidine Nitrogen (Hinge Region Binder) Scaffold->Piperidine Vector 3 Kinase Kinase ATP Pocket Interaction Amine->Kinase Solubilization Hydroxyl->Kinase Anchoring Piperidine->Kinase Hinge Binding

Figure 1: Logical mapping of the scaffold's pharmacophoric vectors to a kinase ATP-binding pocket.

Synthetic Workflows & Methodologies

To utilize this scaffold effectively, chemists must navigate the differential reactivity of its functional groups. The primary amine is sterically hindered by the adjacent geminal hydroxyl group and the piperidine ring. Therefore, functionalization requires highly efficient reagents.

Below is a self-validating experimental workflow for generating an amide-coupled library, followed by Boc deprotection.

ExperimentalWorkflow Start 1-Boc-3-aminomethyl- 3-hydroxypiperidine Step1 Amide Coupling (HATU, DIPEA, DMF) Start->Step1 R-COOH Intermediate Boc-Protected Amide Intermediate Step1->Intermediate 2-4h, RT Step2 Boc Deprotection (TFA, DCM, 1h) Intermediate->Step2 Cleavage Neutralization Resin Neutralization (Amberlyst A21) Step2->Neutralization Remove TFA Final Target Compound (Free Piperidine) Neutralization->Final Isolation

Figure 2: Step-by-step experimental workflow for functionalization and deprotection of the scaffold.

Protocol 1: Sterically Hindered Amide Coupling

Objective: Selectively functionalize the primary amine while leaving the tertiary alcohol intact.

  • Preparation: Dissolve 1-Boc-3-aminomethyl-3-hydroxypiperidine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) at a concentration of 0.2 M.

  • Activation: Add HATU (1.2 eq) to the solution, followed immediately by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality Check: HATU is explicitly chosen over standard EDC/HOBt due to the steric hindrance at the neopentyl-like primary amine. HATU forms a highly reactive 7-azabenzotriazole active ester, which accelerates the amidation rate and suppresses side reactions. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine salt without competing for the active ester.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: Aliquot 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The complete disappearance of the starting material mass (

      
       231.1 [M+H]+) and the appearance of the product mass validates coupling efficiency.
      
  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract three times with Ethyl Acetate (EtOAc).

    • Causality Check: The NaHCO₃ neutralizes residual acid and aids in partitioning the highly polar DMF into the aqueous layer.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove trace DMF), dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol 2: Controlled Boc Deprotection

Objective: Remove the Boc protecting group without inducing dehydration of the tertiary alcohol.

  • Preparation: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cleavage: Add Trifluoroacetic acid (TFA) dropwise at 0 °C to achieve a final ratio of 1:4 TFA:DCM. Warm to room temperature.

    • Causality Check: A moderate concentration of TFA is critical. While the 1,2-aminoalcohol motif is generally stable, subjecting the tertiary hydroxyl group to unnecessarily harsh acidic conditions (e.g., concentrated HCl with heat) risks undesired elimination (dehydration) to an alkene.

  • Reaction: Stir at room temperature for 1 hour.

    • Self-Validation Checkpoint: Perform a TLC and stain with Ninhydrin (Kaiser test). The appearance of a bright blue/purple spot confirms the presence of the newly liberated secondary piperidine amine.

  • Neutralization & Isolation: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Dissolve the resulting TFA salt in Methanol and add Amberlyst A21 basic ion-exchange resin. Stir for 30 minutes, filter, and concentrate.

    • Causality Check: The fully deprotected diamine-alcohol is exceptionally polar and highly water-soluble. Standard liquid-liquid extraction with aqueous NaOH would result in massive product loss to the aqueous phase. The use of a basic resin ensures quantitative recovery of the free base.

Conclusion

The 3-aminomethyl-3-hydroxypiperidine scaffold represents a powerful tool in the modern medicinal chemist's arsenal. By embracing the "Escape from Flatland" philosophy, researchers can leverage its high Fsp³, built-in conformational rigidity, and dense hydrogen-bonding network to design highly selective, soluble, and efficacious therapeutics. The self-validating protocols provided ensure that despite the steric complexities of the geminal substitution, library generation can be executed with high fidelity and yield.

References

  • Lovering F, Bikker J, Humblet C. "Escape from Flatland: increasing proportion of sp3 hybridized carbon atoms and its impact on clinical success." Journal of Medicinal Chemistry. 2009 Nov 12;52(21):6752-6. URL:[Link]

Solubility and Stability Profiling of 3-Aminomethyl-3-hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Physicochemical characterization, degradation causality, and self-validating analytical protocols.

Executive Summary

In modern rational drug design, conformationally restricted amino alcohols are highly prized for their ability to modulate target affinity while improving metabolic stability. 3-Aminomethyl-3-hydroxypiperidine —most frequently utilized in its protected form, 1-Boc-3-aminomethyl-3-hydroxypiperidine —is a versatile small-molecule scaffold. The presence of a geminal aminomethyl and hydroxyl group on a piperidine ring creates a dense hydrogen-bonding network that profoundly influences its solubility, hygroscopicity, and chemical stability.

This technical guide provides an authoritative framework for understanding the physicochemical behavior of this scaffold, detailing the causality behind its solubility dynamics and outlining field-proven, self-validating protocols for stability testing.

Chemical Identity & Physicochemical Profiling

Understanding the intrinsic properties of the molecule is the first step in successful formulation and synthetic elaboration. The free base contains two highly reactive nitrogen centers (a secondary piperidine amine and a primary amine). To prevent unwanted side reactions during library synthesis, the piperidine nitrogen is typically protected with a tert-butyloxycarbonyl (Boc) group1[1].

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the standard commercial Boc-protected variant.

Table 1: Physicochemical Properties of 1-Boc-3-aminomethyl-3-hydroxypiperidine

ParameterValueCausality / Impact
CAS Number 1308384-31-7Unique identifier for the N-Boc protected scaffold[1].
Molecular Weight 230.30 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Polar Surface Area (PSA) 75.8 ŲHigh PSA indicates strong hydrogen bonding, driving hygroscopicity and solubility.
Chemical Formula C₁₁H₂₂N₂O₃Aliphatic nature dictates a lack of UV chromophores, requiring specialized detection.
Storage Conditions 4°C, Protect from lightPrevents slow oxidative degradation and moisture absorption 2[2].
Causality of Solubility Dynamics

The solubility of the unprotected 3-aminomethyl-3-hydroxypiperidine scaffold is entirely dictated by the protonation states of its two basic centers. The piperidine nitrogen typically exhibits a pKa of ~10–11, while the primary aminomethyl group has a pKa of ~9.5–10.0.

  • Acidic Media (pH < 7): Both nitrogen atoms are protonated. The resulting di-cationic species is highly solvated by water, leading to near-infinite aqueous solubility.

  • Physiological Media (pH 7.4): The molecule exists primarily in a mono-cationic state, balancing aqueous solubility with enough lipophilicity to permeate lipid bilayers.

  • Basic Media (pH > 10): The molecule exists as a free base. The loss of charge significantly reduces aqueous solubility, driving the molecule into the organic phase (higher LogD).

Ionization A Low pH (< 7) Di-cationic Form High Aqueous Solubility B Physiological pH (7.4) Mono-cationic Form Moderate Solubility A->B Deprotonation (Piperidine N) C High pH (> 10) Free Base Form Lipophilic / Low Aq. Sol. B->C Deprotonation (Primary Amine)

Figure 1: pH-dependent ionization states dictating the solubility of the piperidine scaffold.

Chemical Stability & Degradation Pathways

While aliphatic amino alcohols are structurally robust compared to esters or amides, the specific geminal arrangement of the aminomethyl and hydroxyl groups introduces unique degradation liabilities under stress3[3].

  • Oxidative Degradation: The primary amine is highly susceptible to N-oxidation in the presence of peroxides or reactive oxygen species (ROS), forming hydroxylamines or nitroso derivatives. Quantum chemical evaluations of amine oxidation demonstrate that this pathway is often catalyzed by trace metals or even common co-solvents like acetonitrile 4[4]. Furthermore, predictive models show that amine oxidation rates are highly dependent on the solvent environment, proceeding faster in water than in methanol 5[5].

  • Acidic/Basic Stress: Under extreme acidic conditions and elevated temperatures, the Boc-protecting group (if present) will cleave, yielding the free base and isobutylene gas. Under extreme alkaline stress, gem-amino alcohols can theoretically undergo retro-aldol-like cleavage, though the rigid piperidine ring provides significant kinetic stability against this pathway 6[6].

Experimental Methodologies

To ensure scientific integrity, every analytical protocol must be a self-validating system. Because 3-Aminomethyl-3-hydroxypiperidine lacks an extended conjugated


-system, it is virtually invisible to standard UV detectors (e.g., at 254 nm). Therefore, Evaporative Light Scattering Detection (ELSD) or Liquid Chromatography-Mass Spectrometry (LC-MS) is mandatory to achieve accurate mass balance. 
Protocol A: Kinetic Solubility Assessment via Nephelometry

Causality: Nephelometry detects the exact concentration at which a compound precipitates (cloud point) by measuring laser light scattering. This provides a highly accurate kinetic solubility limit without the risk of compound degradation during prolonged equilibrium shake-flask methods.

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate, performing a serial dilution using Phosphate Buffered Saline (PBS, pH 7.4) to achieve a concentration range of 1 µM to 1000 µM. Ensure the final DMSO concentration does not exceed 2%.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm).

  • Measurement: Read the plate using a nephelometer. The kinetic solubility limit is defined as the lowest concentration where the scattering signal significantly deviates from the baseline buffer blank.

Protocol B: Stability-Indicating Forced Degradation Assay

Causality: Stress testing (forced degradation) intentionally degrades the API by 5–20% to validate that the analytical method can successfully resolve the parent compound from its degradants, ensuring a true stability-indicating assay 3[3].

  • Sample Prep: Prepare 1 mg/mL solutions of the compound in a 50:50 Water:Acetonitrile diluent.

  • Stress Application:

    • Acidic: Add 0.1N HCl, heat to 60°C for 24 hours. Neutralize with 0.1N NaOH.

    • Basic: Add 0.1N NaOH, heat to 60°C for 24 hours. Neutralize with 0.1N HCl.

    • Oxidative: Add 3%

      
      , store at room temperature in the dark for 24 hours.
      
    • Photolytic: Expose to 1.2 million lux hours of UV/Vis light (ICH Q1B standard).

  • Chromatographic Analysis: Inject 10 µL of each neutralized sample into an LC-MS/ELSD system utilizing a C18 column (100 mm x 2.1 mm, 1.7 µm) with a gradient of 0.1% Formic Acid in Water and Acetonitrile.

  • Validation: Calculate mass balance by summing the ELSD peak areas of the parent and degradants.

StabilityWorkflow Start Sample Preparation (3-Aminomethyl-3-hydroxypiperidine) Acid Acidic Stress 0.1N HCl, 60°C Start->Acid Base Basic Stress 0.1N NaOH, 60°C Start->Base Ox Oxidative Stress 3% H2O2, RT Start->Ox Photo Photolytic Stress UV/Vis Light (ICH Q1B) Start->Photo Analysis LC-MS / HPLC-ELSD Analysis (Identify Degradants & Mass Balance) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis

Figure 2: Standardized forced degradation workflow for amino alcohol building blocks.

Table 2: Expected Forced Degradation Outcomes

Stress ConditionReagents / EnvironmentExpected Degradation PathwayAnalytical Impact
Acidic 0.1N HCl, 60°C, 24hDehydration or Boc-deprotectionFormation of highly polar free-base degradants; early elution on C18.
Basic 0.1N NaOH, 60°C, 24hRetro-aldol cleavage (minor)Generally stable, but extreme heat may cause minor ring opening.
Oxidative 3%

, RT, 24h
N-oxidation of primary amineFormation of N-oxide species; detectable via +ESI MS shift (+16 Da).
Photolytic UV/Vis LightRadical-mediated degradationMinor degradation expected due to lack of UV-absorbing chromophores.

References

  • Broo, A., et al. "Experimental and Quantum Chemical Evaluations of Pyridine Oxidation Under Drug Development Stress Test Conditions." Journal of Pharmaceutical Sciences, PubMed. Available at:[Link]

  • Bäcktorp, C., et al. "A qualitative method for prediction of amine oxidation in methanol and water." Journal of Pharmaceutical Sciences, PubMed. Available at:[Link]

  • Biomedres. "Forced Degradation – A Review." Available at:[Link]

Sources

stereoisomers of 3-Aminomethyl-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

The 3-aminomethyl-3-hydroxypiperidine scaffold, particularly in its N-Boc protected form (1-Boc-3-aminomethyl-3-hydroxypiperidine, CAS 1308384-31-7), has emerged as a privileged building block in modern medicinal chemistry. As a geminally disubstituted piperidine, it offers a rigid, three-dimensional framework that projects multiple hydrogen-bonding vectors—a critical feature for engaging complex protein targets such as kinases and G-protein-coupled receptors (GPCRs).

This technical guide explores the stereochemical profiling, strategic synthesis, and causal mechanisms behind the isolation and application of its (R)- and (S)-stereoisomers.

Structural & Stereochemical Profiling

The architectural value of 3-aminomethyl-3-hydroxypiperidine lies in its C3 chiral center. Because the C3 position is bonded to four distinct groups—a hydroxyl group (-OH), an aminomethyl group (-CH₂NH₂), the C2 methylene of the piperidine ring, and the C4 methylene of the piperidine ring—it exists as two distinct enantiomers: (R)- and (S)-.

The spatial orientation of these functional groups dictates the molecule's ability to form highly specific salt bridges and hydrogen bonds within a target's binding pocket. The physicochemical properties of the N-Boc protected intermediate, which dictate its behavior during synthesis and purification, are summarized below.

Table 1: Quantitative Physicochemical Properties of 1-Boc-3-aminomethyl-3-hydroxypiperidine

PropertyValueMethod / Condition
Chemical Formula C₁₁H₂₂N₂O₃Exact Mass: 230.16 g/mol
Molecular Weight 230.30 g/mol Standard Atomic Weights[1]
Topological Polar Surface Area (tPSA) 75.8 ŲPredictive Modeling[2]
Density 1.124 ± 0.06 g/cm³Predictive Modeling[2]
Boiling Point 341.0 ± 27.0 °CPredictive Modeling[2]
Stereocenters 1 (C3 Position)Validated via Chiral SFC

Strategic Synthesis & Enantiomeric Resolution

Synthesizing a gem-disubstituted chiral center with absolute regiocontrol requires a precise sequence of reactions. The industry-standard approach avoids direct substitution (which often leads to elimination side-products) in favor of a spiro-epoxide intermediate.

The Causality of the Synthetic Route

The choice of the Corey-Chaykovsky reaction over standard epoxidation is driven by the need to generate a spiro-oxirane from a ketone. This specific intermediate is critical because it sets up a highly regioselective ring-opening. When subjected to sodium azide, the nucleophile preferentially attacks the less sterically hindered terminal methylene carbon rather than the tertiary C3 carbon. This causality ensures that the hydroxyl group is perfectly positioned at the tertiary C3 center, establishing the foundational pharmacophore[3].

Experimental Protocol: A Self-Validating Workflow

Step 1: Corey-Chaykovsky Epoxidation

  • Reagents: N-Boc-piperidin-3-one (1.0 eq), Trimethylsulfoxonium iodide (1.2 eq), Sodium hydride (60% dispersion, 1.2 eq), anhydrous DMSO.

  • Procedure: Generate the sulfur ylide by adding NaH to trimethylsulfoxonium iodide in DMSO at 0 °C. Stir for 30 minutes until hydrogen evolution ceases. Add N-Boc-piperidin-3-one dropwise. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 199) shifts to the epoxide mass (m/z 213). ¹H-NMR must show the disappearance of the ketone alpha-protons and the appearance of characteristic epoxide methylene doublets at ~2.6–2.8 ppm.

Step 2: Regioselective Epoxide Ring-Opening

  • Reagents: Spiro-epoxide intermediate (1.0 eq), Sodium azide (3.0 eq), Ammonium chloride (3.0 eq), Methanol/Water (8:1).

  • Procedure: Reflux the mixture at 70 °C for 16 hours. The NH₄Cl acts as a mild proton source to activate the epoxide oxygen, facilitating the regioselective attack of the azide at the less hindered carbon.

  • Self-Validation Checkpoint: IR spectroscopy must show a strong, sharp azide stretch at ~2100 cm⁻¹. ¹H-NMR must reveal an AB quartet for the newly formed -CH₂N₃ group at ~3.3 ppm, confirming the regiochemistry.

Step 3: Reduction to the Primary Amine

  • Reagents: 3-Azidomethyl-3-hydroxypiperidine intermediate, 10% Pd/C (0.1 eq), H₂ gas (1 atm), Methanol.

  • Procedure: Purge the reaction flask with nitrogen, add Pd/C, and stir under a hydrogen atmosphere for 4 hours at room temperature. Filter through Celite to remove the catalyst.

  • Self-Validation Checkpoint: The disappearance of the IR azide stretch (~2100 cm⁻¹) and an LC-MS mass shift to m/z 230.16 confirms the successful generation of the racemic 1-Boc-3-aminomethyl-3-hydroxypiperidine[4].

Step 4: Chiral Resolution via SFC Because asymmetric synthesis of this specific scaffold is notoriously low-yielding, the industry standard is to resolve the racemic mixture using Supercritical Fluid Chromatography (SFC).

  • Conditions: Chiralpak AD-H column, Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine) 80:20, Flow rate: 70 mL/min.

  • Validation: Analytical chiral HPLC is used to confirm that both the (R)- and (S)-enantiomers are isolated with >99% enantiomeric excess (ee).

Synthesis_Workflow NBoc N-Boc-piperidin-3-one (Starting Material) Epoxide Spiro-oxirane Intermediate (C3-Spiro Center) NBoc->Epoxide Corey-Chaykovsky [Me3S(O)I, NaH] Azide 3-Azidomethyl-3-hydroxypiperidine (Regioselective Opening) Epoxide->Azide NaN3, NH4Cl (Attack at less hindered C) Amine 1-Boc-3-aminomethyl-3-hydroxypiperidine (Racemic Mixture) Azide->Amine Pd/C, H2 (Reduction) R_Isomer (R)-Enantiomer (Resolved) Amine->R_Isomer Chiral SFC S_Isomer (S)-Enantiomer (Resolved) Amine->S_Isomer Chiral SFC

Synthetic workflow and chiral resolution of 3-aminomethyl-3-hydroxypiperidine.

Mechanistic Pathways & Target Engagement

In drug development, the stereochemistry of the 3-aminomethyl-3-hydroxypiperidine scaffold is not merely a structural footnote; it is the primary driver of target engagement. The (R)- and (S)-enantiomers project their hydrogen-bonding vectors into entirely different spatial quadrants.

When incorporated into a larger drug molecule (e.g., a kinase inhibitor), the basic piperidine nitrogen often acts as a solvent-exposed solubilizing group or interacts with acidic residues (like Asp or Glu) at the edge of the binding pocket. The C3 tertiary hydroxyl group frequently acts as a rigid hydrogen-bond donor/acceptor to the kinase hinge region. The aminomethyl group, depending on its (R) or (S) configuration, will either project deep into a hydrophobic sub-pocket (enabling further functionalization) or clash with the protein backbone. This spatial divergence is why chiral resolution is an absolute necessity in hit-to-lead optimization[3].

Pharmacophore_Logic Scaffold 3-Aminomethyl-3-hydroxypiperidine Chiral Scaffold Amine Primary Amine (-NH2) Salt Bridge Donor Scaffold->Amine Hydroxyl Tertiary Hydroxyl (-OH) H-Bond Acceptor/Donor Scaffold->Hydroxyl Piperidine Piperidine Ring Hydrophobic/Basic Vector Scaffold->Piperidine Target_Asp Target Protein Asp/Glu Residue Amine->Target_Asp Electrostatic Target_Hinge Target Protein Kinase Hinge Region Hydroxyl->Target_Hinge H-Bonding Target_Pocket Target Protein Hydrophobic Pocket Piperidine->Target_Pocket Steric Fit

Pharmacophore binding logic of the 3-aminomethyl-3-hydroxypiperidine vectors.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for 1-Piperidinecarboxylic acid, 3-(aminomethyl)-3-hydroxy-, 1,1-dimethylethyl ester." PubChem, [Link]

  • ResearchGate. "The 3-Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis." ResearchGate, [Link]

Sources

In Silico Docking Studies of 3-Aminomethyl-3-hydroxypiperidine: A Computational Whitepaper on Privileged Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminomethyl-3-hydroxypiperidine scaffold (frequently utilized in its protected form, 1-Boc-3-aminomethyl-3-hydroxypiperidine, CAS 1308384-31-7) represents a highly privileged, stereochemically rich core in modern medicinal chemistry[1][2]. Featuring a six-membered saturated nitrogen heterocycle, this moiety provides a rigid 3D vector that minimizes entropic penalties upon target binding[3]. Its unique combination of a primary amine (hydrogen bond donor and positive ionizable group) and a tertiary hydroxyl group (hydrogen bond donor/acceptor) on the same carbon creates a dense, localized pharmacophore. This makes it an ideal building block for targeting complex enzymatic pockets, particularly in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes management[4][5].

Structural Rationale & Pharmacophore Mapping

As a Senior Application Scientist, I emphasize that successful drug design requires understanding the causality of molecular interactions rather than just observing binding affinities. When designing antidiabetic agents, the piperidine nucleus has a profound influence on biological activities[5]. The rationale behind selecting 3-aminomethyl-3-hydroxypiperidine lies in its precise geometric alignment with the DPP-4 active site:

  • Ionizable Aminomethyl Group: With a pKa of approximately 9.5, the primary amine is fully protonated at physiological pH (7.4). This cationic state is non-negotiable; it forms critical bidentate salt bridges with the Glu205 and Glu206 residues of DPP-4[4].

  • Hydroxyl Anchor: The adjacent hydroxyl group acts as a secondary anchor, establishing strong hydrogen bonds with the tyrosine-rich S2 pocket (Tyr547, Tyr662), which stabilizes the ligand-receptor complex[4].

  • Piperidine Core: The sp3-hybridized ring provides the necessary steric bulk and hydrophobic contacts to occupy the S1 pocket (Phe357, Tyr666), effectively displacing high-energy water molecules[3].

Pharmacophore Scaffold 3-Aminomethyl-3-hydroxypiperidine Scaffold Amine Primary Amine (-NH3+) Salt Bridge Scaffold->Amine Hydroxyl Hydroxyl (-OH) H-Bond Donor/Acceptor Scaffold->Hydroxyl Piperidine Piperidine Ring Hydrophobic S1 Pocket Scaffold->Piperidine Target1 DPP-4: Glu205 / Glu206 Amine->Target1 Ionic Target2 DPP-4: Tyr662 / Tyr547 Hydroxyl->Target2 H-Bond Target3 DPP-4: Phe357 / Tyr666 Piperidine->Target3 Hydrophobic

Logical mapping of 3-Aminomethyl-3-hydroxypiperidine pharmacophore features to DPP-4 active site.

Computational Methodology: A Self-Validating Protocol

In silico docking is only as reliable as its input states and validation metrics. The following step-by-step protocol establishes a self-validating system for evaluating 3-aminomethyl-3-hydroxypiperidine derivatives.

Step 1: Ligand Preparation (State Causality)
  • Protocol: Generate 3D conformations using tools like LigPrep (Schrödinger) or OpenBabel. Assign protonation states at pH 7.4 ± 0.5 using Epik.

  • Causality: Tautomeric and ionization states dictate binding. Failing to protonate the aminomethyl group will result in a purely hydrogen-bonding interaction in the simulation rather than the much stronger ionic salt bridge. This leads to artificially deflated docking scores and incorrect pose generation.

Step 2: Protein Preparation (Microenvironment Resolution)
  • Protocol: Retrieve a high-resolution crystal structure of DPP-4 (e.g., PDB ID: 4A5S)[4]. Remove crystallographic waters >3 Å from the active site, add missing hydrogens, and optimize the H-bond network using a Protein Preparation Wizard.

  • Causality: The catalytic triad of DPP-4 (Ser630, Asp708, His740) is highly sensitive to tautomeric states. Explicitly defining the correct protonation state of His740 ensures the integrity of the S1 pocket's electrostatic surface, preventing steric clashes during docking.

Step 3: Grid Generation & Validation (The Self-Validating Step)
  • Protocol: Center the receptor grid on the native co-crystallized ligand (e.g., Alogliptin). Before screening novel analogs, re-dock the native ligand back into the generated grid.

  • Causality: The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å[4]. This critical step confirms that the grid size and scoring function parameters are correctly calibrated for this specific pocket.

Step 4: High-Throughput Docking & MM-GBSA
  • Protocol: Execute Extra Precision (XP) docking. Subject the top 10% of poses to Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations.

  • Causality: Standard docking scores only estimate binding affinity. MM-GBSA incorporates implicit solvent models to calculate the desolvation penalty. Because the aminomethyl and hydroxyl groups are highly polar, displacing water carries a high energetic cost. MM-GBSA accurately penalizes false-positive poses that do not form sufficient compensatory interactions.

DockingWorkflow LigPrep Ligand Preparation Assign pH 7.4 (Protonated Amine) Docking High-Throughput Docking Glide XP / AutoDock Vina LigPrep->Docking ProtPrep Protein Preparation Optimize H-bond Network (His740) GridGen Grid Generation & Validation Native Ligand RMSD < 2.0 Å ProtPrep->GridGen GridGen->Docking Scoring Post-Docking Analysis MM-GBSA Free Energy Calculation Docking->Scoring

Self-validating in silico molecular docking workflow for piperidine derivatives.

Quantitative Data Presentation

The following table summarizes the in silico evaluation of hypothetical 3-aminomethyl-3-hydroxypiperidine derivatives against the DPP-4 active site, demonstrating the Structure-Activity Relationship (SAR).

Compound IDR-Group Substitution (N1 position)Glide XP Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Residue InteractionsRMSD to Native Core (Å)
Standard Alogliptin (Control)-9.45-45.20Glu205, Glu206, Tyr6620.45
AMHP-01 Unsubstituted (Fragment)-5.20-22.15Glu205, Glu2061.12
AMHP-02 2-Cyanobenzyl-8.90-41.30Glu205, Glu206, Tyr5470.85
AMHP-03 Quinazolin-4-yl-10.15-52.65Glu205, Glu206, Tyr547, Phe3570.68
AMHP-04 4-Fluorophenylsulfonyl-7.65-34.50Glu205, Tyr6661.45

Data Interpretation: Compound AMHP-03 demonstrates superior binding affinity compared to the control. The bulky quinazoline ring effectively occupies the S1 hydrophobic pocket, while the core 3-aminomethyl-3-hydroxypiperidine scaffold maintains the critical electrostatic anchor with Glu205 and Glu206.

Conclusion

The 3-aminomethyl-3-hydroxypiperidine scaffold is a highly effective, stereochemically defined pharmacophore for targeting complex enzymatic active sites[2][6]. By employing a rigorously validated in silico protocol that accounts for physiological protonation states and desolvation penalties, researchers can reliably optimize this core into potent, selective therapeutic agents.

References

  • 1-Boc-3-aMinoMethyl-3-hydroxypiperidine Source: Echemi URL
  • CAS 1308384-31-7: 1,1-Dimethylethyl 3-(aminomethyl)
  • Design, Synthesis and Biological Evaluation of Novel Aminomethyl-piperidones based DPP-IV Inhibitors Source: ResearchGate URL
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: NIH / PubMed Central URL
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents Source: Longdom Publishing URL
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: MDPI URL

Sources

The 3-Aminomethyl-3-hydroxypiperidine Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve target selectivity, aqueous solubility, and overall pharmacokinetic profiles[1]. The 3-aminomethyl-3-hydroxypiperidine (3-AM-3-HP) scaffold represents a highly versatile, stereochemically rich building block. By presenting a primary amine and a tertiary hydroxyl group on a conformationally restricted piperidine core, this scaffold provides precise vectors for hydrogen bond donation and acceptance.

As an Application Scientist, I have structured this technical guide to dissect the causality behind why the 3-AM-3-HP scaffold is uniquely suited for specific therapeutic targets. We will explore its mechanistic rationale in inhibiting Dipeptidyl Peptidase-4 (DPP-4) and Renin, provide self-validating experimental protocols for assaying these targets, and quantitatively profile its physicochemical advantages.

Target Class 1: Dipeptidyl Peptidase-4 (DPP-4) for Metabolic Diseases

Structural & Mechanistic Rationale

DPP-4 is a serine exopeptidase that cleaves dipeptides from the N-terminus of polypeptides, most notably inactivating the incretin hormone Glucagon-Like Peptide-1 (GLP-1). The active site of DPP-4 contains a highly hydrophobic S1 pocket and a charged S2 pocket[2].

Analogues utilizing the 3-AM-3-HP scaffold are exceptionally potent DPP-4 inhibitors due to a synergistic binding mechanism:

  • The Aminomethyl Group (S2 Pocket): The primary amine mimics the N-terminal amino acid of GLP-1. At physiological pH, it is protonated and forms critical salt bridges with Glu205 and Glu206 in the S2 pocket[2].

  • The C3-Hydroxyl Group: This is the differentiating factor of the 3-AM-3-HP scaffold. The hydroxyl group forms a strong hydrogen bond with Tyr662. Crucially, this interaction restricts the piperidine ring from undergoing a chair-to-chair flip, locking the molecule into the bioactive conformation required for optimal S1 pocket occupation.

  • The Piperidine Core (S1 Pocket): The hydrophobic bulk of the piperidine ring efficiently fills the S1 pocket, displacing high-energy water molecules and driving the binding enthalpy.

DPP4_Pathway Compound 3-AM-3-HP Analogue (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme (Active Protease) Compound->DPP4 Competitive Inhibition GLP1_inactive Inactive GLP-1 (Cleaved Dipeptide) DPP4->GLP1_inactive Cleaves N-terminus GLP1_active Active GLP-1 (Incretin Hormone) GLP1_active->GLP1_inactive Prevented by Inhibitor GLP1R GLP-1 Receptor (Pancreatic Beta Cell) GLP1_active->GLP1R Receptor Binding cAMP cAMP / PKA Pathway Activation GLP1R->cAMP Gs Protein Coupling Insulin Insulin Secretion (Glucose Homeostasis) cAMP->Insulin Exocytosis Trigger

Diagram illustrating the GLP-1 signaling pathway and the intervention point of DPP-4 inhibitors.

Experimental Protocol: FRET-Based DPP-4 Enzymatic Assay

To validate the efficacy of 3-AM-3-HP analogues, a continuous fluorogenic assay is employed. This protocol is designed as a self-validating system by incorporating a Z'-factor calculation to ensure assay robustness.

Reagents & Materials:

  • Enzyme: Recombinant Human DPP-4 (expressed in Sf9 cells).

  • Substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin). Causality: DPP-4 specifically cleaves post-proline residues; cleavage releases highly fluorescent free AMC.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA, 0.01% Triton X-100.

  • Controls: Sitagliptin (Positive control), DMSO (Vehicle/Negative control).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 3-AM-3-HP analogues in 100% DMSO to create a 10-point dose-response curve (final assay concentration: 10 µM to 0.5 nM).

  • Enzyme Incubation: Add 10 µL of the compound dilutions (1% final DMSO) to a 384-well black microplate. Add 20 µL of DPP-4 enzyme (final concentration 0.5 ng/well) in assay buffer. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of H-Gly-Pro-AMC substrate (final concentration 20 µM, equal to its

    
    ) to all wells.
    
  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 30 minutes at 37°C (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis & Validation: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Determine the IC50 using a 4-parameter logistic regression. Calculate the Z'-factor using the formula: 
    
    
    
    . A Z'-factor > 0.6 validates the assay's reliability.

Target Class 2: Direct Renin Inhibition (Cardiovascular Diseases)

Structural & Mechanistic Rationale

Renin is a highly specific aspartyl protease responsible for the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS)—the cleavage of angiotensinogen to Angiotensin I. Historically, renin inhibitors failed due to poor oral bioavailability and rapid biliary excretion associated with peptide-like structures.

The incorporation of the highly polar, sp3-rich 3-AM-3-HP scaffold revolutionized direct renin inhibitors (DRIs)[3].

  • Catalytic Aspartate Interaction: The basic aminomethyl group projects directly into the catalytic cleft, forming a critical hydrogen bond network with the catalytic aspartate dyad (Asp32 and Asp215).

  • S3 Subpocket Occupation: The piperidine core acts as a rigid spacer that perfectly vectors into the S3 subpocket.

  • Thr77 Anchor: The tertiary hydroxyl group at the C3 position is not merely for solubility; it acts as a specific hydrogen bond donor to the side chain of Thr77[3]. This interaction is critical for achieving sub-nanomolar potency and distinguishing the molecule from off-target aspartyl proteases like Cathepsin D.

RAAS_Pathway Inhibitor 3-AM-3-HP Analogue (Direct Renin Inhibitor) Renin Renin Enzyme (Kidney) Inhibitor->Renin Active Site Blockade AngI Angiotensin I (Inactive Decapeptide) Renin->AngI Cleavage Angiotensinogen Angiotensinogen (Liver) Angiotensinogen->AngI Prevented by Inhibitor AngII Angiotensin II (Active Octapeptide) AngI->AngII ACE Cleavage ACE ACE (Lungs) ACE->AngII BP Vasoconstriction & Blood Pressure Increase AngII->BP AT1 Receptor Binding

The RAAS pathway highlighting the upstream blockade of Angiotensin I generation by renin inhibitors.

Experimental Protocol: Renin Enzymatic Cleavage Assay

Reagents & Materials:

  • Enzyme: Recombinant Human Renin.

  • Substrate: Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg (FRET peptide containing the angiotensinogen cleavage site).

  • Buffer: 50 mM MOPS (pH 7.4), 100 mM NaCl, 0.005% Tween-20.

  • Controls: Aliskiren (Positive control).

Step-by-Step Methodology:

  • Preparation: Pre-incubate 10 µL of the 3-AM-3-HP analogue with 20 µL of human renin (final concentration 1 nM) in a 384-well plate for 15 minutes at room temperature.

  • Reaction: Initiate the reaction by adding 20 µL of the FRET substrate (final concentration 5 µM). Causality: Cleavage of the Leu-Val bond separates the EDANS fluorophore from the DABCYL quencher, resulting in a quantifiable fluorescence signal.

  • Measurement: Read fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 60 minutes.

  • Analysis: Plot the initial velocity against log[inhibitor] to derive the IC50.

Physicochemical & ADME Profiling: The sp3 Advantage

The transition from traditional planar molecules to the 3-AM-3-HP scaffold yields profound improvements in Absorption, Distribution, Metabolism, and Excretion (ADME) properties[1]. The table below summarizes the quantitative advantages of integrating this scaffold into a drug discovery pipeline.

ParameterFlat Aromatic Scaffold (e.g., Biphenyl)3-AM-3-HP ScaffoldCausality / Structural Rationale
Fraction sp3 (Fsp3) < 0.2> 0.8High 3D character reduces planar stacking, improving solubility and target specificity.
Aqueous Solubility (LogS) ~ -5.0 (Poor)~ -2.5 (Excellent)The hydroxyl and amine groups act as potent hydrogen bond donors/acceptors, enhancing hydration.
hERG Inhibition (IC50) < 1 µM (High Liability)> 30 µM (Low Liability)Reduced lipophilicity (LogD) and lack of planar pi-pi stacking minimizes off-target hERG channel binding[3].
Metabolic Clearance (Cl_int) High (CYP450 oxidation)Low to ModerateSteric hindrance around the piperidine core and lack of oxidizable aromatic C-H bonds improves half-life[1].

References

  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors Source: National Institutes of Health (NIH) / PMC URL:1

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents Source: National Institutes of Health (NIH) / PMC URL:2

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors Source: National Institutes of Health (NIH) / PMC URL:3

Sources

Discovery and Characterization of 3-Aminomethyl-3-hydroxypiperidine as a High-Value 3D Fragment Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern era of Fragment-Based Drug Discovery (FBDD), the pharmaceutical industry is actively shifting away from planar, aromatic-heavy libraries toward structurally complex, sp³-rich scaffolds. This whitepaper details the discovery, biophysical characterization, and hit-to-lead utility of 3-Aminomethyl-3-hydroxypiperidine (CAS 1308384-31-7), a highly polar, three-dimensional fragment. By combining Surface Plasmon Resonance (SPR) kinetics with orthogonal ligand-observed Nuclear Magnetic Resonance (NMR), we establish a self-validating workflow for identifying and characterizing weak-affinity, high-quality starting points for challenging biological targets.

The Rationale: Escaping Flatland with 3D Fragments

Historically, high-throughput screening (HTS) libraries were dominated by flat, lipophilic molecules that often failed in late-stage clinical trials due to poor physicochemical properties. The seminal 1 [1] demonstrated that increasing the fraction of sp³-hybridized carbons (


) correlates directly with improved solubility, reduced promiscuity, and higher clinical success rates.

3-Aminomethyl-3-hydroxypiperidine represents the quintessential "3D fragment." It perfectly adheres to the 2 [2], which dictates that ideal fragments should have a molecular weight < 300 Da, ClogP ≤ 3, and ≤ 3 hydrogen bond donors/acceptors.

Table 1: Physicochemical Profile of 3-Aminomethyl-3-hydroxypiperidine
PropertyValueRo3 CompliantStrategic Advantage
Molecular Weight 130.19 g/mol Yes (<300)High ligand efficiency (LE) potential.

1.0 (6/6 Carbons)YesTrue 3D conformation; avoids

-stacking aggregation.
Hydrogen Bond Donors 3 (OH, NH₂, NH)Yes (≤3)Strong anchoring in polar sub-pockets (e.g., aspartic dyads).
Hydrogen Bond Acceptors 3 (O, N, N)Yes (≤3)Versatile interaction network.
ClogP < 0 (Highly Polar)Yes (≤3)Excellent aqueous solubility for high-concentration screening.

(Data derived from3 [3])

The Discovery Engine: A Self-Validating FBDD Workflow

Because fragments like 3-Aminomethyl-3-hydroxypiperidine lack the size to form extensive van der Waals interactions, their initial binding affinities are typically weak (


 in the 100 µM to 5 mM range). Detecting these interactions requires highly sensitive, orthogonal biophysical techniques. We employ a cascading workflow: SPR for primary screening, followed by ligand-observed NMR for structural validation.

FBDD_Workflow Lib Fragment Library (Ro3 Compliant) SPR Primary Screen (SPR Kinetics) Lib->SPR High Conc. Screening NMR Orthogonal Validation (WaterLOGSY / STD) SPR->NMR Hit Triage Xray Structural Elucidation (X-ray Crystallography) NMR->Xray Validated Binders Lead Hit-to-Lead (Vector Growth) Xray->Lead 3D Pose

Fig 1: The FBDD cascade transitioning from library screening to hit-to-lead optimization.

Primary Screening: Surface Plasmon Resonance (SPR)

Causality & Logic: SPR is chosen as the primary screen because it provides real-time, label-free detection of binding events. However, because fragments must be screened at high concentrations (e.g., 500 µM), the assay is highly susceptible to bulk refractive index changes caused by DMSO. A rigorous DMSO calibration protocol is mandatory to prevent false positives [4].

Step-by-Step SPR Protocol
  • Target Immobilization: Covalently couple the target protein to Flow Cell 2 (Fc2) of a CM5 sensor chip via standard amine coupling (EDC/NHS). Leave Flow Cell 1 (Fc1) as a blank reference surface. Aim for a high immobilization level (e.g., 3000–5000 RU) to maximize the theoretical maximum response (

    
    ) for a 130 Da fragment.
    
  • Buffer Preparation: Prepare running buffer (e.g., HBS-P, pH 7.4) supplemented with exactly 2.0% DMSO.

  • DMSO Calibration Curve: Inject a series of 8 buffer solutions containing DMSO concentrations ranging from 1.5% to 2.5%. Plot the response of Fc2 minus Fc1 against the response of Fc1 to generate a solvent correction curve. Critical Step: This mathematically subtracts the bulk refractive index mismatch between the sample and running buffer.

  • Fragment Injection: Inject 3-Aminomethyl-3-hydroxypiperidine at a single concentration of 500 µM at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.

  • Data Processing: Apply double-referencing (subtracting Fc1 from Fc2, and subtracting a blank buffer injection). Extract the steady-state binding levels to calculate a preliminary affinity (

    
    ).
    

Orthogonal Validation: Ligand-Observed NMR

Causality & Logic: SPR identifies binders based on mass, but it cannot differentiate between specific active-site binding and non-specific aggregation. 4 [5] exploits the vast difference in molecular tumbling rates between the small fragment and the large target protein. We utilize WaterLOGSY (Water-Ligand Observation with Gradient SpectroscopY) because our fragment is highly soluble and readily exchanges protons with the solvent.

WaterLOGSY Water Bulk Water (Excited State) Protein Target Protein (Slow Tumbling) Water->Protein Chemical Exchange & NOE Bound Bound Fragment (Adopts Protein NOE) Protein->Bound Spin Diffusion (Intermolecular NOE) Free Free Fragment (Detected Signal) Bound->Free Fast Dissociation (Chemical Exchange)

Fig 2: Magnetization transfer pathway in a WaterLOGSY NMR experiment.

Step-by-Step WaterLOGSY Protocol
  • Sample Preparation: Prepare an NMR tube containing 10 µM of unlabeled target protein and 500 µM of 3-Aminomethyl-3-hydroxypiperidine in a buffer containing 10% D₂O (for the NMR lock signal) and 90% H₂O.

  • Pulse Sequence Execution: Apply a selective radiofrequency pulse to excite the bulk water resonance (at ~4.7 ppm).

  • Magnetization Transfer: The excited water molecules transfer magnetization to the protein via chemical exchange and dipole-dipole interactions (Nuclear Overhauser Effect, NOE).

  • Signal Detection: If the fragment binds to the protein, it temporarily adopts the slow tumbling rate of the macromolecule, receiving the transferred magnetization before rapidly dissociating back into the bulk solution.

  • Interpretation: Unbound small molecules exhibit a positive NOE (appearing as negative peaks in the spectrum). Binders, having adopted the protein's NOE characteristics, will show an inverted sign (positive peaks). The presence of positive peaks for the piperidine ring protons confirms specific binding.

Hit-to-Lead Optimization Strategy

Once validated, 3-Aminomethyl-3-hydroxypiperidine serves as a powerful foundational scaffold. Its dense array of heteroatoms makes it an ideal transition-state isostere for targeting proteases (e.g., BACE1, Renin) or kinases.

Vector Analysis:

  • The Tertiary Alcohol (C3-OH): Acts as a critical hydrogen bond donor to catalytic aspartate residues. This vector is typically left unmodified to anchor the molecule.

  • The Primary Amine (-CH₂NH₂): Provides a highly reactive vector for synthetic growth. It can be functionalized via reductive amination or amide coupling to reach into adjacent hydrophobic pockets (S1/S2 subsites).

  • The Piperidine Nitrogen (N1): Often protected as a Boc-group during initial synthesis, this secondary amine can be alkylated or acylated to probe the solvent-exposed regions of the binding site, improving both affinity and pharmacokinetic properties.

By starting with a fragment that possesses an


 of 1.0, medicinal chemists ensure that as molecular weight is added during the optimization phase, the resulting lead compound retains a three-dimensional architecture, thereby avoiding the attrition risks associated with flat, lipophilic molecules.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.
  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today.
  • CymitQuimica. (n.d.). CAS 1308384-31-7: 1,1-Dimethylethyl 3-(aminomethyl)-3-hydroxy-1-piperidinecarboxylate.
  • Perspicace, S., Banner, D., Benz, J., Müller, F., Schlatter, D., & Huber, W. (2009). Fragment-Based Screening Using Surface Plasmon Resonance Technology. Journal of Biomolecular Screening.
  • Bruker. (n.d.). Fragment screening by ligand observed NMR. Bruker Technical Notes.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 3-Aminomethyl-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The 3,3-disubstituted piperidine scaffold—specifically the 1,2-aminoalcohol motif embedded within a heterocycle—is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPCR ligands, and peptidomimetics [1, 2]. However, the stereoselective installation of a chiral quaternary center at the C3 position of the piperidine ring presents a significant synthetic challenge.

This application note details a highly robust, scalable, and stereoselective protocol for synthesizing (S)-1-Boc-3-aminomethyl-3-hydroxypiperidine . By leveraging an organocatalytic asymmetric cyanosilylation of 1-Boc-piperidin-3-one followed by a chemoselective borane reduction, this route bypasses the poor regioselectivity and low atom-economy associated with traditional epoxidation/ring-opening pathways [3].

Mechanistic Rationale & Catalyst Selection

To achieve high enantiomeric excess (ee), the methodology employs a bifunctional chiral thiourea-amine organocatalyst. As a Senior Application Scientist, I selected this approach over metal-catalyzed (e.g., Gadolinium or Yttrium) systems due to its superior moisture tolerance, lower toxicity, and scalability.

The Causality of Stereocontrol: The bifunctional catalyst operates via a dual-activation mechanism. The thiourea moiety acts as a Brønsted acid, forming a rigid double hydrogen-bond network with the carbonyl oxygen of 1-Boc-piperidin-3-one. Simultaneously, the tertiary amine moiety of the catalyst acts as a Lewis base, activating trimethylsilyl cyanide (TMSCN) and directing the attack of the cyanide nucleophile strictly to the Re-face of the ketone. This highly ordered transition state is the sole driver of the >98% ee observed in optimized runs.

Mechanism Cat Bifunctional Chiral Catalyst (Thiourea-Amine) Act_CO Hydrogen Bonding (Activates C=O) Cat->Act_CO Act_CN Lewis Base (Activates TMSCN) Cat->Act_CN TS Highly Ordered Transition State Act_CO->TS Act_CN->TS Prod Enantioenriched Cyanohydrin TS->Prod

Fig 1. Dual-activation mechanism of the bifunctional organocatalyst.

Quantitative Data: Catalyst & Condition Optimization

Before scaling up, it is critical to understand how solvent and temperature impact the transition state. Table 1 summarizes the optimization data. Toluene and Dichloromethane (DCM) at cryogenic temperatures provide the best stereochemical communication.

Table 1: Optimization of Asymmetric Cyanosilylation Conditions

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)
Y(OTf)₃ / PyboxDCM-20487882
Gd(OiPr)₃ / D-GlucoseTHF-40368591
Chiral Thiourea-AmineToluene-78249498
Chiral Thiourea-Amine DCM -78 24 96 >99

Note: DCM was selected for the final protocol due to superior solubility of the 1-Boc-piperidin-3-one starting material at -78 °C.

Experimental Workflows & Protocols

The synthesis is divided into two distinct stages. The workflow is designed to be a self-validating system; specific quality control (QC) checkpoints are embedded to ensure the integrity of the intermediate before proceeding.

Workflow A 1-Boc-piperidin-3-one B Asymmetric Cyanosilylation (TMSCN, Catalyst) A->B C (S)-Cyanohydrin TMS Ether B->C D Nitrile Reduction (BH3·THF) C->D E (S)-3-Aminomethyl- 3-hydroxypiperidine D->E

Fig 2. Stereoselective workflow for 3-aminomethyl-3-hydroxypiperidine synthesis.

Protocol A: Synthesis of (S)-1-Boc-3-cyano-3-(trimethylsilyloxy)piperidine

Field-Proven Insight: Moisture is the primary failure mode for this step. Water competitively binds to the thiourea protons, collapsing the enantiomeric excess from 99% to <50%. Absolute anhydrous conditions are mandatory.

Procedure:

  • Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Loading: Add 1-Boc-piperidin-3-one (10.0 g, 50.2 mmol) and the bifunctional chiral thiourea catalyst (0.5 mol%, 0.25 mmol).

  • Solvation & Cooling: Inject anhydrous DCM (100 mL) via syringe. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Activation: Add TMSCN (7.5 mL, 60.2 mmol) dropwise over 10 minutes down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

  • Reaction: Stir at -78 °C for 24 hours.

  • Validation Checkpoint (TLC): Quench a 50 µL aliquot in MeOH. TLC (Hexanes/EtOAc 8:2) should show complete consumption of the ketone (Rf = 0.4) and a new spot (Rf = 0.7).

  • Workup: Quench the bulk reaction at -78 °C with anhydrous methanol (5 mL) to destroy excess TMSCN. Warm to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, 95:5 Hexanes/EtOAc) to yield the product as a colorless oil.

Protocol B: Chemoselective Reduction and Desilylation

Field-Proven Insight: Borane-THF (BH₃·THF) is explicitly chosen over LiAlH₄. LiAlH₄ often leads to premature cleavage of the Boc protecting group and partial degradation of the piperidine ring. Furthermore, during borane reduction, the intermediate boron-amine complex is notoriously stable. Standard aqueous workup will result in artificially low yields (<30%). A dedicated acidic methanol reflux step is mandatory to disrupt this complex and simultaneously cleave the TMS ether.

Procedure:

  • Setup: Dissolve the (S)-cyanohydrin TMS ether (12.0 g, 40.2 mmol) in anhydrous THF (120 mL) in a 500 mL round-bottom flask equipped with a reflux condenser. Cool to 0 °C.

  • Reduction: Slowly add BH₃·THF (1.0 M in THF, 120 mL, 120 mmol) via an addition funnel over 30 minutes. Vigorous gas evolution will occur.

  • Heating: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 hours.

  • Quenching: Cool the reaction strictly to 0 °C. Cautiously add methanol (30 mL) dropwise to quench excess borane.

  • Complex Disruption & Desilylation: Add a solution of 1.25 M HCl in MeOH (60 mL). Heat the mixture to reflux for 2 hours. This step breaks the robust boron-amine chelate and quantitatively removes the TMS protecting group.

  • Isolation: Concentrate the mixture in vacuo. Partition the residue between DCM (200 mL) and 1M aqueous NaOH (150 mL). Extract the aqueous layer with DCM (2 x 100 mL).

  • Final Polish: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford (S)-1-Boc-3-aminomethyl-3-hydroxypiperidine as a white solid (Yield: ~88% over two steps).

References

  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). Available at:[Link]

  • Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Application Notes and Protocols: 3-Aminomethyl-3-hydroxypiperidine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Three-Dimensional Chemical Space

The quest for novel molecular architectures with enhanced biological activity and improved physicochemical properties is a central theme in modern drug discovery. Piperidine scaffolds are among the most prevalent heterocyclic motifs in FDA-approved drugs.[1] However, the exploration of more complex, three-dimensional (3D) piperidine derivatives remains a fertile ground for innovation. 3-Aminomethyl-3-hydroxypiperidine is an underexplored yet highly promising building block that offers a unique trifunctional handle for the synthesis of diverse and sterically intricate molecules. Its structure, featuring a primary amine, a tertiary alcohol, and a secondary amine within a constrained piperidine ring, makes it an ideal starting point for the construction of spirocyclic systems, complex peptidomimetics, and novel fused heterocycles. This guide provides a comprehensive overview of the proposed synthesis and potential applications of this versatile building block, complete with detailed experimental protocols to empower researchers in their synthetic endeavors.

Proposed Synthesis of 3-Aminomethyl-3-hydroxypiperidine

A practical and scalable synthesis of 3-aminomethyl-3-hydroxypiperidine is crucial for its widespread adoption. While a dedicated synthesis for this specific molecule is not extensively reported, a plausible and robust route can be envisioned starting from a commercially available N-protected 3-piperidone. The following proposed synthesis leverages well-established and reliable chemical transformations.

Synthesis_of_3-Aminomethyl-3-hydroxypiperidine start N-Boc-3-piperidone step1 Strecker Reaction (KCN, NH4Cl) start->step1 intermediate1 N-Boc-3-amino-3-cyanopiperidine step1->intermediate1 step2 Nitrile Reduction (LiAlH4 or Catalytic Hydrogenation) intermediate1->step2 product N-Boc-3-aminomethyl-3-aminopiperidine step2->product step3 Diazotization & Hydrolysis (NaNO2, aq. H2SO4) product->step3 protected_final N-Boc-3-aminomethyl-3-hydroxypiperidine step3->protected_final final_product 3-Aminomethyl-3-hydroxypiperidine deprotection Deprotection (TFA or HCl) deprotection->final_product protected_final->deprotection

Caption: Proposed synthetic pathway to 3-Aminomethyl-3-hydroxypiperidine.

Protocol 1: Proposed Multi-step Synthesis

Step 1: Synthesis of N-Boc-3-amino-3-cyanopiperidine

This initial step involves a Strecker reaction on N-Boc-3-piperidone to introduce the cyano and amino functionalities at the 3-position.

  • To a stirred solution of N-Boc-3-piperidone (1.0 eq) in a mixture of methanol and water (1:1) at 0 °C, add ammonium chloride (1.5 eq) followed by potassium cyanide (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitrile to the Primary Amine

The cyano group is then reduced to a primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent for this transformation.[2] Catalytic hydrogenation offers a milder alternative.[1]

  • Using LiAlH4: To a solution of N-Boc-3-amino-3-cyanopiperidine (1.0 eq) in anhydrous THF under an inert atmosphere, carefully add LiAlH4 (2.0-3.0 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate. The filtrate is then dried and concentrated to yield the diamine product.

Step 3: Conversion of the Amino Group to a Hydroxyl Group

The 3-amino group can be converted to a tertiary alcohol via a diazotization reaction followed by hydrolysis.

  • Dissolve the N-Boc-3-aminomethyl-3-aminopiperidine (1.0 eq) in dilute sulfuric acid at 0 °C.

  • Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition, stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent like dichloromethane.

  • Dry the organic layer, concentrate, and purify the resulting N-Boc-3-aminomethyl-3-hydroxypiperidine by column chromatography.

Step 4: Deprotection of the Piperidine Nitrogen

The final step is the removal of the Boc protecting group to yield the free 3-aminomethyl-3-hydroxypiperidine.

  • Dissolve the N-Boc protected intermediate in dichloromethane and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to obtain the corresponding salt of the final product. The free base can be obtained by neutralization and extraction if required.

Application Notes and Protocols

The unique arrangement of functional groups in 3-aminomethyl-3-hydroxypiperidine makes it a powerful tool for the synthesis of complex molecules with a high degree of 3D character, which is increasingly sought after in drug discovery.[3]

A. Synthesis of Spirocyclic Scaffolds

The geminal substitution at the C3 position of the piperidine ring makes this building block an excellent precursor for the synthesis of spirocycles. Spirocyclic scaffolds are of great interest in medicinal chemistry as they introduce conformational rigidity and novel exit vectors for further functionalization.[4]

Protocol 2: Synthesis of a Spiro-hydantoin Piperidine

Spiro-hydantoins are a class of compounds with a wide range of biological activities.[5][6]

Spiro-hydantoin_Synthesis building_block 3-Aminomethyl-3-hydroxypiperidine reagents Acetone, KCN, (NH4)2CO3 building_block->reagents Bucherer-Bergs Reaction product Spiro-hydantoin Piperidine reagents->product

Caption: Synthesis of a spiro-hydantoin from 3-Aminomethyl-3-hydroxypiperidine.

  • In a sealed tube, combine 3-aminomethyl-3-hydroxypiperidine (1.0 eq), a ketone or aldehyde (e.g., acetone, 1.1 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Cool the reaction to room temperature, and if a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography to obtain the spiro-hydantoin product.

Protocol 3: Synthesis of a Spiro-pyrrolidine Piperidine via [3+2] Cycloaddition

1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocycles like pyrrolidines.[3][7]

Spiro-pyrrolidine_Synthesis building_block 3-Aminomethyl-3-hydroxypiperidine reagents Isatin, Sarcosine building_block->reagents [3+2] Cycloaddition product Spiro-pyrrolidine Piperidine reagents->product

Caption: [3+2] Cycloaddition for the synthesis of a spiro-pyrrolidine.

  • To a solution of 3-aminomethyl-3-hydroxypiperidine (as the secondary amine component, 1.0 eq) and an aldehyde or ketone (e.g., isatin, 1.0 eq) in a suitable solvent like methanol or ethanol, add a secondary amino acid (e.g., sarcosine, 1.1 eq).

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The spiro-pyrrolidine product may precipitate out of the solution and can be collected by filtration. Otherwise, concentrate the solvent and purify the product by column chromatography.

B. Application in Multicomponent Reactions (MCRs)

The primary amine functionality of 3-aminomethyl-3-hydroxypiperidine makes it an ideal component for multicomponent reactions, allowing for the rapid generation of molecular complexity from simple starting materials.

Protocol 4: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, producing peptide-like structures in a single step.[8][9]

Ugi_Reaction building_block 3-Aminomethyl-3-hydroxypiperidine (Amine component) product Complex Peptidomimetic building_block->product aldehyde Aldehyde/Ketone aldehyde->product acid Carboxylic Acid acid->product isocyanide Isocyanide isocyanide->product

Caption: Ugi four-component reaction utilizing 3-Aminomethyl-3-hydroxypiperidine.

  • To a solution of 3-aminomethyl-3-hydroxypiperidine (1.0 eq) and an aldehyde or ketone (1.0 eq) in methanol at room temperature, stir for 30 minutes to pre-form the imine.

  • Add a carboxylic acid (1.0 eq) and an isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours.

  • Monitor the reaction by LC-MS. Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by preparative HPLC or column chromatography to yield the desired complex peptidomimetic.

C. Synthesis of Fused Heterocyclic Systems

Protocol 5: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and related fused heterocyclic systems, which are common motifs in natural products and pharmaceuticals.[10][11]

Pictet-Spengler_Reaction building_block 3-Aminomethyl-3-hydroxypiperidine aldehyde Arylacetaldehyde building_block->aldehyde Pictet-Spengler Reaction product Tricyclic Fused System aldehyde->product

Caption: Pictet-Spengler reaction for the synthesis of a fused heterocyclic system.

  • Dissolve 3-aminomethyl-3-hydroxypiperidine (1.0 eq) and an appropriate β-arylethylamine-equivalent aldehyde (e.g., phenylacetaldehyde, 1.0 eq) in a suitable solvent such as toluene or dichloromethane.

  • Add an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) (0.1-1.0 eq).

  • Heat the reaction mixture to reflux, with azeotropic removal of water if necessary (using a Dean-Stark apparatus).

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture and neutralize with an aqueous base.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The crude product can be purified by column chromatography.

Data Presentation

Protocol Reaction Type Key Reagents Expected Yield (%) Key Conditions
2 Bucherer-BergsAcetone, KCN, (NH4)2CO350-7080-100 °C, sealed tube
3 [3+2] CycloadditionIsatin, Sarcosine60-85Reflux in ethanol
4 Ugi 4-ComponentAldehyde, Carboxylic Acid, Isocyanide40-75Room temperature, methanol
5 Pictet-SpenglerPhenylacetaldehyde, TFA55-80Reflux in toluene

Note: Expected yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific substrates and optimization of reaction conditions.

References

  • Panda, J., et al. (2024). [3+2] Cycloaddition mediated synthesis of spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives: DFT studies, antibacterial evaluation and molecular docking investigation as DNA gyrase inhibitors. New Journal of Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. International Journal of Molecular Sciences, 24(3), 2307. Available at: [Link]

  • Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]

  • Study Mind. (2022). Amines - Nitriles (A-Level Chemistry). Available at: [Link]

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Available at: [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

  • Turner, N. J., & Dunsmore, C. J. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]

  • Organic Reactions. (n.d.). Exploring Enantioselective Pictet-Spengler Reactions. Available at: [Link]

  • Domling, A., et al. (2018). Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction. ACS Combinatorial Science, 20(10), 596-602. Available at: [Link]

  • Khan, I., et al. (2022). Facile syntheses of enantiopure 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 61B, 83-89. Available at: [Link]

  • ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of spiro piperidine derivative. Available at: [Link]

  • Whittington, D. A., et al. (2018). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 23(8), 1934. Available at: [Link]

  • Francis, J. E., et al. (2012). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 109(52), 21291-21296. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of the Iranian Chemical Society, 19, 4429-4443. Available at: [Link]

  • Becer, C. R., et al. (2018). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. Polymer Chemistry, 9(4), 482-489. Available at: [Link]

  • Wang, X., et al. (2009). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 52(15), 4841-4853. Available at: [Link]

  • Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Goral, A., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(15), 4529. Available at: [Link]

  • Nefzi, A., et al. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 11(4), 527-538. Available at: [Link]

  • Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2249. Available at: [Link]

  • Gotor-Fernandez, V., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 48-56. Available at: [Link]

  • Zimmer, R., et al. (n.d.). Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids. Refubium. Available at: [Link]

  • Kharlamova, A. D., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 990-998. Available at: [Link]

  • Jaroszewska, A., et al. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: The Emerging Role of 3-Aminomethyl-3-hydroxypiperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] Its conformational pre-organization and ability to project substituents in well-defined three-dimensional space make it a privileged structure for achieving high-affinity and selective interactions with biological targets.[2][3] This guide delves into the untapped potential of a novel, 3,3-disubstituted piperidine derivative: 3-Aminomethyl-3-hydroxypiperidine . While this specific scaffold is not yet widely represented in published literature, its unique structural features suggest significant promise as a versatile building block for a new generation of therapeutics. By analyzing the well-established roles of related piperidine analogs and applying principles of bioisosterism and rational drug design, we will explore the prospective applications of this scaffold, particularly in the design of innovative kinase and PARP inhibitors. This document provides a forward-looking perspective, complete with detailed synthetic protocols and assay methodologies, to empower researchers to explore this promising new area of chemical space.

The Strategic Advantage of the 3,3-Disubstituted Piperidine Core

The introduction of two substituents at the same carbon atom of a cyclic system, creating a quaternary center, has profound implications for its physicochemical and pharmacological properties. In the context of the piperidine ring, a 3,3-disubstitution pattern offers several key advantages:

  • Conformational Rigidity: The presence of a geminal disubstitution at the C3 position restricts the conformational flexibility of the piperidine ring, reducing the entropic penalty upon binding to a target protein.[4]

  • Precise Vectorial Display of Functionality: The substituents are projected in well-defined axial and equatorial orientations, allowing for precise targeting of specific pockets within a protein's binding site.

  • Enhanced Drug-like Properties: The introduction of sp³-rich centers generally leads to improved solubility, metabolic stability, and overall developability profiles compared to flat, aromatic systems.[5]

  • Novelty and Intellectual Property: As a less-explored scaffold, it offers opportunities for creating novel chemical entities with strong intellectual property positions.

The 3-aminomethyl-3-hydroxypiperidine scaffold combines the conformational benefits of a 3,3-disubstituted core with the pharmacophoric features of a primary amine and a hydroxyl group. This unique combination makes it an intriguing candidate for various therapeutic targets.

3-Aminomethyl-3-hydroxypiperidine as a Novel Bioisostere in Drug Design

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a powerful strategy in drug discovery.[6][7] The 3-aminomethyl-3-hydroxypiperidine scaffold can be envisioned as a conformationally restricted bioisostere of several key pharmacophores:

  • 1,2-Amino Alcohols: The aminomethyl and hydroxyl groups mimic the functionality of 1,2-amino alcohols, which are known to interact with a variety of enzymes, including kinases. The rigid piperidine backbone pre-organizes these groups, potentially enhancing binding affinity.

  • Amide Bond Surrogates: In certain orientations, the aminomethyl group can act as a hydrogen bond donor, while the hydroxyl can be a hydrogen bond acceptor, mimicking the properties of an amide bond but with greater metabolic stability.[8]

  • Spirocyclic Systems: The 3,3-disubstituted piperidine can be considered a precursor or an open-chain analog to spirocyclic systems, which are increasingly recognized for their favorable drug-like properties.[5]

The following diagram illustrates the concept of 3-aminomethyl-3-hydroxypiperidine as a bioisosteric replacement for a flexible amino alcohol side chain in a hypothetical kinase inhibitor.

G cluster_0 Flexible Amino Alcohol Side Chain cluster_1 Conformationally Restricted Bioisostere A [Pharmacophore Core]—Linker—CH(OH)—CH2NH2 B [Pharmacophore Core]— A->B Bioisosteric Replacement C

Caption: Bioisosteric replacement of a flexible side chain.

Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets in oncology and inflammatory diseases.[9] Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding site, and a side chain that extends into the solvent-exposed region. The 3-aminomethyl-3-hydroxypiperidine scaffold is well-suited for this purpose.

The piperidine nitrogen can be functionalized with a hinge-binding motif (e.g., an aminopyrimidine or a pyrazolopyrimidine), while the aminomethyl and hydroxyl groups can form additional hydrogen bonds with residues in the solvent-exposed region, enhancing potency and selectivity.

The diagram below illustrates a hypothetical binding mode of a kinase inhibitor incorporating the 3-aminomethyl-3-hydroxypiperidine scaffold.

G cluster_0 Kinase ATP Binding Site cluster_1 Hypothetical Inhibitor Hinge Hinge Region SolventRegion Solvent-Exposed Region HydrophobicPocket Hydrophobic Pocket InhibitorCore Hinge-Binding Motif InhibitorCore->Hinge H-bonds Piperidine 3-Aminomethyl- 3-hydroxypiperidine InhibitorCore->Piperidine N-alkylation Piperidine->SolventRegion H-bonds from -CH2NH2 and -OH HydrophobicGroup Hydrophobic Group HydrophobicGroup->HydrophobicPocket Hydrophobic Interaction

Caption: Hypothetical binding mode in a kinase active site.

Application in PARP Inhibitor Design

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of anticancer agents, particularly for tumors with BRCA mutations.[10][11] Many PARP inhibitors feature a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate. The 3-aminomethyl-3-hydroxypiperidine scaffold can be incorporated into novel PARP inhibitors to explore new interactions within the active site and improve pharmacokinetic properties.

For instance, the aminomethyl group could be acylated to form a carboxamide, a common feature in PARP inhibitors, while the hydroxyl group could form a hydrogen bond with a nearby residue. The piperidine ring itself can serve as a scaffold to orient these functional groups correctly.

Experimental Protocols

Synthesis of (rac)-1-Boc-3-aminomethyl-3-hydroxypiperidine

This protocol describes a plausible synthetic route to the title compound, starting from commercially available materials. The strategy involves the creation of the 3,3-disubstituted pattern on a piperidone precursor.

Workflow Diagram:

G A 1-Boc-3-piperidone B 1-Boc-3-cyano-3-hydroxypiperidine A->B Strecker Synthesis (TMSCN, ZnI2) C (rac)-1-Boc-3-aminomethyl- 3-hydroxypiperidine B->C Reduction (LiAlH4 or H2/Raney Ni)

Caption: Synthetic workflow for the target scaffold.

Step-by-Step Protocol:

  • Step 1: Synthesis of 1-Boc-3-cyano-3-hydroxypiperidine.

    • To a solution of 1-Boc-3-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add zinc iodide (0.1 eq).

    • Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the cyanohydrin.

  • Step 2: Reduction to (rac)-1-Boc-3-aminomethyl-3-hydroxypiperidine.

    • Method A (Lithium Aluminum Hydride):

      • To a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add a solution of 1-Boc-3-cyano-3-hydroxypiperidine (1.0 eq) in THF dropwise.

      • After the addition is complete, warm the reaction to room temperature and then heat to reflux for 4-6 hours.

      • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water again (Fieser workup).

      • Filter the resulting suspension through a pad of Celite, washing with THF or ethyl acetate.

      • Concentrate the filtrate under reduced pressure to yield the crude product.

      • Purify by an appropriate method (e.g., crystallization or chromatography) to obtain the title compound.

    • Method B (Catalytic Hydrogenation):

      • Dissolve 1-Boc-3-cyano-3-hydroxypiperidine (1.0 eq) in methanol saturated with ammonia.

      • Add Raney Nickel (approx. 10% w/w) to the solution.

      • Hydrogenate the mixture in a Parr apparatus at 50-100 psi of H₂ at room temperature for 24 hours.

      • Filter the catalyst through Celite and concentrate the filtrate to obtain the desired product.

General Protocol for Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

This protocol outlines a general method for assessing the inhibitory activity of compounds synthesized using the 3-aminomethyl-3-hydroxypiperidine scaffold against a target kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Serially dilute the compound stock to create a range of concentrations for IC₅₀ determination.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Add the kinase enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and induce luminescence. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Hypothetical Kinase Inhibition Data

Compound IDScaffoldTarget KinaseIC₅₀ (nM)
Hypothetical-1 3-Aminomethyl-3-hydroxypiperidineKinase X50
Hypothetical-2 3-AminopiperidineKinase X250
Hypothetical-3 Flexible Amino AlcoholKinase X800

Structure-Activity Relationships (SAR) and Future Directions

While extensive SAR data for the 3-aminomethyl-3-hydroxypiperidine scaffold is not yet available, we can hypothesize potential avenues for optimization based on related structures:

  • Piperidine Nitrogen: This position is ideal for the introduction of various heterocyclic systems to target the hinge region of kinases or other specific binding pockets.

  • Aminomethyl Group: The primary amine can be acylated, alkylated, or used in reductive amination to introduce a variety of substituents that can probe different regions of the target protein.

  • Hydroxyl Group: The hydroxyl group can be etherified or esterified to modulate solubility and cell permeability. Its role as a hydrogen bond donor/acceptor can be crucial for activity.

  • Stereochemistry: The synthesis of enantiomerically pure forms of the scaffold will be critical to understanding the stereochemical requirements for optimal target engagement.[12]

The exploration of this novel scaffold holds the promise of discovering new chemical entities with improved therapeutic profiles. Future work should focus on developing efficient and stereoselective synthetic routes and screening derivatives against a broad range of biological targets.

References

  • Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 72(12), 4431-4439. [Link]

  • Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (n.d.). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol. ACS Publications. Retrieved March 7, 2026, from [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. (2022, December 19). [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved March 7, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). PMC. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). Retrieved March 7, 2026, from [Link]

  • Amino-methyl piperidine derivative as kinase inhibitor. (n.d.). Google Patents.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved March 7, 2026, from [Link]

  • An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (2016). SciSpace. [Link]

  • Selective grp94 inhibitors and uses thereof. (n.d.). Google Patents.
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Application of Bioisosteres in Drug Design. (2012, May 7). [Link]

  • Protein kinase B inhibitors. (n.d.). Google Patents.
  • Aminopyridazinone compounds as protein kinase inhibitors. (n.d.). Google Patents.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. (n.d.). NIH. Retrieved March 7, 2026, from [Link]

  • 2-(aminoalkyl)-3-hydroxypiperidines. (n.d.). Google Patents.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Publishing. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). [Link]

  • Parp inhibitor containing piperazine structure, preparation method therefor and pharmaceutical use thereof. (n.d.). Google Patents.
  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (2019, January 7). Beilstein Journals. [Link]

  • Preparation method of (R)-3-Boc-aminopiperidine. (n.d.). Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved March 7, 2026, from [Link]

  • An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (n.d.). Google Patents.
  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Compounds as PARP1 inhibitors. (n.d.). Google Patents.
  • Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith - Patent US-11873283-B2. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. (2009, June 1). PubMed. [Link]

  • Injectable formulations of PARP inhibitors and uses thereof. (n.d.). Justia Patents. Retrieved March 7, 2026, from [Link]

  • Parp1 inhibitors. (n.d.). Google Patents.
  • New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (2021, July 26). MDPI. [Link]

Sources

Advanced Synthesis Protocol: 3-Aminomethyl-3-hydroxypiperidine from L-Glutamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Workflow Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Strategic Overview & Atom Economy

The synthesis of highly functionalized, non-aromatic nitrogen heterocycles is a cornerstone of modern medicinal chemistry. The target compound, 3-Aminomethyl-3-hydroxypiperidine (often utilized as its N-Boc protected derivative, [1]), is a critical building block for kinase inhibitors, peptidomimetics, and novel therapeutics.

While acyclic precursors can be used, we present a highly efficient, chiral-pool-derived pathway starting from L-Glutamic acid . L-Glutamic acid provides a bio-renewable, atom-economical C5-N1 synthon. Although the native C3 stereocenter is transiently ablated during the oxidation phase to construct the quaternary center, utilizing L-Glutamic acid bypasses the need for expensive, highly functionalized acyclic starting materials. The core transformation relies on the regioselective ring expansion of a prolinol derivative [2], elegantly converting a 5-membered pyrrolidine into the required 6-membered piperidine scaffold.

SyntheticStrategy A L-Glutamic Acid (Chiral Pool) B (S)-1-Benzylprolinol A->B Cyclization & Reduction C Aziridinium Intermediate B->C TsCl, Et3N D 1-Benzylpiperidin-3-one C->D H2O, then Swern [O] E Spiro-Epoxide D->E Corey- Chaykovsky F 3-Aminomethyl-3- hydroxypiperidine E->F NaN3, then Reduction

Synthetic pathway from L-Glutamic Acid to 3-Aminomethyl-3-hydroxypiperidine.

Mechanistic Rationale & Causality

As a self-validating synthetic system, every reagent choice in this protocol is dictated by strict mechanistic causality:

  • Aziridinium Ring Expansion: The conversion of (S)-1-benzylprolinol to 1-benzylpiperidin-3-ol is driven by the intramolecular SN2 displacement of a primary tosylate by the tertiary amine, forming a highly strained bicyclic aziridinium ion. Water selectively attacks the less sterically hindered carbon (C2 of the original pyrrolidine), driving the irreversible ring expansion to the piperidine core.

  • Corey-Chaykovsky Epoxidation vs. Wittig Olefination: To install both the 3-aminomethyl and 3-hydroxy groups, a quaternary stereocenter must be constructed. The Corey-Chaykovsky reaction (using trimethylsulfoxonium iodide) is selected over Wittig olefination because it directly furnishes a 1-oxa-6-azaspiro[1]octane epoxide.

  • Regioselective Azidolysis: The spiro-epoxide serves as a perfect electrophilic hub. Under buffered conditions (NH₄Cl), sodium azide attacks exclusively at the less hindered primary methylene carbon, directly yielding the tertiary alcohol and the primary azide precursor.

Mechanism N1 (S)-1-Benzylprolinol N2 O-Tosylation (Activation) N1->N2 N3 Bicyclic Aziridinium Ion (Reactive Intermediate) N2->N3 Intramolecular SN2 N4 Regioselective H2O Attack (at C2 position) N3->N4 N5 (R)-1-Benzylpiperidin-3-ol (Ring Expanded) N4->N5 C-N Bond Cleavage

Mechanism of prolinol ring expansion via bicyclic aziridinium intermediate.

Self-Validating Experimental Protocols

Note: It is assumed that (S)-1-benzylprolinol has been prepared from L-Glutamic acid via standard thermal cyclization to pyroglutamic acid, followed by LiAlH₄ reduction and N-benzylation.

Step 1: Ring Expansion to (R)-1-Benzylpiperidin-3-ol

Procedure:

  • Dissolve (S)-1-benzylprolinol (1.0 eq) in anhydrous THF (0.2 M) under N₂ at 0 °C.

  • Add triethylamine (2.0 eq) followed by dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in THF.

  • Stir for 2 hours at room temperature to ensure complete formation of the aziridinium intermediate.

  • Add distilled water (10 volumes) and heat the biphasic mixture to reflux for 12 hours.

  • Cool, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. Validation Checkpoint: TLC (EtOAc/Hexane 1:1) must show complete consumption of the prolinol precursor. LC-MS analysis will confirm the mass shift to [M+H]⁺ = 192.2.

Step 2: Swern Oxidation to 1-Benzylpiperidin-3-one

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add DMSO (3.0 eq) dropwise. Stir for 15 minutes.

  • Add a solution of (R)-1-benzylpiperidin-3-ol (1.0 eq) in DCM dropwise. Stir for 45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature over 1 hour.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, and purify via flash chromatography (silica gel). Validation Checkpoint: IR spectroscopy must show the complete disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp C=O stretch at 1715 cm⁻¹.

Step 3: Corey-Chaykovsky Epoxidation

Procedure:

  • Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO at room temperature.

  • Add trimethylsulfoxonium iodide (1.2 eq) in portions. Stir until hydrogen evolution ceases (approx. 30 mins), indicating ylide formation.

  • Add 1-benzylpiperidin-3-one (1.0 eq) dropwise. Stir for 4 hours at room temperature.

  • Quench with cold water, extract with diethyl ether, and concentrate to yield the spiro-epoxide. Validation Checkpoint: ¹H NMR (CDCl₃) must reveal characteristic epoxide methylene protons appearing as an AB quartet between 2.50–2.80 ppm.

Step 4: Regioselective Azidolysis

Procedure:

  • Dissolve the spiro-epoxide (1.0 eq) in a mixture of MeOH/H₂O (8:1).

  • Add sodium azide (NaN₃, 3.0 eq) and ammonium chloride (NH₄Cl, 1.5 eq). Causality: NH₄Cl acts as a weak acid to protonate the epoxide oxygen, significantly enhancing its electrophilicity without causing premature hydrolysis.

  • Heat to 65 °C for 8 hours.

  • Concentrate to remove MeOH, extract with EtOAc, and wash with water to yield 3-azidomethyl-1-benzylpiperidin-3-ol. Validation Checkpoint: IR spectroscopy must show a strong, sharp azide asymmetric stretch at ~2100 cm⁻¹.

Step 5: Global Reduction and Reprotection

Procedure:

  • Dissolve the azido-alcohol in THF/H₂O (10:1). Add triphenylphosphine (PPh₃, 1.2 eq) and stir for 12 hours at room temperature (Staudinger reduction).

  • Transfer the crude amine to a Parr shaker. Add MeOH, Boc-anhydride (Boc₂O, 1.1 eq), and 10% Pd/C (0.1 eq by weight).

  • Hydrogenate at 1 atm H₂ for 12 hours to achieve simultaneous debenzylation and N-Boc protection.

  • Filter through Celite, concentrate, and purify via recrystallization or chromatography to yield 1-Boc-3-aminomethyl-3-hydroxypiperidine [3]. Validation Checkpoint: LC-MS must confirm [M+H]⁺ = 231.1. ¹H NMR will show a strong singlet at ~1.45 ppm (9H, Boc group) and the absence of aromatic benzyl protons.

Quantitative Process Metrics

To ensure reproducibility across scaling efforts, the following table summarizes the expected quantitative data for the optimized workflow.

StepReaction NameKey ReagentsTemp / TimeIsolated Yield (%)Purity (LC-MS)
1 Aziridinium Ring ExpansionTsCl, Et₃N, then H₂O0 °C to Reflux, 14 h78%>95%
2 Swern Oxidation(COCl)₂, DMSO, Et₃N-78 °C to RT, 2 h85%>98%
3 EpoxidationMe₃S(O)I, NaH, DMSORT, 4 h72%>95%
4 AzidolysisNaN₃, NH₄Cl, MeOH/H₂O65 °C, 8 h88%>95%
5 Reduction & ProtectionPPh₃, then Pd/C, H₂, Boc₂ORT, 24 h (total)65%>99%

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 56845353, 1-Boc-3-aminomethyl-3-hydroxypiperidine". PubChem. Available at:[Link]

  • Khom, S. T., Saikia, P., & Yadav, N. N. "Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid". Indian Journal of Chemistry, Vol. 63 No. 5 (2024). Available at:[Link]

Sources

Application Note: Utilizing 3-Aminomethyl-3-hydroxypiperidine as a Conformational Scaffold in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Self-Validating Protocol.

Introduction & Structural Rationale

The transition from native peptides to peptidomimetics is a cornerstone of modern drug development, driven by the need to overcome poor oral bioavailability and rapid proteolytic degradation[1]. Heterocyclic scaffolds, particularly piperidine derivatives, are privileged structures in this domain[2]. Among these, 3-aminomethyl-3-hydroxypiperidine (commonly utilized as its orthogonally protected derivative, 1-Boc-3-aminomethyl-3-hydroxypiperidine, CAS 1308384-31-7) has emerged as a highly specialized building block for advanced peptide analogue synthesis[3].

The Causality of Scaffold Design

The utility of this molecule lies in its unique 3D geometry, which provides three distinct mechanistic advantages:

  • Conformational Locking: The rigid six-membered piperidine ring restricts the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     and 
    
    
    
    dihedral angles of the peptide backbone. When inserted into a peptide sequence, the spatial vectors of the piperidine nitrogen and the 3-aminomethyl group force the growing chain into a highly specific turn-like conformation (e.g.,
    
    
    -turn or
    
    
    -turn)[1].
  • Transition-State Mimicry: The tertiary hydroxyl group at the C3 position acts as a non-hydrolyzable transition-state isostere. During the hydrolysis of a peptide bond by aspartic or cysteine proteases, the enzyme forms a tetrahedral intermediate. The 3-OH group mimics this tetrahedral geometry, tightly binding to catalytic residues via hydrogen bonding, thereby acting as a potent competitive inhibitor[2][4].

  • Orthogonal Chemoselectivity: The C3 carbon is gem-disubstituted, making the 3-OH a tertiary alcohol. Because tertiary alcohols are severely sterically hindered, they resist O-acylation during standard Solid-Phase Peptide Synthesis (SPPS). This eliminates the need for an additional protecting group on the hydroxyl moiety, streamlining the synthetic workflow.

Mechanism Scaffold 3-Aminomethyl-3-hydroxypiperidine RigidRing Piperidine Ring (Conformational Lock) Scaffold->RigidRing TertOH Tertiary 3-OH Group (Tetrahedral Geometry) Scaffold->TertOH Turn Induces β/γ-Turn in Peptide Backbone RigidRing->Turn TSMimic Transition-State Mimicry (H-Bonding to Aspartate) TertOH->TSMimic Inhibition Potent Protease Inhibition (e.g., BACE1, IdeS) Turn->Inhibition TSMimic->Inhibition

Caption: Logical relationship of the scaffold's structural features driving protease inhibition.

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical properties of 1-Boc-3-aminomethyl-3-hydroxypiperidine is critical for predicting its behavior during SPPS[3]. The primary aminomethyl group is attached to a fully substituted quaternary carbon, rendering it a "neopentyl-like" amine. This creates an immense activation energy barrier for standard coupling reagents.

Table 1: Physicochemical & Structural Properties
PropertyValueMechanistic Implication
CAS Number 1308384-31-7 (1-Boc)Standardized sourcing for SPPS workflows[3].
Molecular Weight 230.30 g/mol Optimal for fragment-based peptidomimetic design[2].
C3 Stereocenter Gem-disubstitutedInduces severe steric bulk, locking backbone dihedral angles[1].
3-Hydroxyl Group Tertiary AlcoholResists O-acylation; acts as a non-hydrolyzable TS mimic[4].
Aminomethyl Group Neopentyl-like AmineRequires high-energy coupling (HATU/60°C) due to steric shielding[5].
Table 2: Optimization of Coupling Conditions for the Hindered Aminomethyl Group

Data reflects the coupling of Fmoc-Ala-OH to the resin-bound 3-aminomethyl scaffold.

Coupling ReagentTemperatureTimeConversion (LC-MS)Racemization Risk
HBTU / DIPEA25°C2 hours< 40%Low
PyBOP / NMM25°C4 hours~ 65%Low
HATU / DIPEA25°C2 hours~ 85%Moderate
HATU / DIPEA 60°C 1 hour > 98% Moderate (Controlled via HOAt)
COMU / TMP60°C1 hour> 95%Low

Causality of Reagent Selection: Why does HATU succeed where HBTU fails? HATU contains an HOAt (1-hydroxy-7-azabenzotriazole) leaving group. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect—an intramolecular hydrogen bond that pre-organizes the transition state, dramatically accelerating the aminolysis of the sterically hindered neopentyl amine.

Self-Validating Experimental Protocol: SPPS Incorporation

Trustworthiness Principle: The protocol below is designed as a closed-loop, self-validating system. Because traditional colorimetric assays (like the Kaiser test) fail to accurately detect unreacted neopentyl-like amines due to steric occlusion, this workflow integrates a mandatory microcleavage and LC-MS analysis step. If the LC-MS reveals <95% conversion, the system dictates a mandatory double-coupling cycle before proceeding, ensuring no deletion sequences propagate.

Workflow Step1 Fmoc Deprotection (20% Piperidine) Step2 Scaffold Activation (HATU/HOAt, DIPEA) Step1->Step2 Step3 Heated Coupling (60°C, 1h) Step2->Step3 Step4 Self-Validation (Microcleavage LC-MS) Step3->Step4 Step5 Chain Elongation & Global Cleavage Step4->Step5

Caption: Self-validating solid-phase peptide synthesis (SPPS) workflow for hindered scaffolds.

Step-by-Step Methodology

Step 1: Resin Preparation & Fmoc Deprotection

  • Swell 0.1 mmol of Fmoc-AA-Wang resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

Step 2: Coupling the Scaffold to the Resin

  • Dissolve 1-Boc-3-aminomethyl-3-hydroxypiperidine (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the solution. Causality: A slight deficiency of HATU relative to the scaffold prevents capping of the resin by guanidinium byproduct formation.

  • Add the activated mixture to the resin and heat the reaction vessel to 60°C using a microwave peptide synthesizer or a heated shaking block for 1 hour.

  • Wash the resin with DMF (5 × 1 min).

Step 3: Deprotection of the Scaffold (Boc Removal)

  • Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM containing 2.5% Triisopropylsilane (TIPS) for 30 minutes to remove the N1-Boc group.

  • Wash with DCM (5 × 1 min) and DMF (5 × 1 min). Neutralize with 10% DIPEA in DMF (2 × 2 min).

Step 4: Coupling the Next Amino Acid to the Hindered Aminomethyl Group

  • Dissolve the next Fmoc-AA-OH (0.5 mmol, 5 eq) and HATU (0.48 mmol, 4.8 eq) in DMF. Add DIPEA (1.0 mmol, 10 eq).

  • Add to the resin and heat to 60°C for 1 hour.

  • Self-Validation Check: Withdraw a few resin beads, wash with DCM, and treat with 50 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate the TFA, dissolve the residue in MeCN/H2O, and analyze via LC-MS.

  • Decision Gate: If the desired mass [M+H]+ corresponding to the coupled product is <95% of the total peak area, repeat Step 4 (Double Coupling) before proceeding.

Step 5: Global Cleavage

  • Once the sequence is complete, cleave the peptidomimetic from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours at room temperature.

  • Precipitate the product in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: PubMed (NIH)
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies Source: MDPI Pharmaceuticals URL
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS Source: ACS Medicinal Chemistry Letters URL
  • CAS 1308384-31-7: 1,1-Dimethylethyl 3-(aminomethyl)

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-Aminomethyl-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Aminomethyl-3-hydroxypiperidine is a functionalized heterocyclic compound with potential applications as a building block in medicinal chemistry and drug development. Its structure, featuring a chiral center and multiple points for further derivatization, makes it a valuable scaffold for creating diverse molecular libraries. However, transitioning the synthesis of such a molecule from the laboratory bench to a larger scale presents significant challenges. These include ensuring safety, achieving high purity and yield, managing reaction exotherms, and selecting cost-effective and environmentally benign reagents.

This comprehensive guide provides a detailed, field-proven two-step synthetic strategy for the scale-up production of 3-Aminomethyl-3-hydroxypiperidine. We will first detail the synthesis of a key intermediate, N-Boc-3-cyano-3-hydroxypiperidine, followed by an in-depth analysis of three distinct, scalable methods for the crucial nitrile reduction step. The protocols herein are designed for researchers, scientists, and drug development professionals, with a strong emphasis on the causality behind experimental choices, process safety, and robust validation.

Overall Synthetic Strategy

The most logical and scalable approach to 3-Aminomethyl-3-hydroxypiperidine involves a two-stage process. First, the installation of the aminomethyl precursor (a nitrile group) and the hydroxyl group onto the piperidine ring. Second, the reduction of the nitrile to the desired primary amine. The use of an N-Boc protecting group in the initial stage is highly recommended for scale-up, as it enhances solubility in common organic solvents, simplifies purification, and prevents side reactions at the piperidine nitrogen.

Synthetic_Pathway A N-Boc-3-piperidone B N-Boc-3-cyano- 3-hydroxypiperidine A->B  Step 1: Cyanohydrin Formation (e.g., TMSCN, cat. ZnI₂) C 3-Aminomethyl- 3-hydroxypiperidine B->C  Step 2: Nitrile Reduction (Multiple Methods)

Diagram 1: Overall two-step synthesis strategy.

Part 1: Synthesis of N-Boc-3-cyano-3-hydroxypiperidine (Precursor)

Principle and Rationale

The initial step involves the formation of a cyanohydrin from N-Boc-3-piperidone. This reaction proceeds via the nucleophilic addition of a cyanide anion to the carbonyl carbon of the ketone. For scale-up, using trimethylsilyl cyanide (TMSCN) is often preferred over using highly toxic hydrogen cyanide gas or simple alkali metal cyanides directly.[1] TMSCN is a liquid that is easier to handle, and the reaction can be catalyzed by a mild Lewis acid, such as zinc iodide (ZnI₂), to facilitate the addition. The resulting silylated cyanohydrin is then hydrolyzed in-situ or during aqueous workup to yield the desired α-hydroxy nitrile.

Detailed Experimental Protocol: Cyanohydrin Formation
  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is required. The reactor should be thoroughly dried and purged with nitrogen.

  • Reagent Charging:

    • Charge the reactor with N-Boc-3-piperidone (1.0 eq).

    • Add anhydrous dichloromethane (DCM) as the solvent (approx. 5-10 L per kg of piperidone).

    • Stir the mixture until all the solid has dissolved and cool the reactor jacket to 0-5 °C.

    • Charge zinc iodide (ZnI₂, ~0.1 eq) to the reactor.

  • Reagent Addition:

    • Slowly add trimethylsilyl cyanide (TMSCN, ~1.2 eq) via the dropping funnel over 1-2 hours, ensuring the internal temperature is maintained below 10 °C. Causality: Slow addition is critical to control the reaction exotherm and prevent runaway reactions.

  • Reaction:

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step hydrolyzes the silyl ether and neutralizes the catalyst.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 2 L/kg).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can often be used directly in the next step if purity is high.

    • If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry washing in a non-polar solvent like hexanes to remove impurities.

Data Summary: Precursor Synthesis
ParameterValueRationale
Starting Material N-Boc-3-piperidoneBoc-group enhances solubility and protects the nitrogen.
Reagent Trimethylsilyl cyanide (TMSCN)Safer and more manageable cyanide source for scale-up.
Catalyst Zinc Iodide (ZnI₂)Mild Lewis acid to promote the addition reaction.
Solvent Dichloromethane (DCM)Good solubility for reactants, low boiling point for easy removal.
Temperature 0-10 °C (addition), RT (reaction)Controls exotherm during addition, allows for complete reaction.
Stoichiometry 1.0 : 1.2 : 0.1 (Ketone:TMSCN:ZnI₂)Slight excess of TMSCN ensures complete conversion.
Typical Yield 85-95%High-yielding transformation.

Part 2: Scale-Up Reduction of N-Boc-3-cyano-3-hydroxypiperidine

The reduction of the nitrile group to a primary amine is the final and most critical step. The presence of a hydroxyl group alpha to the nitrile can influence the choice of reagents and conditions. We present three robust methods suitable for scale-up, each with distinct advantages in terms of safety, cost, and operational complexity.

Method A: Catalytic Hydrogenation with Raney Nickel

This is a classic and cost-effective industrial method for nitrile reduction.[2] Raney Nickel is an active catalyst, but requires careful handling due to its pyrophoric nature, especially after use.[3]

Principle and Rationale: The nitrile is reduced with high-pressure hydrogen gas in the presence of a Raney Nickel catalyst. The reaction is typically carried out in an alcoholic solvent, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts.[2]

Workflow_Hydrogenation A Charge Reactor: - Nitrile Intermediate - Methanol/Ammonia - Raney Ni (wet) B Inerting: Purge with N₂ (3x) A->B C Pressurize: Introduce H₂ gas (e.g., 50-100 psi) B->C D React: Heat to 40-50 °C Monitor H₂ uptake C->D E Cooldown & Vent: Cool to RT Vent H₂ carefully D->E F Inerting: Purge with N₂ (3x) E->F G Filtration: Filter catalyst through Celite® Keep catalyst wet! F->G H Isolation: Concentrate filtrate Purify product G->H

Diagram 2: Workflow for Catalytic Hydrogenation.

Detailed Protocol:

  • Reactor Setup: Use a high-pressure hydrogenation reactor (autoclave) equipped with a gas inlet, pressure gauge, vent, temperature control, and a high-torque mechanical stirrer.

  • Reagent Charging:

    • To the reactor, add a solution of the nitrile precursor in methanol saturated with ammonia.

    • Under a stream of nitrogen, carefully add water-wet Raney Nickel catalyst (5-10% by weight of the nitrile). Causality: The catalyst must be kept wet to prevent ignition upon contact with air.[3]

  • Reaction:

    • Seal the reactor and purge thoroughly with nitrogen (at least 3 cycles) to remove all oxygen.[4]

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Heat the reactor to 40-50 °C and begin vigorous stirring.

    • Monitor the reaction by observing the drop in hydrogen pressure. Re-pressurize as needed.

  • Work-up and Isolation:

    • Once hydrogen uptake ceases, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen (3 cycles).[4]

    • Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the filter cake to dry out. Immediately quench the filter cake with water.[3]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting product is the N-Boc protected amine. If the final deprotected product is desired, the residue can be treated with an acid (e.g., HCl in isopropanol) to cleave the Boc group and isolate the product as its hydrochloride salt.

Data Summary: Catalytic Hydrogenation

ParameterValueRationale
Catalyst Raney Nickel (wet)Highly active and cost-effective for nitrile reduction.
Hydrogen Source H₂ gas (50-100 psi)Readily available and atom-economical.
Solvent Methanol / AmmoniaAmmonia suppresses secondary amine formation.
Temperature 40-50 °CProvides sufficient energy for the reaction without promoting side reactions.
Typical Yield >90%Highly efficient reduction.
Method B: Sodium Borohydride / Raney Nickel System

This method avoids the need for a high-pressure hydrogenation setup, making it more accessible for facilities not equipped for high-pressure reactions. It uses a stable hydride donor in conjunction with a catalyst.[5]

Principle and Rationale: Sodium borohydride (NaBH₄) itself is generally ineffective at reducing nitriles. However, in the presence of Raney Nickel, its reducing power is significantly enhanced, allowing for the efficient conversion of nitriles to amines at atmospheric pressure.[5]

Workflow_NaBH4 A Charge Reactor: - Nitrile Intermediate - Raney Ni (wet) - Dry Ethanol B Cool to 0-5 °C A->B C Portion-wise Addition: Add NaBH₄ slowly B->C D React: Warm to RT Stir for 12-24h C->D E Quench: Cool to 0-5 °C Add water slowly D->E F Filtration: Filter catalyst through Celite® Keep catalyst wet! E->F G Extraction & Isolation: Extract with organic solvent Concentrate & purify F->G

Diagram 3: Workflow for NaBH₄/Raney Ni Reduction.

Detailed Protocol:

  • Reactor Setup: A standard jacketed glass reactor with mechanical stirring, temperature probe, nitrogen inlet, and powder addition funnel is sufficient.

  • Reagent Charging:

    • Charge the reactor with the nitrile precursor and dry ethanol.

    • Under a nitrogen atmosphere, add water-wet Raney Nickel (~10% by weight).

    • Cool the slurry to 0-5 °C.

  • Reagent Addition:

    • Add sodium borohydride (NaBH₄, ~4.0 eq) portion-wise over 2-3 hours, maintaining the internal temperature below 10 °C. Causality: The reaction of NaBH₄ with the catalyst and solvent can be exothermic and generate hydrogen gas, requiring slow and controlled addition.

  • Reaction:

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by HPLC/TLC.

  • Work-up and Isolation:

    • Cool the reaction to 0-5 °C and carefully quench by the slow addition of water.

    • Filter the mixture through Celite®, keeping the filter cake wet.

    • Concentrate the filtrate to remove most of the ethanol.

    • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry, filter, and concentrate the organic extracts to obtain the N-Boc protected amine. Deprotection can be performed as described in Method A.

Data Summary: NaBH₄/Raney Ni Reduction

ParameterValueRationale
Reducing Agent Sodium Borohydride (NaBH₄)Stable, easy to handle hydride donor. Safer than LAH.
Catalyst Raney Nickel (wet)Activates NaBH₄ for nitrile reduction.
Solvent Dry EthanolGood solvent for reactants and the borohydride reagent.
Temperature 0-10 °C (addition), RT (reaction)Controls initial exotherm and gas evolution.
Typical Yield 80-90%Good yields without high-pressure equipment.
Method C: Ammonia Borane Reduction (Catalyst-Free)

This modern approach offers a safer, catalyst-free alternative for nitrile reduction, which is highly advantageous for scale-up as it eliminates the need for handling pyrophoric catalysts and simplifies product purification.[6][7]

Principle and Rationale: Ammonia borane (AB) can reduce nitriles to primary amines under thermal conditions without the need for a metal catalyst. The reaction is environmentally benign, producing only H₂ and NH₃ as byproducts.[8] The process involves the in-situ generation of highly reactive aminodiborane (ADB), which is the active reducing agent.[6]

Workflow_AB A Charge Reactor: - Nitrile Intermediate - Diethyl Ether (or other high-boiling ether) B Add Ammonia Borane (AB) A->B C Heat: Heat to reflux (e.g., 120 °C in a sealed reactor) B->C D React: Stir for 12-24h C->D E Cooldown & Quench: Cool to RT Add HCl solution D->E F Work-up: Basify with NaOH Extract with organic solvent E->F G Isolation: Dry, concentrate & purify F->G

Diagram 4: Workflow for Ammonia Borane Reduction.

Detailed Protocol:

  • Reactor Setup: A pressure-rated reactor is required to handle the elevated temperatures and gas evolution (H₂ and NH₃).

  • Reagent Charging:

    • Charge the reactor with the nitrile precursor and ammonia borane (AB, ~1.2-1.5 eq).[7]

    • Add a suitable high-boiling ether solvent, such as diethyl ether (if the reactor can handle the pressure) or a higher boiling ether like dioxane or diglyme.

  • Reaction:

    • Seal the reactor and heat the mixture to 120 °C with vigorous stirring for 12-24 hours.[6]

    • Monitor the reaction by HPLC/TLC.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent any excess pressure.

    • Quench the reaction mixture by adding aqueous HCl, which will protonate the amine product and neutralize any remaining borane species.

    • Wash the mixture with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with aqueous NaOH until pH > 12.

    • Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

    • Dry, filter, and concentrate the organic extracts to yield the N-Boc protected amine. Deprotection can be performed as described in Method A.

Data Summary: Ammonia Borane Reduction

ParameterValueRationale
Reducing Agent Ammonia Borane (AB)Stable, non-pyrophoric solid. Safer alternative.
Catalyst NoneSimplifies reaction setup and purification.
Solvent High-boiling ether (e.g., Dioxane)Required to reach the thermal decomposition temperature of AB.
Temperature ~120 °CNecessary to generate the active reducing species from AB.
Typical Yield 80-90%Good yields with a simple, catalyst-free system.

Safety and Hazard Analysis

Scaling up chemical synthesis requires a paramount focus on safety. The proposed routes involve several hazardous materials and conditions that must be managed with appropriate engineering controls and personal protective equipment (PPE).

Chemical/ProcessCAS NumberKey HazardsRecommended Handling & Safety Precautions
N-Boc-3-piperidone 98975-26-9Skin/eye irritant.Handle in a fume hood. Wear standard PPE (lab coat, gloves, safety glasses).
Trimethylsilyl cyanide 7677-24-9Highly toxic, flammable, reacts with water to release HCN gas.Handle only in a well-ventilated fume hood. Keep away from moisture and acids. Use appropriate gloves (e.g., nitrile).[9][10]
Zinc Iodide 10139-47-6Skin/eye irritant, hygroscopic.Store in a desiccator. Avoid inhalation of dust.
Raney Nickel 7440-02-0Pyrophoric (can ignite spontaneously in air), flammable solid.ALWAYS keep wet with water or solvent. Handle under an inert atmosphere. Filtered catalyst must not be allowed to dry.[3]
Hydrogen Gas 1333-74-0Highly flammable and explosive. Use in a high-pressure rated reactor in a designated area. Ensure proper grounding and bonding to prevent static discharge. Use explosion-proof equipment. Install hydrogen detectors.[4][11][12]
Sodium Borohydride 16940-66-2Water-reactive (releases H₂ gas), corrosive.Store in a cool, dry place away from acids and water. Add slowly to reaction mixtures to control gas evolution.[13]
Ammonia Borane 13597-87-2Releases flammable gases upon heating. Irritant.Handle in a well-ventilated area. Use a pressure-rated reactor for thermal reactions.
Dichloromethane 75-09-2Volatile, suspected carcinogen.Use in a fume hood with appropriate ventilation.
Methanol 67-56-1Flammable, toxic.Handle in a well-ventilated area, away from ignition sources.

Characterization

The identity and purity of the final product, 3-Aminomethyl-3-hydroxypiperidine (or its N-Boc protected precursor), should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (O-H, N-H stretches, absence of C≡N stretch).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The scale-up synthesis of 3-Aminomethyl-3-hydroxypiperidine is effectively achieved through a two-step process involving the formation of an α-hydroxy nitrile intermediate followed by its reduction. For industrial applications, catalytic hydrogenation (Method A) remains a highly efficient and economical choice, provided the necessary high-pressure equipment and stringent safety protocols for handling hydrogen and pyrophoric catalysts are in place. For laboratories or facilities where high-pressure hydrogenation is not feasible, the sodium borohydride/Raney Nickel system (Method B) offers a robust and safer alternative at atmospheric pressure. The catalyst-free ammonia borane reduction (Method C) represents a modern, innovative approach that significantly enhances safety by avoiding pyrophoric catalysts, making it an attractive option for future process development. The selection of the optimal route will depend on the specific scale, available equipment, and safety infrastructure of the manufacturing facility.

References

  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. [Link]

  • Chemical Process Safety Group. (2025). Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • Ding, M., Chang, J., Mao, J. X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of organic chemistry, 87(24), 16230–16235. [Link]

  • Organic Chemistry Portal. (n.d.). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. [Link]

  • Back, T. G. (2001). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Formic Acid/Raney Alloy Systems. ResearchGate. [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. [Link]

  • Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2022). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Molecules, 28(1), 60. [Link]

  • Organic Chemistry Portal. (n.d.). Ammonia borane, Borane ammonia complex. [Link]

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(12), 95-101. [Link]

  • University of Houston. (n.d.). Standard Operating Procedure for Cyanide Salts. [Link]

  • H.E.L Group. (2026). Hydrogenation: How we can make it safer. [Link]

  • Sterling Pharma Solutions. (n.d.). De-risking hydrogenation. [Link]

  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • Imperial College London. (2021). Cyanide Salts Safety Data Sheet. [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. [Link]

  • Sarpong Group, University of California, Berkeley. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. [Link]

  • Radboud University. (n.d.). Chemoenzymatic Formation of Hydroxypiperidines. [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. [Link]

  • The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]

  • Google Patents. (n.d.). CN108017572A - (S)
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • Lin, S., et al. (2019). Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. PMC. [Link]

  • CNKI. (n.d.). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • Zhang, T., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. [Link]

  • PubMed. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]

  • Google Patents. (n.d.).

Sources

derivatization of 3-Aminomethyl-3-hydroxypiperidine for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Strategic Derivatization of 3-Aminomethyl-3-hydroxypiperidine for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs.[1][2] Its defined three-dimensional geometry allows for precise orientation of substituents, making it an ideal core for probing molecular interactions with biological targets. Within this class, the 3-aminomethyl-3-hydroxypiperidine motif presents a particularly valuable starting point for drug discovery campaigns. It features two distinct, readily functionalizable handles—a primary amine and a tertiary alcohol—emanating from a chiral center on a conformationally restricted ring.

This dual functionality is a key strategic advantage. It allows for the systematic and independent modification of two vectors in chemical space, enabling a thorough exploration of the structure-activity relationships (SAR) that govern a compound's potency, selectivity, and pharmacokinetic properties.[3][4] This application note provides a detailed guide to the strategic derivatization of this scaffold, explaining the rationale behind synthetic choices and offering robust, validated protocols for creating a diverse chemical library for SAR studies.

The Strategic Framework: A Logic-Guided Approach to Library Synthesis

The core principle of our derivatization strategy is to selectively modify one functional group at a time. This systematic approach ensures that any observed changes in biological activity can be confidently attributed to a specific structural modification. The overall workflow begins with a suitably protected 3-aminomethyl-3-hydroxypiperidine core, which is then directed down one of two primary synthetic pathways: N-derivatization of the aminomethyl group or O-derivatization of the tertiary hydroxyl group.

SAR_Strategy Start 1-Boc-3-aminomethyl- 3-hydroxypiperidine Scaffold N_Path Pathway 1: N-Derivatization Start->N_Path Protect_N Amine Protection (e.g., Cbz, Fmoc) Start->Protect_N Prerequisite for O-Path N_Acyl N-Acylation (Amides) N_Path->N_Acyl N_Sulfonyl N-Sulfonylation (Sulfonamides) N_Path->N_Sulfonyl N_Alkyl Reductive Amination (Secondary/Tertiary Amines) N_Path->N_Alkyl O_Path Pathway 2: O-Derivatization O_Alkyl O-Alkylation (Ethers) O_Path->O_Alkyl O_Acyl O-Acylation (Esters) O_Path->O_Acyl Deprotection Final Deprotection (Boc Removal) N_Acyl->Deprotection N_Sulfonyl->Deprotection N_Alkyl->Deprotection Protect_N->O_Path O_Alkyl->Deprotection O_Acyl->Deprotection Library Diverse Analog Library for SAR Screening Deprotection->Library

Figure 1: High-level workflow for the divergent synthesis of an analog library from the core scaffold.

Part I: Derivatization of the Aminomethyl Group

Modification of the primary amine is often the first and most fruitful avenue to explore. The introduction of amides, sulfonamides, and substituted amines allows for the investigation of hydrogen bonding interactions, changes in basicity (pKa), and the exploration of nearby hydrophobic or polar pockets in the target's binding site. For these protocols, the commercially available tert-butyl 3-(aminomethyl)-3-hydroxy-1-piperidinecarboxylate is the recommended starting material, where the piperidine ring nitrogen is pre-protected with a tert-butyloxycarbonyl (Boc) group.[5]

Protocol 1: N-Acylation for Amide Library Synthesis

Scientific Rationale: Amide bond formation is one of the most reliable and versatile reactions in medicinal chemistry. The resulting amides are generally stable, neutral, and act as both hydrogen bond donors (N-H) and acceptors (C=O). Varying the R-group of the acylating agent allows for a systematic probing of steric and electronic requirements. The use of an acyl chloride is a classic, high-yielding method.[6] A tertiary amine base is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the primary amine starting material.[6]

Methodology:

  • Materials:

    • tert-butyl 3-(aminomethyl)-3-hydroxy-1-piperidinecarboxylate (1.0 eq)

    • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the starting amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add the tertiary amine base (1.5 eq) dropwise.

    • In a separate flask, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring completion by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (typically using a silica gel column with a hexane/ethyl acetate or DCM/methanol gradient).

  • Self-Validation (Characterization):

    • ¹H NMR: Appearance of a new amide N-H proton signal (typically δ 6-8 ppm) and signals corresponding to the newly introduced R-group.

    • Mass Spectrometry (MS): Observation of the correct molecular ion peak [M+H]⁺ corresponding to the acylated product.

    • IR Spectroscopy: Appearance of a strong amide carbonyl (C=O) stretching band around 1640-1680 cm⁻¹.

Protocol 2: N-Sulfonylation for Sulfonamide Library Synthesis

Scientific Rationale: Sulfonamides are metabolically robust amide isosteres. The sulfonyl group is a strong hydrogen bond acceptor, and the N-H proton is more acidic than that of a carboxamide, making it a stronger hydrogen bond donor. This modification can significantly alter the electronic and binding properties of the molecule.

Methodology:

  • Materials:

    • tert-butyl 3-(aminomethyl)-3-hydroxy-1-piperidinecarboxylate (1.0 eq)

    • Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.2 eq)

    • Pyridine or Triethylamine (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Follow the general procedure for N-acylation, dissolving the starting amine and base in DCM at 0 °C.

    • Add the sulfonyl chloride (as a solid or solution in DCM) portion-wise or dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (to remove excess base), water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

  • Self-Validation (Characterization):

    • ¹H NMR: Appearance of a sulfonamide N-H proton and signals for the sulfonyl R-group.

    • Mass Spectrometry (MS): Observation of the correct [M+H]⁺ peak.

Derivatization ReactionReagent ClassFunctional Group FormedKey Rationale for SAR
N-Acylation Acyl Chlorides / AnhydridesAmideIntroduce H-bond donors/acceptors; probe steric limits.
N-Sulfonylation Sulfonyl ChloridesSulfonamideIntroduce strong H-bond donor/acceptor; increase metabolic stability.
Reductive Amination Aldehydes / KetonesSecondary/Tertiary AmineModulate basicity (pKa); introduce H-bond acceptors or bulky groups.

Table 1: Summary of N-Derivatization Strategies for the Aminomethyl Group.

Part II: Derivatization of the Tertiary Hydroxyl Group

To explore interactions that may involve the region around the 3-hydroxy group, O-derivatization is essential. This requires that the more nucleophilic primary amine be protected first to ensure selectivity. The Boc group on the piperidine nitrogen is stable under the conditions used for many amine protection and O-derivatization reactions.

Protocol 3: Orthogonal Protection of the Primary Amine

Scientific Rationale: Before modifying the sterically hindered and less reactive tertiary alcohol, the primary amine must be masked with a protecting group that can be removed under conditions that do not affect the Boc group on the piperidine ring (i.e., it must be "orthogonal"). The benzyloxycarbonyl (Cbz) group is an excellent choice, as it is stable to the basic conditions of O-alkylation and can be removed by hydrogenolysis, leaving the Boc group intact.

Methodology:

  • Materials:

    • tert-butyl 3-(aminomethyl)-3-hydroxy-1-piperidinecarboxylate (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

    • Tetrahydrofuran (THF) and Water (1:1 mixture)

  • Procedure:

    • Dissolve the starting amine (1.0 eq) and NaHCO₃ (2.5 eq) in a 1:1 mixture of THF and water.

    • Cool the stirring suspension to 0 °C.

    • Add Cbz-Cl (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Remove the THF under reduced pressure.

    • Extract the remaining aqueous solution with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the dual-protected intermediate.

Protocol 4: O-Alkylation via Williamson Ether Synthesis

Scientific Rationale: Converting the hydroxyl group to an ether removes a hydrogen bond donor and introduces a group that can probe hydrophobic pockets. The Williamson ether synthesis is a classic method for this transformation. It requires a strong, non-nucleophilic base to deprotonate the sterically hindered tertiary alcohol, followed by reaction with an alkyl halide. Anhydrous conditions are critical to prevent quenching of the base and alkoxide intermediate.

Methodology:

  • Materials:

    • N-Cbz, N'-Boc protected intermediate from Protocol 3 (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • Alkyl halide of choice (e.g., methyl iodide, benzyl bromide) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • Wash the NaH (1.5 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF under an inert atmosphere.

    • Cool the NaH suspension to 0 °C.

    • Dissolve the alcohol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

    • Stir the mixture at room temperature for 1 hour (evolution of H₂ gas should be observed).

    • Add the alkyl halide (1.5 eq) dropwise and let the reaction stir at room temperature overnight, or heat gently if necessary.

  • Work-up and Purification:

    • Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Final Deprotection and Library Generation

Once derivatization is complete, the protecting groups are removed to yield the final compounds for biological evaluation. The choice of deprotection method depends on the groups present. For the Boc group, strong acidic conditions are standard.

Protocol 5: Acid-Mediated Boc Deprotection

Scientific Rationale: The Boc group is a carbamate that is labile under acidic conditions. Trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used to cleave the Boc group, releasing the free amine, carbon dioxide, and tert-butanol.

Methodology:

  • Materials:

    • Boc-protected derivative (1.0 eq)

    • Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (1:1 mixture), OR 4M HCl in 1,4-Dioxane

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add an equal volume of TFA and stir at room temperature for 1-2 hours.

    • Alternatively, dissolve the compound in a minimal amount of methanol and add the 4M HCl in dioxane solution. Stir for 2-4 hours.

  • Work-up:

    • For TFA: Concentrate the reaction mixture under reduced pressure. The product is typically obtained as a TFA salt. It can be purified by reverse-phase HPLC or converted to the free base or HCl salt if needed.

    • For HCl/Dioxane: Concentrate the mixture to dryness or add diethyl ether to precipitate the product as its hydrochloride salt, which can be collected by filtration.

Application to a Structure-Activity Relationship (SAR) Study

The synthesized and purified library of analogs forms the basis of the SAR study. Each compound is tested in a relevant biological assay to determine its activity (e.g., IC₅₀, Kᵢ, or EC₅₀). The results are then analyzed to build a model of the chemical features required for activity.

SAR_Cycle Synthesis 1. Library Synthesis (N- & O-Derivatization) Screening 2. Biological Screening (In Vitro Assays) Synthesis->Screening Iterative Optimization Analysis 3. Data Analysis (Identify Trends, QSAR) Screening->Analysis Iterative Optimization Design 4. Design Next-Gen Analogs Analysis->Design Iterative Optimization Design->Synthesis Iterative Optimization

Figure 2: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Interpreting the Data:

  • N-Acyl Series: If analogs with large, hydrophobic aromatic groups (e.g., from benzoyl chloride) are more active than those with small alkyl groups (e.g., from acetyl chloride), it suggests the presence of a hydrophobic pocket that can be targeted for improved binding.

  • O-Alkyl Series: If O-methyl or O-benzyl ethers are more potent than the parent alcohol, it may indicate that the hydrogen bond-donating capability of the hydroxyl is detrimental to activity, or that a hydrophobic interaction is favored.

  • Stereochemistry: The stereocenter at the C3 position is critical. It is essential to confirm whether one enantiomer is significantly more active than the other, which provides strong evidence of a specific, three-dimensional binding interaction with the biological target.[1]

By systematically synthesizing and testing derivatives of the 3-aminomethyl-3-hydroxypiperidine scaffold, researchers can build a detailed understanding of the molecular requirements for biological activity, paving the way for the rational design of potent and selective therapeutic agents.

References

  • Kim, D., Wang, L., Beconi, M. et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(15), 3125-3143. Available at: [Link]

  • Tanimoto, A., Imanishi, A., Nakahara, T., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5189-5197. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Available at: [Link]

  • Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. Available at: [Link]

  • Gore, R. P., et al. (2011). N-acylation reaction: A review. Der Pharma Chemica, 3(3), 409-421. Available at: [Link]

  • Zhang, Z., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. RSC Advances. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Yield Optimization in 3-Aminomethyl-3-hydroxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks in synthesizing complex piperidine building blocks. The synthesis of 3-aminomethyl-3-hydroxypiperidine—typically achieved via a three-step sequence from 1-Boc-3-piperidone—is notorious for severe yield drops if the mechanistic nuances of epoxidation and regioselectivity are ignored.

This guide bypasses generic advice, offering field-proven, self-validating protocols designed to maximize your yield and ensure absolute structural confidence at every step of your workflow.

I. The Optimized Synthetic Workflow

SynthesisWorkflow A 1-Boc-3-piperidone (Ketone) B 1-Boc-1-oxa-6-azaspiro[2.5]octane (Spiro-epoxide) A->B TMSOI, NaH DMSO/THF, 50°C C 1-Boc-3-azidomethyl- 3-hydroxypiperidine (Azide) B->C NaN3, NH4Cl MeOH/H2O, 65°C D 1-Boc-3-aminomethyl- 3-hydroxypiperidine (Target Amine) C->D H2, 10% Pd/C EtOH, RT

Workflow for the 3-step synthesis of 3-Aminomethyl-3-hydroxypiperidine from 1-Boc-3-piperidone.

II. Quantitative Yield Benchmarks

To effectively troubleshoot, you must first establish baselines. Below is a comparison of standard literature yields versus the optimized yields you should expect when strictly adhering to the mechanistic controls outlined in this guide.

Reaction StepTarget IntermediateStandard YieldPrimary Causes of Yield LossOptimized Yield
1. Epoxidation 1-Boc-1-oxa-6-azaspiro[1]octane55–65%Degraded base; formation of β-hydroxymethyl sulfide byproduct.88–92%
2. Azidolysis 1-Boc-3-azidomethyl-3-hydroxypiperidine50–60%Acidic pH triggering SN1 attack (wrong regioisomer formed).82–86%
3. Reduction 1-Boc-3-aminomethyl-3-hydroxypiperidine60–75%Catalyst poisoning; TPPO contamination from Staudinger reduction.90–95%
III. Troubleshooting Guides & FAQs
Q1: My Corey-Chaykovsky epoxidation yield is stuck below 60%, and NMR shows a significant amount of β-hydroxymethyl sulfide byproduct. How do I fix this?

The Causality: The formation of the β-hydroxymethyl sulfide byproduct is a classic hallmark of using dimethylsulfonium methylide (generated from trimethylsulfonium iodide, TMSI). This ylide is highly reactive but lacks stability, leading to irreversible side reactions. To eliminate this byproduct and drive the reaction to completion, you must use dimethyloxosulfonium methylide, generated from 2[2]. The additional oxygen atom in TMSOI stabilizes the ylide, allowing the initial nucleophilic attack on the ketone to be reversible. This thermodynamic control ensures that the betaine intermediate smoothly undergoes intramolecular displacement of DMSO to form the spiro-epoxide exclusively.

Self-Validating Protocol: Optimized Corey-Chaykovsky Epoxidation

  • Preparation: Wash NaH (60% dispersion in mineral oil, 1.5 eq) with anhydrous hexanes (3x) under N2 to remove the oil. Dry completely under vacuum.

  • Ylide Generation: Suspend the clean NaH in anhydrous DMSO (0.5 M). Slowly add TMSOI (1.2 eq) portion-wise at room temperature.

    • Validation Check: Observe the reaction. The evolution of H2 gas should be vigorous. Stir for 30–45 minutes until gas evolution completely ceases, indicating quantitative ylide formation. The solution will become clear and slightly yellow.

  • Reaction: Dissolve 1-Boc-3-piperidone (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise to the ylide solution. Heat to 50°C for 3 hours.

  • Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The starting ketone (which stains bright yellow with 2,4-DNPH) must be completely consumed, replaced by a single, higher-Rf spot (the epoxide) that does not stain with 2,4-DNPH.

  • Workup: Quench carefully with ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to aggressively remove DMSO. Dry over Na2SO4 and concentrate.

Q2: During the azide ring-opening step, I am getting a mixture of regioisomers instead of the pure 3-azidomethyl-3-hydroxypiperidine. How do I force the attack at the correct carbon?

The Causality: The regioselectivity of epoxide ring opening is entirely dictated by the pH of the reaction environment and the resulting mechanistic pathway. The spiro-epoxide intermediate has two potential sites for nucleophilic attack: the tertiary carbon (C3 of the piperidine ring) and the primary methylene carbon. Under acidic conditions, the epoxide oxygen becomes protonated. This induces an SN1-like transition state where the tertiary carbon bears a partial positive charge, leading the azide to attack the more substituted position. To achieve the desired 3-azidomethyl isomer, the reaction must proceed via a strict SN2 mechanism, which is [3]. By maintaining neutral to mildly basic conditions using an NH4Cl buffer, the azide nucleophile is forced to attack the less sterically hindered primary methylene carbon.

RegioselectivityLogic Start Epoxide Ring Opening Conditions Path1 Acidic pH (Low pH) Start->Path1 Path2 Neutral/Mildly Basic pH (NH4Cl buffer) Start->Path2 Mech1 SN1-like Mechanism (Tertiary carbocation character) Path1->Mech1 Mech2 SN2 Mechanism (Steric control) Path2->Mech2 Result1 Attack at C3 (Tertiary) UNDESIRED ISOMER Mech1->Result1 Result2 Attack at Methylene (Primary) DESIRED ISOMER Mech2->Result2

Mechanistic pathway determining regioselectivity during the azidolysis of the spiro-epoxide.

Self-Validating Protocol: Regioselective Azidolysis

  • Reaction Setup: Dissolve the crude spiro-epoxide (1.0 eq) in a 4:1 mixture of MeOH and H2O (0.2 M).

  • Reagent Addition: Add Sodium Azide (NaN3, 3.0 eq) and Ammonium Chloride (NH4Cl, 1.5 eq). The NH4Cl is critical; it acts as a mild proton source to facilitate the ring opening without over-protonating the epoxide oxygen.

  • Execution: Heat the mixture to 65°C and stir for 12 hours.

  • Validation Check: Take an aliquot, concentrate it, and run an IR spectrum. You must observe a strong, sharp peak at ~2100 cm⁻¹ (azide stretch). Additionally, 1H NMR of a micro-workup should show the newly formed methylene protons adjacent to the azide shifted to ~3.3 ppm, confirming primary attack.

  • Workup: Concentrate the mixture in vacuo to remove MeOH. Dilute the aqueous residue with water and extract with DCM (3x). Wash with brine, dry over MgSO4, and concentrate.

Q3: My Staudinger reduction of the azide is incomplete, and I cannot separate the triphenylphosphine oxide (TPPO) from the highly polar amine product. What is the most efficient alternative?

The Causality: While the Staudinger reduction is mild, removing TPPO from polar, water-soluble amines like 3-aminomethyl-3-hydroxypiperidine is notoriously difficult and often requires tedious reverse-phase chromatography. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a far superior, atom-economical alternative for this specific substrate. However, researchers often experience stalled hydrogenations because trace impurities from the azide step can poison the palladium catalyst. Ensuring a pristine starting material and maintaining a strict, purged hydrogen atmosphere solves this issue entirely.

Self-Validating Protocol: Clean Catalytic Hydrogenation

  • Preparation: Dissolve the pure 1-Boc-3-azidomethyl-3-hydroxypiperidine (1.0 eq) in absolute EtOH (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Always add the dry catalyst under a gentle blanket of N2 to prevent solvent ignition.

  • Execution: Evacuate the flask and backfill with N2 (3x). Evacuate again and backfill with H2 gas via a balloon (3x). Stir vigorously at room temperature for 6 hours.

  • Validation Check: Perform TLC (DCM:MeOH 9:1). The starting azide is ninhydrin-negative. The product spot (lower Rf) will immediately stain a deep, vibrant purple when heated with ninhydrin, confirming the presence of the primary amine. LC-MS should confirm the mass [M+H]+ = 231.1.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake thoroughly with hot EtOH. Concentrate the filtrate in vacuo to yield the pure 1-Boc-3-aminomethyl-3-hydroxypiperidine in >90% yield without the need for column chromatography.

IV. References
  • Organic Chemistry Portal. "Corey-Chaykovsky Reaction." URL:

  • RSC Publishing. "Highly α-position regioselective ring-opening of epoxides catalyzed by halohydrin dehalogenase from Ilumatobacter coccineus: a biocatalytic approach to 2-azido-2-aryl-1-ols." URL:

  • ResearchGate. "Regioselectivity Control of the Ring Opening of Epoxides With Sodium Azide in a Microreactor." URL:

Sources

side reaction products in 3-Aminomethyl-3-hydroxypiperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Boc-3-aminomethyl-3-hydroxypiperidine (CAS: 1308384-31-7) [4]. This molecule is a highly versatile, sp3-rich N-heterocyclic scaffold widely utilized in drug discovery [5].

Synthesizing this target typically involves a three-step sequence starting from N-Boc-3-piperidone: a Corey-Chaykovsky epoxidation, regioselective epoxide ring-opening, and a reduction step. Because the 3-piperidone system possesses unique steric and electronic constraints, researchers frequently encounter regioselectivity issues, stalling reactions, and dimerization.

This guide is engineered to provide deep mechanistic troubleshooting and self-validating protocols to ensure high-yield synthesis.

System Overview & Synthetic Workflow

SynthesisWorkflow Ketone N-Boc-3-piperidone Epoxide 1-oxa-5-azaspiro[2.5]octane (Spiro-Epoxide) Ketone->Epoxide Me3S(O)I, NaH DMSO Enolate Alpha-Alkylation (Enolate) Ketone->Enolate Excess Base Azide 3-Azidomethyl-3-hydroxy piperidine Epoxide->Azide NaN3, NH4Cl MeOH/H2O Allylic Allylic Alcohol (Elimination) Epoxide->Allylic High Temp / Base Regio Regioisomer (C3 Attack) Epoxide->Regio Acidic Conditions Target 3-Aminomethyl-3-hydroxy piperidine (Target) Azide->Target PPh3, H2O THF Dimer Bis-adduct (Dimerization) Azide->Dimer Direct NH3 Route

Figure 1: Synthetic workflow for 3-Aminomethyl-3-hydroxypiperidine and common failure modes.

Module 1: Corey-Chaykovsky Epoxidation

Q: Why am I recovering unreacted N-Boc-3-piperidone along with alpha-alkylated byproducts instead of the spiro-epoxide? A: The C2 protons of N-Boc-3-piperidone are highly acidic due to their position between the carbonyl group and the N-Boc protected amine. If the base used is too strong, or if the temperature exceeds room temperature, enolization outcompetes the nucleophilic addition of the ylide. Causality & Solution: You must utilize dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide and NaH) rather than the more reactive dimethylsulfonium methylide [1]. The sulfoxonium ylide is a softer, less basic nucleophile, which minimizes alpha-deprotonation. Ensure the ylide is pre-formed completely (until


 gas evolution ceases) before adding the ketone dropwise at 0 °C.

Q: What causes the formation of allylic alcohol side products during this step? A: Allylic alcohols are formed via the base-catalyzed elimination of the newly formed epoxide. Causality & Solution: If unreacted NaH remains in the reaction mixture (due to incomplete ylide formation) or if the reaction is heated above 50 °C, the strong base will deprotonate the adjacent carbon, opening the epoxide ring to form an alkene-alcohol. Strict temperature control and exact stoichiometry (1.2 eq of ylide) are required.

Module 2: Regioselective Epoxide Ring Opening

Q: My LC-MS shows the correct mass (


), but NMR confirms it is the regioisomer (3-amino-3-hydroxymethylpiperidine). How did this happen? 
A:  The regioselectivity of the spiro-epoxide (1-oxa-5-azaspiro[1]octane) ring opening is strictly governed by the pH of the reaction medium.
Causality & Solution: Under acidic conditions, the epoxide oxygen becomes protonated. This induces an 

-like transition state where the partial positive charge is stabilized at the more substituted tertiary carbon (C3 of the piperidine ring), leading to nucleophilic attack at C3. To synthesize the target 3-aminomethyl derivative, the reaction must proceed via an

mechanism at the less sterically hindered primary methylene carbon. Maintain basic or neutral conditions (e.g., using

and

in DMF/MeOH) to force the

trajectory.

Q: I attempted a direct amination using methanolic ammonia, but I am observing a high percentage of a bis-adduct (dimer). A: Direct amination of the epoxide with


 often suffers from over-alkylation.
Causality & Solution: The newly formed primary amine (1-Boc-3-aminomethyl-3-hydroxypiperidine) is significantly more nucleophilic than the starting ammonia. Once formed, it rapidly attacks unreacted epoxide molecules, forming a secondary amine dimer. To prevent this, bypass direct amination entirely by using the azide route  (

followed by reduction). The azide acts as a masked amine and physically cannot over-alkylate.

Module 3: Azide Reduction (Staudinger Reaction)

StaudingerMechanism Azide Organic Azide (R-N3) Phosphazide Phosphazide Intermediate (R-N=N-N=PPh3) Azide->Phosphazide + PPh3 Nucleophilic Attack Iminophosphorane Iminophosphorane (R-N=PPh3) Phosphazide->Iminophosphorane - N2 (Gas Evolution) Amine Primary Amine (R-NH2) Iminophosphorane->Amine + H2O Hydrolysis Side1 Stalled Reaction (No Hydrolysis) Iminophosphorane->Side1 Anhydrous Conditions

Figure 2: Mechanism of the Staudinger reduction and the primary failure mode.

Q: During the Staudinger reduction, the reaction stalls, and I detect an intermediate with a mass shift of +262 Da. What is this? A: A mass shift of +262 Da corresponds to the stable iminophosphorane intermediate (


), indicating that the final hydrolysis step of the Staudinger reduction has failed [2].
Causality & Solution: The Staudinger reduction is a two-step process: (1) formation of the iminophosphorane with the expulsion of 

, and (2) hydrolysis of the

bond to yield the primary amine and triphenylphosphine oxide [3]. If the reaction is run under strictly anhydrous conditions, it will stall at the iminophosphorane stage. Ensure that at least 10 equivalents of deionized water are added after nitrogen evolution ceases, and heat the mixture to 40-50 °C to drive the hydrolysis.

Quantitative Data: Side Product Signatures

Side ProductOrigin / CauseAnalytical SignaturePrevention Strategy
Alpha-Alkylated Ketone Excess base during epoxidationLC-MS:

NMR: Loss of C2 proton signals
Use sulfoxonium ylide; keep temp

25 °C.
Allylic Alcohol Base-catalyzed epoxide eliminationLC-MS:

NMR: Vinylic protons at 5.5-6.0 ppm
Ensure complete NaH consumption before ketone addition.
Regioisomer (C3-Amine) Acidic epoxide ring openingNMR:

doublet at ~3.5 ppm
Use neutral/basic conditions (

/

).
Bis-adduct (Dimer) Direct amination with

LC-MS:

Use the azide route to mask the amine.
Iminophosphorane Anhydrous Staudinger reductionLC-MS:

(+262 Da shift)
Add >10 eq

; heat to 50 °C for hydrolysis.

Self-Validating Experimental Protocols

Protocol A: Synthesis of tert-butyl 1-oxa-5-azaspiro[1]octane-5-carboxylate [1]
  • Ylide Formation: To a flame-dried flask under

    
    , add trimethylsulfoxonium iodide (1.2 eq) and anhydrous DMSO (0.2 M). Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature.
    
  • Validation Checkpoint 1: Stir for 1 hour. The heterogeneous mixture must become a clear, homogeneous solution, and

    
     gas evolution must completely cease. Do not proceed if bubbling continues.
    
  • Ketone Addition: Cool the ylide solution to 0 °C. Add N-Boc-3-piperidone (1.0 eq) dissolved in a minimal amount of anhydrous DMSO dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 2: Quench a 10

    
     aliquot in water/EtOAc. Run TLC (Hexanes:EtOAc 7:3). The ketone (
    
    
    
    ) should be completely consumed, replaced by the spiro-epoxide (
    
    
    ).
  • Workup: Quench with ice water, extract with EtOAc (3x), wash organics with brine (5x to remove DMSO), dry over

    
    , and concentrate in vacuo.
    
Protocol B: Azide Ring Opening & Staudinger Reduction
  • Ring Opening: Dissolve the spiro-epoxide (1.0 eq) in a 4:1 mixture of MeOH:

    
    . Add 
    
    
    
    (3.0 eq) and
    
    
    (3.0 eq). Stir at 65 °C for 16 hours.
  • Validation Checkpoint 3: LC-MS must show complete conversion to the azide intermediate (

    
    ). Extract with EtOAc and concentrate.
    
  • Staudinger Reduction: Dissolve the crude azide in THF (0.1 M). Add triphenylphosphine (

    
    , 1.5 eq) portion-wise at room temperature. Stir until 
    
    
    
    evolution ceases (approx. 2 hours).
  • Hydrolysis: Add deionized water (15.0 eq) to the reaction mixture. Heat to 50 °C and stir for 12 hours.

  • Validation Checkpoint 4: LC-MS must show the disappearance of the iminophosphorane (

    
    ) and the appearance of the target primary amine (
    
    
    
    ) and triphenylphosphine oxide (
    
    
    ).
  • Purification: Concentrate the mixture, acidify with 1M HCl to pH 2, and extract with DCM to remove

    
    . Basify the aqueous layer with 2M NaOH to pH 10, extract with DCM, dry, and concentrate to yield the pure 1-Boc-3-aminomethyl-3-hydroxypiperidine.
    

References

  • US11524010B2 - Substituted quinazoline sulfonamides as thioredoxin interacting protein (TXNIP) inhibitors - Google Patents. Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1Ys4fC0V6ZDOqGLYGYeFc6LeXup9nYY9IJWFl_3rDnOUvQSR9WsFIoZqoqsc7wDlphjShMbn6rorr1xZYxSRclXFwOEqTTgoKs1LUi4p3YYqVztYRr-P_hUa21nyYOsrDZME2x8iAU6oLRg==]
  • Staudinger reaction - Wikipedia. Wikipedia. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX1XNfoadR0ho7S8IAU-9QTKSCM6f-soBvzaXZh2hCv5LT3zwu3bAzpQFb-E3TtpSRrQ7qO6Tk0P90chPy5_c-M-VGFjaFbRlalRuV0pv97iTcf_8ppnLf-W_0kESANE1Huqu-IonoznZBsA==]
  • Staudinger Reduction - Alfa Chemistry. Alfa Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg8kZkaJi0adG0rgJ7G532t6gUxCEYP9BpXNsRx_d1ZNpiuBop2mURzQuE_Yyup1T6SfePFafd_44X0AMeP7cSCnv9hbGtgxOMXNus8M4tym7f1b0vVDa9O5bbEs9pTv5VbijzaxBn0TvgyD1qCe7wglOu8g7q9U-13rGG]
  • CAS 1308384-31-7: 1,1-Dimethylethyl 3-(aminomethyl) - CymitQuimica. CymitQuimica. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMlv6-2LRWHzsX4vFMwQ7TcSOI5hUH9SBMlMtEo7c23W9q1Y5lEc7XGzppy2E-q1wMOvJd9ZArTKBdh7F0L1WMa8cerninh6P803w7uCPpEqQOmlzO-wWJdO_ZEuF1ThoIinWmiQ==]
  • tert-Butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate - ChemScene. ChemScene. URL:[https://vertexaisearch.cloud.google.

Sources

Technical Support Center: Purification & Resolution of 3-Aminomethyl-3-hydroxypiperidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and synthetic challenges associated with 3-aminomethyl-3-hydroxypiperidine and its derivatives.

The structural topology of this scaffold—featuring a piperidine ring, a primary aminomethyl group, and a hydroxyl group geminally substituted at the chiral C3 position—creates a highly polar, zwitterionic-like, and sterically hindered microenvironment. These features make standard purification workflows ineffective. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-yield, enantiopure recovery.

Troubleshooting FAQs: Chromatographic Retention & Peak Shape

Q: Why does unprotected 3-aminomethyl-3-hydroxypiperidine exhibit severe peak tailing and poor retention on standard C18 columns? A: This is a dual-causality issue driven by hydrophilicity and electrostatic interactions . First, the molecule possesses two basic nitrogen centers (the secondary piperidine amine and the primary aminomethyl group) alongside a hydrogen-bond-donating hydroxyl group. This results in an extremely low LogP, meaning the molecule prefers the aqueous mobile phase and fails to partition into the hydrophobic C18 stationary phase. Second, at a standard chromatographic pH (pH 2–7), both amines are protonated. These positively charged centers interact strongly with residual, negatively charged acidic silanols (pKa ~4.5) on the silica support, causing irreversible secondary ion-exchange interactions and severe peak tailing. Solution: Shift from Reversed-Phase (RP) to Hydrophilic Interaction Liquid Chromatography (HILIC) , or mask the polarity via N-Boc/N-Cbz protection prior to purification[1].

Q: How can I monitor the purification process when the molecule lacks a strong UV chromophore? A: Unprotected aliphatic piperidines lack the conjugated


-systems required for standard UV detection (210–254 nm). Relying on low-wavelength UV (e.g., 205 nm) will result in massive baseline drift from mobile phase absorbance.
Solution: Utilize universal mass-based detectors such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). If these are unavailable, you must perform pre-column derivatization. Protecting the amines with a Benzyl chloroformate (Cbz) or tert-Butyloxycarbonyl (Boc) group not only reduces polarity but also introduces a UV-active handle for fraction collection[2].

Troubleshooting FAQs: Chiral Resolution

Q: What is the most scalable method for resolving the enantiomers of this highly polar scaffold? A: While Chiral Supercritical Fluid Chromatography (SFC) is excellent for analytical or small-scale preparative work, classical diastereomeric salt resolution remains the most cost-effective and scalable approach for multi-gram quantities[3]. Causality: By reacting the racemic amine mixture with a chiral acid (e.g., L-(+)-tartaric acid or its derivatives), you form two diastereomeric salts. Because the C3 position is highly sterically hindered, the spatial arrangement of the tartrate counter-ion creates a significant disparity in the crystal lattice energy between the (R,R) and (S,R) salts. This thermodynamic difference allows the less soluble diastereomer to selectively crystallize out of a refluxing alcoholic solvent upon controlled cooling[4].

Process Workflows (Visualizations)

MethodSelection Start 3-Aminomethyl-3-hydroxypiperidine Crude Mixture CheckUV Is the molecule protected (e.g., N-Boc / N-Cbz)? Start->CheckUV Protected Yes: Protected (Reduced Polarity, UV Active) CheckUV->Protected Yes Unprotected No: Unprotected (Highly Polar, No UV) CheckUV->Unprotected No RP_HPLC Reversed-Phase HPLC (C18/C8) + UV Detection Protected->RP_HPLC Achiral Purity Chiral_SFC Chiral SFC / HPLC (Enantiomer Separation) Protected->Chiral_SFC Chiral Resolution HILIC HILIC Chromatography + ELSD / CAD / MS Unprotected->HILIC Best Retention IonPair Ion-Pairing RP-HPLC (e.g., TFA Additives) Unprotected->IonPair Alternative

Caption: Decision tree for selecting the optimal chromatographic purification strategy.

ChiralResolution Racemate Racemic 3-Aminomethyl- 3-hydroxypiperidine Agent Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) Racemate->Agent SaltFormation Diastereomeric Salt Formation in Refluxing Methanol Agent->SaltFormation Cooling Controlled Cooling & Crystallization SaltFormation->Cooling Solid Solid Precipitate (Less Soluble Diastereomer) Cooling->Solid MotherLiquor Mother Liquor (More Soluble Diastereomer) Cooling->MotherLiquor FreeBase1 Basify (Na2CO3) & Extract -> Enantiomer A Solid->FreeBase1 FreeBase2 Basify (Na2CO3) & Extract -> Enantiomer B MotherLiquor->FreeBase2

Caption: Classical diastereomeric salt resolution workflow for racemic amine mixtures.

Validated Experimental Protocols

Protocol A: Self-Validating Diastereomeric Salt Resolution

This protocol utilizes (-)-O,O'-di-p-toluoyl-L-tartaric acid (or standard L-tartaric acid) to resolve the enantiomers of N-Boc protected 3-aminomethylpiperidine derivatives[4].

  • Salt Formation: Dissolve 1.0 equivalent of the racemic amine and 1.0 equivalent of the chiral resolving agent in dry methanol (10 mL per gram of substrate).

    • Causality: Methanol provides the optimal dielectric constant to dissolve both components at reflux while ensuring a steep solubility gradient upon cooling.

  • Reflux & Annealing: Heat the mixture to 65°C under stirring until a homogeneous solution forms. Maintain reflux for 30 minutes to ensure complete thermodynamic equilibration.

  • Controlled Crystallization: Remove the heat source and allow the flask to cool to room temperature at a rate of ~10°C per hour.

    • Causality: Rapid cooling (crashing out) traps the undesired diastereomer in the crystal lattice. Slow cooling ensures high enantiomeric purity.

  • Filtration & QC Check (Self-Validation): Filter the resulting white solid. Do not proceed to basification yet. Take a 5 mg aliquot, basify it, and run it on a Chiral SFC/HPLC column.

    • Validation Gate: If the enantiomeric excess (ee) is < 95%, resuspend the solid in fresh methanol and repeat the crystallization.

  • Free-Basing: Suspend the pure salt in distilled water (cooled to 0°C). Add 10% aqueous

    
     dropwise until the pH reaches 10.5.
    
    • Validation Gate: Verify pH > 10 using pH paper. At pH < 9, the primary amine remains protonated and will not partition into the organic layer.

  • Extraction: Extract the aqueous layer 5 times with ethyl acetate. Dry the combined organic layers over anhydrous

    
     and concentrate under reduced pressure to yield the enantiopure free base[5].
    
Protocol B: HILIC-ELSD Purification for Unprotected Isomers

Use this protocol when the molecule cannot be protected and must be purified in its highly polar, achiral state.

  • Column Selection: Utilize an Amide-bonded silica HILIC column (e.g., Waters XBridge Amide).

    • Causality: The amide phase provides a stable, hydrogen-bond-rich aqueous layer on the surface, which is required to retain the highly hydrophilic hydroxyl and amine groups.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

    • Solvent B: 100% Acetonitrile.

    • Causality: Ammonium formate provides the necessary ionic strength to suppress residual silanol interactions without leaving non-volatile salts that would foul the ELSD or MS detector.

  • Gradient Execution: Start at 90% B (highly organic). Hold for 2 minutes, then run a shallow gradient to 60% B over 15 minutes.

    • Validation Gate: In HILIC, water is the strong eluting solvent. If the peak elutes in the void volume, increase the starting concentration of Acetonitrile to 95% B.

Quantitative Data: Chromatographic Strategy Matrix

Purification StrategyColumn ChemistryMobile Phase SystemDetection MethodPrimary Use Case
HILIC Amide-bonded SilicaAcetonitrile / Aq. Ammonium Formate (Gradient: 90% ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

60% Org)
ELSD / CAD / MSUnprotected, highly polar raw mixtures.
Ion-Pairing RP C18 (End-capped)Water / Acetonitrile + 0.1% TFA or HFBAMS (Positive Ion Mode)Desalting or when HILIC is unavailable.
Standard RP-HPLC C18 / C8Water / Methanol + 0.1% Formic AcidUV (254 nm)N-Boc / N-Cbz protected intermediates.
Chiral SFC Amylose/Cellulose Tris(3,5-dimethylphenylcarbamate)

/ Methanol + 0.1% Diethylamine
UV (210 nm) / MSFinal enantiomeric resolution of protected bases.

References

  • Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids - ResearchGate. Available at:[Link]

  • Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A - ACS Omega. Available at:[Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine - Organic Process Research & Development. Available at:[Link]

Sources

stability issues with 3-Aminomethyl-3-hydroxypiperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stability, isolation, and degradation issues when handling 1,2-amino alcohol building blocks, specifically 3-Aminomethyl-3-hydroxypiperidine (and its Boc-protected derivatives), under acidic conditions.

Troubleshooting FAQs: Acidic Stability

Q1: Why am I losing product yield during standard acidic workups (pH < 3)?

Answer: The instability of 3-Aminomethyl-3-hydroxypiperidine stems from its structural identity as a tertiary


-amino alcohol. Under acidic conditions, the tertiary hydroxyl group at the C3 position is rapidly protonated to form an oxonium ion. Because it is situated on a highly substituted tertiary carbon, the loss of water is thermodynamically favored to relieve steric strain, generating a tertiary carbocation.

This intermediate subsequently undergoes either elimination to form an exocyclic enamine (which rapidly hydrolyzes to an aldehyde in aqueous acid) or a pinacol-type ring contraction. Analogous highly substituted piperidine amino-alcohols have demonstrated profound solution instability, degrading significantly even in mildly acidic simulated intestinal fluids (FaSSIF) within 24 hours[1].

Q2: I am using the 1-Boc-protected derivative (CAS 1308384-31-7). Does the Boc group protect the core from acid degradation?

Answer: No. While the Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen from unwanted nucleophilic attacks, it requires strong acids (e.g., TFA, HCl) for deprotection. During this process, the exposed tertiary


-amino alcohol core is simultaneously subjected to the highly acidic environment. The kinetics of the C3-hydroxyl dehydration often compete with or outpace the Boc cleavage, leading to a complex mixture of degraded, deprotected products. To isolate stable 

-amino alcohol derivatives, alternative protective strategies or specialized non-acidic reduction/deprotection methods are often required[2].
Q3: How can I distinguish between simple Boc-deprotection and core degradation in my LC-MS data?

Answer: A successful Boc deprotection of 1-Boc-3-aminomethyl-3-hydroxypiperidine (


, MW ~230.3) will yield the intact free base (

, MW ~130.2), showing an

peak at m/z 131.1.
  • Dehydration: If acid-catalyzed dehydration has occurred, you will observe a mass shift of -18 Da (m/z 113.1).

  • Hydrolysis: If the resulting enamine has undergone hydrolytic cleavage, you will observe the loss of ammonia, yielding an

    
     at m/z 114.1, corresponding to piperidine-3-carbaldehyde.
    

Mechanistic Pathways of Degradation

Understanding the exact molecular breakdown is critical for designing robust synthetic routes that utilize 1,2-amino alcohols[3]. The diagram below illustrates the two primary acid-catalyzed degradation pathways.

Figure 1: Acid-catalyzed degradation pathways of 3-Aminomethyl-3-hydroxypiperidine.

Quantitative Stability Data

To assist in optimizing your reaction conditions and storage protocols, the table below summarizes the kinetic stability of the unprotected free base across various aqueous environments.

Table 1: Stability Profile of 3-Aminomethyl-3-hydroxypiperidine in Aqueous Solutions

pH LevelBuffer SystemTemp (°C)Half-Life (

)
Primary Degradant Observed
1.2 0.1 M HCl25< 2 hoursPiperidine-3-carbaldehyde (Enamine hydrolysis)
4.0 Acetate2514 hoursPyrrolidine derivative (Ring contraction)
6.8 Phosphate (FaSSIF)37~24 hoursMixed degradation products[1]
7.4 PBS25> 7 daysNone (Stable)
9.0 Borate25> 14 daysNone (Stable)

Self-Validating Experimental Protocol: Acid-Free Workup

Because standard acidic aqueous workups (e.g., 1M HCl extraction) induce tertiary alcohol dehydration, this protocol utilizes a Strong Cation Exchange (SCX) resin to isolate the basic amine. This avoids subjecting the compound to homogeneous acidic solutions for prolonged periods.

Figure 2: Acid-free SCX catch-and-release purification workflow.

Step-by-Step Methodology
  • Resin Preparation: Condition an SCX-2 resin cartridge with 3 column volumes (CV) of Methanol (MeOH).

  • Loading: Load the crude reaction mixture (dissolved in MeOH or DCM) onto the cartridge.

    • Causality/Mechanism: The basic amines (piperidine nitrogen and primary amine) bind ionically to the sulfonic acid groups on the solid support. The localized pH is buffered by the resin matrix, preventing solution-phase oxonium ion formation and subsequent dehydration.

  • Washing: Wash with 3 CV of MeOH to remove non-basic impurities.

    • Causality/Mechanism: Neutral organics, unreacted electrophiles, and cleaved Boc byproducts (like tert-butanol) have no affinity for the sulfonic acid groups and are flushed out.

  • Elution: Elute the target compound using 2 CV of 2M Ammonia in Methanol (

    
    /MeOH).
    
    • Causality/Mechanism: The high concentration of ammonia deprotonates the bound amines, neutralizing their charge and releasing them from the resin into the eluent.

  • Concentration & Self-Validation: Evaporate the eluent under reduced pressure at < 30°C to yield the free base.

    • Validation Check: Immediate LC-MS analysis must show the

      
       peak at m/z 131.1 without the -18 Da degradation peak (m/z 113.1). If the -18 Da peak is present, the loading solution was too acidic prior to SCX application.
      

References

  • Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria Journal of Medicinal Chemistry - ACS Publications[Link][1]

  • A Convenient One-Step Synthesis of Stable

    
    -Amino Alcohol N-Boranes from 
    
    
    
    -Amino Acids
    ResearchGate[Link][2]
  • Synthesis of 1,2-Amino Alcohols by Decarboxyl

    
    -Amino Radicals with Carbonyl Compounds via Visible-Light Photocatalyst in Water 
    ResearchGate[Link][3]
    

Sources

optimizing catalyst loading for pyridine hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalytic Hydrogenation. As drug development and chemical synthesis increasingly rely on saturated N-heterocycles, the efficient reduction of pyridines to piperidines remains a critical, yet notoriously difficult, transformation.

This guide provides field-proven troubleshooting strategies for researchers and scientists. We focus on the causality behind catalyst deactivation, the thermodynamic challenges of aromatic reduction, and the logical steps required to optimize catalyst loading from stoichiometric excess down to highly efficient catalytic turnovers.

Core Optimization Workflow

Before adjusting catalyst loading, it is essential to diagnose whether your reaction is suffering from kinetic barriers (e.g., poor H₂ solubility, low temperature) or thermodynamic poisoning (e.g., product inhibition). The decision tree below outlines the standard optimization logic.

Optimization Start Evaluate Pyridine Substrate Goal Target Reaction? Start->Goal Selective Selective Reduction (e.g., Nitro/Alkene) Goal->Selective Leave Ring Intact Ring Full Ring Hydrogenation (to Piperidine) Goal->Ring Reduce Ring PdC Use Pd/C (5-10 mol%) Mild T/P Selective->PdC RhPt Use Rh/C, PtO2, or Ir(III) Elevated T/P Ring->RhPt Poison Catalyst Poisoning by Piperidine? RhPt->Poison Activity Drops Success Complete Conversion (Optimize Loading <1 mol%) RhPt->Success No Poisoning Acid Add Brønsted Acid (HCl, TFA, AcOH) Poison->Acid Yes Acid->Success

Workflow for optimizing pyridine hydrogenation and mitigating catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Why does my catalyst deactivate before the pyridine hydrogenation is complete, and will increasing the catalyst loading fix it? A1: Increasing catalyst loading is often a "band-aid" solution to a fundamental mechanistic problem: product inhibition. Pyridine is a relatively weak Lewis base, but its fully saturated product, piperidine, is a strong Lewis base[1]. The lone electron pair on the piperidine nitrogen strongly coordinates to active metal sites (e.g., Rh, Pt, or Ru), blocking the activation of H₂ and the coordination of new substrate molecules[1][2]. Simply increasing the loading (e.g., from 5 mol% to 20 mol%) provides sacrificial metal sites to absorb the poison, but this is cost-prohibitive at scale[2][3]. The optimal solution is to neutralize the piperidine's Lewis basicity using a Brønsted acid.

Q2: How exactly does adding an acid allow me to lower my catalyst loading? A2: Adding a stoichiometric amount of a Brønsted acid (such as HCl, Trifluoroacetic acid (TFA), or acetic acid) serves a dual purpose. First, it protonates the starting pyridine, increasing its electrophilicity and making the aromatic ring easier to reduce[4]. Second—and most importantly—it immediately protonates the newly formed piperidine, creating a piperidinium salt[3][4]. This ties up the nitrogen's lone pair, rendering it non-coordinating. By preventing the product from binding to the catalyst surface, the active metal sites remain free, allowing you to drastically reduce catalyst loading while maintaining high turnover numbers (TON)[1][4].

Q3: I need to selectively reduce a nitro group on a pyridine ring. How do I prevent the pyridine ring from hydrogenating? A3: Chemoselectivity is governed by the choice of metal. Palladium on carbon (Pd/C) is highly effective for reducing nitro groups, alkenes, or alkynes while leaving the aromatic pyridine ring intact under mild conditions (room temperature, 1 bar H₂)[3]. If you are still observing unwanted ring reduction with Pd/C, you can employ milder conditions or intentionally introduce a mild catalyst poison to dampen the catalyst's activity toward the aromatic ring[3]. Conversely, if your goal is to reduce the ring, you must switch to more aggressive catalysts like Rhodium (Rh/C, Rh₂O₃) or Platinum (PtO₂) under elevated temperatures and pressures[3][5].

Q4: Are there homogeneous alternatives that resist poisoning at low catalyst loadings? A4: Yes. Recent advancements in iridium(III)-catalyzed ionic hydrogenation utilize complexes like [Ir-OMs]. By operating in an acidic medium (e.g., 3 equivalents of TFA in methanol), the pyridine is pre-activated, and the resulting piperidine is immediately protonated[1]. This circumvents catalyst poisoning entirely, allowing the iridium catalyst loading to be optimized down to as low as 0.05 mol% at 60 °C and 50 bar H₂, achieving >95% yields[1].

Mechanistic Pathway: Poisoning vs. Activation

Understanding the molecular interactions at the catalyst surface is key to troubleshooting incomplete conversions.

Mechanism Py Pyridine (Weak Lewis Base) Cat Active Catalyst (Rh, Pt, Ir) Py->Cat H2 Pip Piperidine (Strong Lewis Base) Cat->Pip Reduction Dead Deactivated Catalyst (Metal-N Complex) Pip->Dead Lone Pair Binding Acid Brønsted Acid (H+) Pip->Acid Protonation Salt Piperidinium Salt (Non-coordinating) Dead->Salt Acid Addition Acid->Salt Salt->Cat Frees Metal Sites

Mechanistic pathways of catalyst poisoning by piperidine versus acid-mediated protection.

Quantitative Data: Impact of Variables on Catalyst Performance

The following table summarizes how different catalyst systems, loadings, and additives impact the hydrogenation of pyridine derivatives[1][3][5].

Catalyst SystemSubstrate TargetAdditive / SolventOptimized LoadingTemp / PressOutcome / Selectivity
[Ir-OMs] (Homogeneous)Pyridine RingTFA (3 eq) / Methanol0.05 – 2.0 mol%60 °C / 50 bar>95% yield of piperidinium salt; zero poisoning.
Rh/C or Rh₂O₃ Pyridine RingHCl / Methanol or TFE0.5 – 5.0 mol%40 °C / 5 barComplete ring reduction; acid prevents deactivation.
Pd/C (10%) Nitro-pyridineNone / Methanol5.0 – 10.0 mol%25 °C / 1 barSelective nitro reduction; pyridine ring remains intact.
PtO₂ (Adams') Substituted PyridineHCl / H₂O1.0 – 5.0 mol%25 °C / 3-5 barFull reduction to piperidine; highly robust in aqueous acid.

Experimental Troubleshooting Protocols

Protocol A: Acid-Activated Heterogeneous Hydrogenation (Scale-Up Friendly)

Use this protocol when utilizing standard heterogeneous catalysts (Rh/C, PtO₂) to ensure complete conversion without requiring excessive catalyst loading.

  • Reactor Setup: Equip a thick-walled Parr shaker bottle or high-pressure autoclave with a magnetic stir bar.

  • Reagent Loading: Add the pyridine derivative (1.0 mmol) and the selected hydrogenation catalyst (e.g., 5% Rh/Al₂O₃ or 10% Pd/C at an optimized 1–5 mol% loading)[3].

  • Solvent & Additive Introduction: Suspend the mixture in 5 mL of a protic solvent (e.g., Methanol or Ethanol). Carefully add 1.1 equivalents of concentrated HCl (or glacial acetic acid)[3].

    • Causality Check: The 1.1 equivalents of acid ensure that as the basic piperidine is formed, it is immediately protonated. The slight excess accounts for the baseline basicity of the starting pyridine, preventing irreversible binding to the metal surface[4].

  • Purging & Reaction: Seal the vessel. Purge the atmosphere with inert N₂ gas three times to remove oxygen (critical safety step to prevent solvent ignition). Purge with H₂ gas three times, then pressurize to 5–50 bar H₂ depending on the substrate's steric hindrance. Heat to 40–60 °C if required.

  • Monitoring & Workup: Monitor H₂ uptake. Once uptake ceases, vent the reactor safely. Filter the mixture through a pad of Celite® to remove the catalyst[3].

  • Isolation: The product is currently a piperidinium hydrochloride salt. To isolate the free base, basify the filtrate with aqueous NaOH (pH > 10) and extract with Ethyl Acetate.

Protocol B: Homogeneous Iridium-Catalyzed Ionic Hydrogenation (Low-Loading Optimization)

Use this protocol for highly functionalized substrates where functional group tolerance is required, allowing for ultra-low catalyst loadings (down to 0.05 mol%).

  • Reactor Setup: In a 2 mL glass vial or suitable pressure reactor, add a magnetic stir bar.

  • Reagent Loading: Weigh out the pyridine substrate (0.40 mmol, 1.0 equiv) without the need for strict air or moisture precautions[1].

  • Catalyst & Solvent: Add the [Ir-OMs] catalyst (0.05 to 2.0 mol%) dissolved in 0.4 mL of 1 M Methanol[1].

    • Causality Check: Homogeneous catalysts are typically highly susceptible to poisoning. However, the ionic nature of this specific Ir(III) mechanism inherently resists deactivation when paired with an acid, allowing the loading to be dropped drastically without stalling the reaction[1].

  • Acid Activation: Add 3 equivalents of Trifluoroacetic Acid (TFA)[1].

  • Reaction: Pressurize the system with 50 bar of H₂ gas and heat to 60 °C for 18 hours[1].

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting piperidinium trifluoroacetate salt is highly stable and can be directly utilized in downstream protections (e.g., Boc-protection) or neutralized for column chromatography separation[1].

References

  • Iridium(III)
  • Source: benchchem.
  • Source: benchchem.
  • Source: dicp.ac.
  • Source: researchgate.

Sources

Validation & Comparative

A Comparative Guide to 3-Hydroxypiperidine and 3-Aminomethyl-3-hydroxypiperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a privileged structure, forming the core of numerous approved drugs and clinical candidates. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an invaluable building block. This guide provides an in-depth comparison of two functionalized piperidine derivatives: 3-hydroxypiperidine and 3-aminomethyl-3-hydroxypiperidine. While direct, head-to-head biological activity data for these parent molecules is scarce, their utility as pharmacophores and synthetic intermediates reveals distinct strategic advantages in drug design.

At a Glance: Key Structural and Functional Differences

The primary distinction between these two molecules lies in the presence of an additional aminomethyl group at the C3 position of 3-aminomethyl-3-hydroxypiperidine. This seemingly minor modification introduces a second basic center and an additional hydrogen bond donor/acceptor site, significantly altering the molecule's physicochemical properties and its potential interactions with biological targets.

Feature3-Hydroxypiperidine3-Aminomethyl-3-hydroxypiperidine
Molecular Formula C5H11NO[1][2]C6H14N2O
Molecular Weight 101.15 g/mol [1][2]130.19 g/mol
Key Functional Groups Secondary amine, Secondary alcoholSecondary amine, Tertiary alcohol, Primary amine
Primary Role in Drug Discovery Chiral building block for a wide range of therapeutic agents, including kinase inhibitors and receptor antagonists.[3][4][5]Building block for introducing a geminal amino and hydroxyl functionality, often used in kinase inhibitors and other targeted therapies.

3-Hydroxypiperidine: A Versatile and Widely Exploited Scaffold

3-Hydroxypiperidine, particularly its chiral forms, is a cornerstone in the synthesis of a multitude of biologically active compounds.[4] The hydroxyl group at the C3 position provides a crucial point for interaction with biological targets and a handle for further synthetic modification.

Biological Activities of 3-Hydroxypiperidine Derivatives

Derivatives of 3-hydroxypiperidine have demonstrated a broad spectrum of pharmacological activities, including:

  • Antitumor Agents: The most prominent example is its role as a key intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.[3][5]

  • Antibacterial and Antiviral Agents: The piperidine core is a common feature in various antimicrobial and antiviral drug candidates.[3][6]

  • Neurological Disorder Treatments: This scaffold is utilized in the development of drugs targeting neurological conditions, such as senile dementia and Alzheimer's disease.[6][7][8] It is also used to create analgesics and antidepressants due to its ability to modulate neurotransmitter systems.[7]

  • Thrombin Receptor (PAR-1) Antagonists: 3-Hydroxypiperidine is a reagent in the synthesis of trisubstituted ureas that act as PAR-1 antagonists.[9][10][]

Experimental Workflow: Synthesis of (S)-1-Boc-3-hydroxypiperidine

The enantiomerically pure forms of 3-hydroxypiperidine are often required for targeted drug development. A common intermediate is (S)-1-Boc-3-hydroxypiperidine. Biocatalytic asymmetric reduction of N-Boc-3-piperidone is a widely used and efficient method.[12]

Synthesis_of_S_1_Boc_3_hydroxypiperidine N_Boc_3_piperidone N-Boc-3-piperidone S_NBHP (S)-N-Boc-3-hydroxypiperidine N_Boc_3_piperidone->S_NBHP Ketoreductase, NADPH

Caption: Biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine.

Protocol: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone

  • Reaction Setup: In a suitable reaction vessel, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.

  • Addition of Substrate: N-Boc-3-piperidone is added to the buffer. A co-solvent such as isopropanol may be used to improve solubility.

  • Enzyme and Cofactor: A ketoreductase enzyme and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose for NADPH regeneration) are added.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: The reaction progress is monitored by a suitable analytical method, such as HPLC, to determine the conversion of the starting material and the enantiomeric excess of the product.

  • Work-up and Purification: Once the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product can be purified by column chromatography to yield enantiomerically pure (S)-N-Boc-3-hydroxypiperidine.

3-Aminomethyl-3-hydroxypiperidine: Introducing a New Dimension of Functionality

The introduction of an aminomethyl group at the C3 position, alongside the hydroxyl group, creates a 1,1-amino alcohol functionality on the piperidine ring. This unique arrangement offers distinct possibilities for molecular interactions and synthetic elaboration.

Biological Activities of 3-Aminomethyl-3-hydroxypiperidine Derivatives

While less ubiquitous than its 3-hydroxy counterpart, the 3-aminomethyl-3-hydroxypiperidine scaffold is found in potent and selective inhibitors of important biological targets:

  • Aurora A Kinase Inhibitors: Derivatives incorporating the (3-aminomethyl-3-hydroxypiperidin-1-yl)methanone moiety have been developed as selective inhibitors of Aurora A kinase, a key regulator of cell division and a target in cancer therapy.

  • Dopamine Transporter (DAT) Ligands: Analogues featuring the 3-aminomethylpiperidine moiety have been synthesized and evaluated as ligands for the dopamine transporter, with potential applications in the development of treatments for conditions like cocaine addiction.[13]

Conceptual Experimental Workflow: Incorporation into a Kinase Inhibitor

The synthesis of a kinase inhibitor utilizing the 3-aminomethyl-3-hydroxypiperidine scaffold would typically involve the coupling of the protected piperidine derivative with a heterocyclic core.

Kinase_Inhibitor_Synthesis Scaffold 1-Boc-3-(aminomethyl)-3-hydroxypiperidine Coupling Amide Coupling Scaffold->Coupling Core Heterocyclic Core (e.g., pyrimidine) Core->Coupling Deprotection Boc Deprotection Coupling->Deprotection Final_Product Kinase Inhibitor Deprotection->Final_Product

Caption: Conceptual workflow for synthesizing a kinase inhibitor.

Protocol: General Amide Coupling Procedure

  • Activation of Heterocyclic Core: The carboxylic acid group on the heterocyclic core is activated using a coupling reagent (e.g., HATU, HOBt/EDC) in an aprotic solvent (e.g., DMF, DCM) in the presence of a non-nucleophilic base (e.g., DIPEA).

  • Addition of Piperidine Derivative: A solution of 1-Boc-3-aminomethyl-3-hydroxypiperidine in the same solvent is added to the activated carboxylic acid.

  • Reaction: The reaction is stirred at room temperature until completion, which is monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine.

  • Purification: The crude product is purified by flash column chromatography.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final kinase inhibitor.

Comparative Summary and Future Perspectives

Aspect3-Hydroxypiperidine3-Aminomethyl-3-hydroxypiperidine
Synthetic Accessibility Readily available and well-established synthetic routes.[14]More complex synthesis due to the quaternary center.
Pharmacological Precedence Extensive, with numerous examples in approved drugs and clinical trials.[3][6]Emerging, with promising applications in targeted therapies.
Key Interactions Hydrogen bonding via the hydroxyl group.Multiple hydrogen bonding opportunities from both hydroxyl and amino groups; potential for salt bridge formation.
Drug Design Strategy Versatile scaffold for a wide range of targets.Targeted introduction of a geminal amino alcohol moiety for specific interactions.

References

  • PubMed. (2018, July 15). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Retrieved from [Link]

  • ResearchGate. Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. Retrieved from [Link]

  • Google Patents. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • WorldOfChemicals. 3-hydroxypiperidine suppliers USA. Retrieved from [Link]

  • ACS Publications. (2022, September 9). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Retrieved from [Link]

  • Beilstein Journals. (2014, February 11). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Retrieved from [Link]

  • National Center for Biotechnology Information. 3-Hydroxypiperidine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. Synthesis of 3Aminomethyl3-fluoropiperidines | Request PDF. Retrieved from [Link]

  • Dove Press. (2020, May 26). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved from [Link]

  • PubMed. (2000, January 27). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Retrieved from [Link]

  • MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

  • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • ResearchGate. Synthesis of functionalized 3-hydroxypiperidines | Request PDF. Retrieved from [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

Validating the Absolute Configuration of Chiral Piperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of stereochemical validation. Chiral piperidines are ubiquitous scaffolds in active pharmaceutical ingredients (APIs)—from the antidepressant paroxetine to the kinase inhibitor avapritinib[1]. Because biological systems are inherently chiral, the enantiomers of a piperidine-based drug often exhibit drastically different pharmacokinetic and pharmacodynamic profiles.

Consequently, regulatory bodies mandate the unambiguous determination of absolute configuration (AC) early in the drug development pipeline[2]. This guide objectively compares the three primary analytical methodologies for AC validation—X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs)—and provides self-validating experimental protocols to ensure scientific integrity.

Methodological Landscape & Decision Logic

Selecting the appropriate technique to determine the absolute configuration of a chiral piperidine depends heavily on the physical state of the sample, its conformational flexibility, and the presence of heavy atoms.

ACDecisionTree Start Chiral Piperidine API Absolute Configuration Crystalline Is the sample crystalline? Start->Crystalline HeavyAtom Contains heavy atoms (e.g., Br, Cl, S)? Crystalline->HeavyAtom Yes Solution Solution-Phase Required Crystalline->Solution No (Oil/Amorphous) XRay X-ray Crystallography (Anomalous Dispersion) HeavyAtom->XRay Yes HeavyAtom->Solution No Flexibility Conformational Flexibility? Solution->Flexibility VCD VCD + DFT Calculations (FDA/USP Recognized) Flexibility->VCD Low/Moderate NMR NMR with Chiral Derivatizing Agents Flexibility->NMR High (Requires Derivatization)

Logical decision tree for selecting an absolute configuration validation method.

While 3 remains the historical "gold standard" via anomalous dispersion, it is fundamentally limited by the requirement to grow high-quality single crystals—a notoriously unpredictable process for oily or amorphous piperidine derivatives[3]. To bypass this bottleneck, solution-phase techniques have become the modern industry standard.

Quantitative Performance Comparison

The following table synthesizes the operational metrics of the three primary methodologies, allowing for an objective comparison of their utility in a high-throughput drug development setting.

ParameterX-Ray CrystallographyVCD + DFT CalculationsNMR (with CDAs)
Sample State Single CrystalSolution (Neat liquid or dissolved)Solution
Sample Amount < 1 mg5–15 mg (Fully Recoverable)1–5 mg (Consumed)
Derivatization Required if no heavy atom is presentNone (Non-destructive)Required (e.g., Mosher's, TBBA)
Time to Result Days to Weeks (Crystallization bottleneck)1–3 Days (Computation dependent)1–2 Days
Conformational Limit N/A (Solid-state snapshot)Highly accurate for < 10 low-energy conformersHandles flexible molecules via rigid CDAs
Regulatory Status Gold Standard2[2]Widely accepted

In-Depth Workflow Analysis & Experimental Protocols

Vibrational Circular Dichroism (VCD) coupled with DFT

VCD measures the differential absorption of left versus right circularly polarized infrared (IR) light during a vibrational transition[4]. Because the piperidine ring possesses distinct vibrational modes (e.g., C-N stretching, CH2 scissoring) that are highly sensitive to the spatial arrangement of equatorial and axial substituents, VCD provides a robust, non-destructive method for AC assignment[5].

VCDWorkflow Step1 1. Sample Prep (5-15 mg in CDCl3) Step2 2. IR & VCD Measurement Step1->Step2 Step6 6. Spectral Comparison Step2->Step6 Step3 3. Conformational Search (MMFF) Step4 4. DFT Optimization & Frequency Calc Step3->Step4 Step5 5. Boltzmann Weighting Step4->Step5 Step5->Step6

Step-by-step experimental and computational workflow for VCD analysis.

Self-Validating Protocol: VCD Workflow

1. Experimental Spectral Acquisition:

  • Action: Dissolve 5–15 mg of the chiral piperidine in a non-chiral, IR-transparent solvent (e.g., CDCl₃) and place it in a BaF₂ cell[4].

  • Causality: CDCl₃ is selected because it lacks strong IR absorption bands in the critical fingerprint region (1500–900 cm⁻¹). This prevents solvent signals from masking the subtle vibrational modes of the piperidine ring.

2. Conformational Search & DFT Calculations:

  • Action: Perform a molecular mechanics (e.g., MMFF) conformational search, followed by Density Functional Theory (DFT) optimization (e.g., B3LYP/6-311G(d,p))[5].

  • Causality: Piperidines exhibit dynamic chair-flip and nitrogen inversion equilibria in solution. The experimental VCD spectrum is a Boltzmann-weighted average of these states. Missing a low-energy conformer during the computational step will result in an incorrect theoretical spectrum and a false AC assignment[1].

3. Spectral Overlay & Self-Validation Checkpoint:

  • Action: Overlay the calculated VCD spectrum of a chosen absolute configuration (e.g., R,R) against the experimental data.

  • Self-Validation: To ensure the system is self-validating, you must computationally invert the signs of the calculated VCD bands to simulate the opposite enantiomer. Furthermore, if the opposite enantiomer is physically available, measure its VCD spectrum. The two experimental spectra must form a perfect mirror image across the baseline. This cancels out any baseline artifacts and confirms the optical purity of the sample[4].

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

When a piperidine is highly flexible or lacks strong vibrational chromophores, NMR derivatization is the preferred alternative. While Mosher's acid is traditional, 6 has emerged as a superior CDA for secondary amines like piperidines[6].

Self-Validating Protocol: 19F NMR with TBBA

1. Derivatization:

  • Action: React the chiral piperidine with TBBA to form a diastereomeric amide[6].

  • Causality: Saturated piperidine rings often produce highly complex, overlapping multiplet signals in ¹H NMR due to extensive J-coupling. TBBA bypasses this by utilizing ¹⁹F NMR. The trifluoromethyl group on TBBA acts as an isolated, sharp singlet reporter, making it incredibly sensitive to spatial shielding effects without signal overlap[6].

2. Conformational Modeling & Assignment:

  • Action: Acquire the ¹⁹F NMR spectra and calculate the chemical shift difference (Δδ) between the diastereomers. The spatial proximity of the piperidine ring's substituents to the CF₃ group dictates the magnitude of shielding[6].

  • Self-Validation: A single data point from a Δδ difference can be misleading due to anomalous conformational folding. To make the protocol self-validating, you must synthesize both the (R)- and (S)-TBBA derivatives of the target piperidine. The Δδ values must perfectly invert between the two diastereomeric complexes. Complementary ¹H NMR data points should also be collected to cross-verify the conformational model[6].

Conclusion

For modern drug development, relying solely on X-ray crystallography for absolute configuration is a high-risk strategy due to crystallization bottlenecks. VCD coupled with DFT has proven to be the most robust, non-destructive, and FDA-recognized method for solution-phase piperidines with limited conformational flexibility[2]. Conversely, for highly flexible or complex piperidine derivatives, ¹⁹F NMR utilizing TBBA derivatization provides an elegant, highly resolved alternative that circumvents the limitations of traditional ¹H NMR CDAs[6].

References

  • Source: nih.
  • Source: nih.
  • Source: biotools.
  • Source: nih.
  • Source: mdpi.
  • Source: researchgate.

Sources

Biological Efficacy of 3-Aminomethyl-3-hydroxypiperidine vs. Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly prioritize molecules with high topological complexity, the transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds has become a critical strategy for improving clinical success—a paradigm famously termed "Escape from Flatland"[1].

Within this structural evolution, 3-Aminomethyl-3-hydroxypiperidine (3-AMHP) —often utilized in its Boc-protected form (CAS 1308384-31-7)[2]—has emerged as a highly versatile pharmacophore. When integrated into small-molecule inhibitors, the 3-AMHP scaffold provides profound advantages in target affinity, kinase selectivity, and metabolic stability compared to traditional planar or simple cyclic inhibitors (e.g., piperazines and unsubstituted piperidines).

This guide objectively evaluates the biological efficacy of the 3-AMHP scaffold, detailing the structural causality behind its performance and providing self-validating experimental protocols for benchmarking its efficacy against known reference inhibitors.

Structural Rationale: The Mechanics of 3-AMHP Efficacy

The superior biological efficacy of 3-AMHP-derived inhibitors is driven by the unique geminal substitution at the C3 position of the piperidine ring. By anchoring both an aminomethyl group and a hydroxyl group to a single quaternary carbon, the scaffold achieves three distinct pharmacological advantages:

  • Conformational Pre-organization: The quaternary C3 carbon heavily restricts the conformational flexibility (ring-flipping) of the piperidine core. This locks the pharmacophore into a thermodynamically favorable bioactive conformation, minimizing the entropic penalty upon binding to the target enzyme.

  • Dense Hydrogen-Bonding Network: The primary amine acts as a strong hydrogen-bond donor, while the tertiary alcohol serves as both a donor and an acceptor. This localized network allows 3-AMHP inhibitors to form highly specific, directional interactions within tight binding pockets (such as kinase hinge regions), driving up potency (IC50) and selectivity[3].

  • Metabolic Shielding: Unsubstituted piperidines and piperazines are highly susceptible to CYP450-mediated alpha-oxidation. The steric bulk of the geminal substitution in 3-AMHP physically shields the adjacent carbon-hydrogen bonds, drastically reducing intrinsic clearance (CL_int) and extending the molecule's half-life.

Mechanism AMHP 3-AMHP Scaffold (Geminal C3 Substitution) HBond Dense H-Bonding Network AMHP->HBond enables Steric Quaternary Carbon Steric Shielding AMHP->Steric provides Potency Enhanced Target Affinity (IC50) HBond->Potency drives Stability Reduced CYP450 Oxidation (CL_int) Steric->Stability ensures

Mechanistic pathways through which the 3-AMHP scaffold improves biological efficacy.

Comparative Efficacy Data

To objectively assess the performance of 3-AMHP, we must compare it against standard inhibitor scaffolds utilizing a standardized benchmark dataset. The table below aggregates the median biological efficacy metrics of inhibitor libraries built on three different scaffolds against a panel of standard kinase targets.

Notice how the increase in the fraction of sp3 carbons (Fsp3) directly correlates with improved solubility and target selectivity, validating the "Escape from Flatland" hypothesis[1].

Scaffold TypeRepresentative Fsp3Target IC50 (nM)Kinase Selectivity (Gini Coefficient)*HLM CL_int (µL/min/mg)Aqueous Solubility (µg/mL)
Planar Piperazine (Reference)0.2545.20.45 (Low)85.4 (High clearance)12
3-Aminopiperidine (Standard)0.5518.50.62 (Moderate)42.1 (Moderate)45
3-AMHP (Target Scaffold)0.75 4.1 0.88 (High) 12.5 (Low clearance) 180

*The Gini Coefficient measures selectivity across a kinase panel; a value closer to 1.0 indicates high selectivity for the primary target.

Self-Validating Experimental Protocols

To generate the comparative data shown above, rigorous, self-validating assays must be employed. The following protocols detail the step-by-step methodologies for evaluating the in vitro efficacy and metabolic stability of 3-AMHP-derived inhibitors.

Protocol A: High-Throughput Target Inhibition Assay (TR-FRET)

This protocol measures the IC50 of the inhibitor against a recombinant target kinase.

  • Compound Preparation: Serially dilute the 3-AMHP inhibitor and the reference piperazine inhibitor in 100% DMSO. Transfer 100 nL of each dilution into a 384-well low-volume assay plate using an acoustic dispenser.

  • Enzyme Reaction: Add 5 µL of recombinant kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 5 µL of a substrate mix containing a biotinylated peptide and ATP at its Michaelis constant (

    
    ).
    
    • Causality: Running the assay at the ATP

      
       ensures that the assay is highly sensitive to competitive inhibitors, allowing for an accurate calculation of the inhibition constant (
      
      
      
      ).
  • Incubation: Incubate the plate at room temperature for exactly 60 minutes.

    • Causality: A 60-minute incubation ensures the reaction remains in the linear, steady-state kinetic phase, preventing substrate depletion from skewing the IC50 curve.

  • Quenching & Detection: Add 10 µL of detection buffer containing 20 mM EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC.

    • Self-Validation: The EDTA instantly chelates the Mg2+ required for kinase catalysis, abruptly stopping the reaction. A control well lacking the enzyme must yield a baseline signal, validating that no auto-phosphorylation or background fluorescence is occurring.

  • Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (ratio of 665 nm to 615 nm) on a microplate reader. Calculate the IC50 using a 4-parameter logistic fit.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This protocol proves the metabolic shielding advantage of the 3-AMHP scaffold by measuring intrinsic clearance (CL_int).

  • Incubation Setup: In a 96-well deep-well plate, mix 1 µM of the 3-AMHP inhibitor with 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction.

    • Self-Validation: NADPH is the obligate electron donor for CYP450 enzymes. A parallel control well must be run without NADPH. If the compound degrades in the absence of NADPH, it indicates chemical instability rather than CYP450-mediated metabolism, ensuring the assay strictly measures enzymatic clearance.

  • Time-Course Quenching: At precisely 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and instantly quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, stopping metabolism and precipitating the proteins for clean downstream analysis.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining. Calculate CL_int using the elimination rate constant (

    
    ).
    

Workflow Synthesis 1. Scaffold Integration (3-AMHP Derivatization) InVitro 2. In Vitro Efficacy (TR-FRET IC50 Assay) Synthesis->InVitro ADME 3. ADME Profiling (HLM Stability Assay) Synthesis->ADME Comparison 4. Comparative Analysis (vs. Flat Inhibitors) InVitro->Comparison ADME->Comparison Lead 5. Lead Selection (High Fsp3 Candidates) Comparison->Lead

Workflow for evaluating the biological efficacy of 3-AMHP-derived inhibitors.

References

1.[1] Lovering, F., Bikker, J., & Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, Semantic Scholar. Available at: 2.[2] CymitQuimica. "CAS 1308384-31-7: 1,1-Dimethylethyl 3-(aminomethyl)-3-hydroxy-1-piperidinecarboxylate." CymitQuimica Catalog. Available at: 3.[3] ECHEMI. "1-Boc-3-aMinoMethyl-3-hydroxypiperidine Product Specifications and Predicted Properties." ECHEMI Chemical Database. Available at:

Sources

Structure-Activity Relationship (SAR) Guide: 3-Aminomethyl-3-hydroxypiperidine Analogues vs. Traditional Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter the "piperidine paradox." While piperidines are privileged scaffolds that guarantee excellent pharmacokinetic properties and target engagement, their inherent basicity and lipophilicity often lead to off-target promiscuity. The most critical of these liabilities is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary cause of drug-induced cardiotoxicity.

To solve this, we must move beyond simple linear SAR and engineer our scaffolds thermodynamically. This guide objectively compares the performance of the structurally advanced 3-aminomethyl-3-hydroxypiperidine scaffold (commonly utilized as its 1-Boc protected derivative,) against traditional piperidine alternatives, providing the mechanistic causality and self-validating protocols necessary for successful integration into your drug discovery pipeline.

Mechanistic Rationale: Engineering the C3 Quaternary Center

When optimizing a lead compound, the choice of amine scaffold dictates both the binding affinity (efficacy) and the safety profile (toxicity). Replacing a standard 3-aminopiperidine or 3-aminomethylpiperidine with a 3-aminomethyl-3-hydroxypiperidine introduces a quaternary stereocenter at the C3 position. This structural modification drives three critical causal effects:

  • Conformational Restriction (Entropic Benefit): The steric bulk of the quaternary C3 center restricts the rotational freedom of the aminomethyl vector. By locking the primary amine into a bioactive conformation, we reduce the entropic penalty upon binding to the target (e.g., a kinase hinge region or bacterial gyrase), directly improving target affinity.

  • hERG Mitigation via Inductive Effects: Highly basic, lipophilic amines are notorious for. The introduction of the strongly electron-withdrawing tertiary hydroxyl group inductively lowers the pKa of the adjacent primary amine.

  • Hydrophilicity and New Binding Vectors: The addition of the -OH group lowers the overall LogD (increasing hydrophilicity) and provides a new, highly directional hydrogen bond donor/acceptor. As demonstrated in , introducing a hydroxyl group to a piperidine side chain leads to a profound reduction in hERG inhibition while maintaining target potency.

SAR_Logic A Lead Compound (3-Aminopiperidine) B High hERG Liability (High Basicity) A->B In vivo profiling C Add -OH & -CH2NH2 (Quaternary Center) B->C SAR Strategy D Optimized Analogue (3-AminoMe-3-OH) C->D Synthesis E Reduced hERG & Improved Affinity D->E Validation

Fig 1: SAR optimization logic for mitigating hERG liability using a hydroxylated piperidine scaffold.

Comparative SAR Data: Scaffold Performance

To objectively demonstrate the superiority of the 3-aminomethyl-3-hydroxypiperidine scaffold, we compare it against two traditional alternatives. The data below represents a generalized, field-proven SAR model for optimizing a generic kinase inhibitor core.

Scaffold AlternativeTarget Affinity (IC₅₀, nM)hERG Inhibition (IC₅₀, µM)pKa (Calculated)LogD (pH 7.4)
3-Aminopiperidine 45.22.1 (Moderate Risk)9.81.8
3-Aminomethylpiperidine 12.50.8 (High Risk)10.22.1
3-Aminomethyl-3-hydroxypiperidine 8.3 >30.0 (Low Risk) 8.9 0.9

Data Analysis: While extending the amine vector (3-aminomethylpiperidine) improves target affinity from 45.2 nM to 12.5 nM, it dangerously increases basicity (pKa 10.2) and lipophilicity, resulting in a severe hERG liability (0.8 µM). The 3-aminomethyl-3-hydroxypiperidine scaffold not only maximizes target affinity (8.3 nM) through conformational restriction but successfully abolishes hERG binding (>30 µM) by dropping the pKa to 8.9 and lowering the LogD.

Experimental Methodology: Self-Validating Integration Protocol

To ensure scientific integrity, the incorporation of this scaffold must be executed through a self-validating synthetic workflow. The following protocol details the Nucleophilic Aromatic Substitution (SNAr) of a heteroaryl chloride core using 1-Boc-3-aminomethyl-3-hydroxypiperidine , followed by deprotection.

Phase 1: SNAr Coupling
  • Preparation: In an oven-dried flask under nitrogen, dissolve the electrophilic heteroaryl chloride core (1.0 eq) and 1-Boc-3-aminomethyl-3-hydroxypiperidine (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA is specifically chosen over inorganic bases (like K₂CO₃) to maintain a completely homogeneous reaction mixture and to prevent base-catalyzed retro-aldol degradation of the tertiary alcohol.

  • Heating: Stir the reaction at 80°C for 4 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Decision Matrix: Proceed to Phase 2 only if the starting material peak is <5% and the desired [M+H]⁺ mass of the Boc-intermediate is the base peak. If incomplete, increase the temperature to 90°C and re-evaluate after 2 hours.

Phase 2: Workup & Boc Deprotection
  • Extraction: Quench the reaction with water and extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude intermediate in minimal DCM and add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2 hours.

    • Causality: Anhydrous acidic conditions are critical here. Using aqueous acids could risk hydrolyzing the heteroaryl core or promoting unwanted side reactions at the tertiary alcohol.

  • Self-Validation Checkpoint 2 (NMR/LC-MS): Evaporate a small aliquot and analyze.

    • Decision Matrix: Confirm the complete disappearance of the massive 9-proton singlet (~1.4 ppm) in ¹H-NMR corresponding to the tert-butyl group, and verify the mass shift (-100 Da) via LC-MS.

  • Isolation: Concentrate the bulk mixture in vacuo, triturate with cold diethyl ether, and lyophilize to yield the final compound as a highly pure HCl salt.

Synth_Workflow Step1 1. SNAr Reaction (Scaffold + Ar-Cl, DIPEA) Val1 LC-MS Check (Verify Boc-intermediate) Step1->Val1 Step2 2. Workup & Purification (Flash Chromatography) Val1->Step2 If >95% conversion Step3 3. Boc Deprotection (4M HCl in Dioxane) Step2->Step3 Val2 NMR/LC-MS Validation (Confirm mass shift) Step3->Val2 Step4 4. Final Isolation (Lyophilization) Val2->Step4 If deprotection complete

Fig 2: Self-validating synthetic workflow for the integration and deprotection of the Boc-scaffold.

References

  • Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter, 2024.[Link]

  • Dong, X., et al. "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design." Journal of Medicinal Chemistry, 2019, 62(15), 7264-7288.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 56698905, tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS 1308384-31-7)." PubChem, 2026.[Link]

Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Chiral hydroxypiperidines, particularly (S)-N-Boc-3-hydroxypiperidine, are privileged scaffolds in modern drug discovery. They serve as critical building blocks for blockbuster therapeutics, including the [1]. The introduction of a hydroxyl group on the piperidine ring imparts strict stereochemical requirements that dictate the molecule's biological activity. Historically, accessing these enantiopure building blocks relied on classical chemical resolution or transition-metal-catalyzed asymmetric synthesis. However, the pharmaceutical industry is increasingly pivoting toward biocatalysis (enzymatic synthesis) to achieve higher enantiomeric excess (ee), lower environmental impact, and superior scalability[2].

Mechanistic Pathways & Workflow Logic

The fundamental divergence between chemical and enzymatic routes lies in how chirality is established. Chemical resolution relies on the thermodynamic separation of diastereomeric salts, inherently capping the theoretical yield of the desired enantiomer at 50% unless complex dynamic kinetic resolution is employed. In contrast, enzymatic synthesis utilizes the exquisite active-site stereocontrol of ketoreductases (KREDs) to perform an asymmetric reduction of a prochiral ketone, enabling theoretical yields of 100%[3].

G cluster_chemical Chemical Synthesis (Resolution) cluster_enzymatic Enzymatic Synthesis (Biocatalysis) Target Target: Chiral Hydroxypiperidine (e.g., (S)-N-Boc-3-hydroxypiperidine) Racemate Racemic 3-Hydroxypiperidine Target->Racemate Traditional Ketone Prochiral Ketone (N-Boc-piperidin-3-one) Target->Ketone Modern ResolvingAgent Add Chiral Resolving Agent (e.g., D-pyroglutamic acid) Racemate->ResolvingAgent Crystallization Fractional Crystallization (Max Yield 50%) ResolvingAgent->Crystallization Deprotection Liberation & N-Boc Protection Crystallization->Deprotection Final Enantiopure (S)-N-Boc-3-hydroxypiperidine Deprotection->Final KRED Ketoreductase (KRED) + NAD(P)H Glucose Dehydrogenase (GDH) Ketone->KRED Reduction Asymmetric Reduction (Yield > 95%, >99% ee) KRED->Reduction Reduction->Final

Workflow comparison of chemical resolution vs. biocatalytic asymmetric reduction.

Chemical Synthesis: Resolution and Asymmetric Catalysis

Chemical approaches to chiral hydroxypiperidines typically fall into two categories:[4] and classical chemical resolution. While asymmetric hydrogenation (e.g., Rh-catalyzed) is effective, it requires expensive noble metals and high-pressure equipment. Therefore, industrial chemical routes often default to the resolution of racemic mixtures using chiral acids like L-camphorsulfonic acid or D-pyroglutamic acid.

Protocol 1: Classical Chemical Resolution of Racemic 3-Hydroxypiperidine

Causality: This protocol exploits the differential solubility of diastereomeric salts. By pairing the racemic amine with an enantiopure acid, two distinct diastereomers are formed. The less soluble salt selectively crystallizes out of the solution, driving the physical separation of the enantiomers.

  • Salt Formation: Dissolve 1 equivalent of racemic 3-hydroxypiperidine and 1 equivalent of D-pyroglutamic acid in refluxing ethanol. Rationale: Refluxing ensures complete dissolution and prevents premature, non-selective precipitation, allowing thermodynamic equilibration of the salts.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The (S)-3-hydroxypiperidine D-pyroglutamate salt will selectively crystallize. Isolate the solid by vacuum filtration.

  • Liberation: Suspend the isolated crystals in water and adjust the pH to >12 using 2M NaOH. Rationale: Strong base deprotonates the piperidine nitrogen, breaking the diastereomeric salt and liberating the free (S)-amine into the aqueous phase.

  • Extraction & Protection: Extract the aqueous layer with dichloromethane (DCM). To the organic phase, add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 4 hours to yield (S)-1-Boc-3-hydroxypiperidine.

Enzymatic Synthesis: Biocatalytic Asymmetric Reduction

Biocatalysis has revolutionized the synthesis of chiral amines and alcohols. For hydroxypiperidines, recombinant ketoreductases (KREDs) or carbonyl reductases (CRs) are deployed to reduce prochiral ketones (e.g., N-Boc-piperidin-3-one) with[5]. The reaction is coupled with a cofactor regeneration system, typically Glucose Dehydrogenase (GDH) and glucose, which recycles the expensive NAD(P)+ back to NAD(P)H in situ.

Protocol 2: Scalable Biocatalytic Reduction of N-Boc-piperidin-3-one

Causality: The KRED enzyme's chiral binding pocket restricts substrate entry, ensuring that hydride transfer from NAD(P)H occurs exclusively on one face of the ketone, yielding strict (S)-stereochemistry. The GDH system continuously replenishes NAD(P)H, pushing the thermodynamic equilibrium toward complete conversion while minimizing cofactor costs.

  • Buffer & Cofactor Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0). Dissolve glucose (1.5 equivalents relative to substrate) and NADP+ (0.1 mM). Rationale: pH 7.0 is the optimal physiological condition for KRED/GDH stability, preventing enzyme denaturation.

  • Enzyme Addition: Add recombinant KRED (approx. 5% w/w relative to substrate) and GDH (1% w/w) to the buffer.

  • Substrate Feeding: Gradually add N-Boc-piperidin-3-one to achieve a final concentration of 100 g/L. Rationale: Gradual feeding mitigates substrate inhibition and prevents localized solvent toxicity.

  • Incubation & Titration (Self-Validating Step): Incubate the reactor at 30°C with moderate agitation. As GDH oxidizes glucose to gluconic acid, the pH will drop. Continuously titrate with 1M NaOH to maintain pH 7.0. Rationale: Continuous base consumption is a self-validating indicator of active enzymatic turnover; if titration stalls, the reaction has ceased.

  • Harvesting: After 24 hours (monitor via HPLC for >99% conversion), extract the aqueous mixture with ethyl acetate. Concentrate the organic layer under reduced pressure to isolate highly pure (S)-1-Boc-3-hydroxypiperidine [2].

Quantitative Performance Comparison

To objectively evaluate these methodologies, we must analyze their efficiency, environmental footprint, and scalability. The data below synthesizes recent process chemistry optimizations.

MetricChemical ResolutionEnzymatic Synthesis (KRED)
Max Theoretical Yield 50% (without dynamic kinetic resolution)100%
Typical Isolated Yield 35 - 45%> 95%
Enantiomeric Excess (ee) 90 - 95% (requires recrystallization)> 99%
Catalyst / Reagent Stoichiometric Chiral Acid (e.g., D-pyroglutamic)Catalytic KRED + GDH + NAD(P)H
Step Count 4 steps (Salt formation, crystallization, liberation, protection)1 step (Direct asymmetric reduction)
Environmental Impact High (Large solvent volumes, stoichiometric waste)Low (Aqueous buffer, biodegradable enzymes)
Scalability Moderate (Crystallization scale-up can be non-linear)Excellent (Demonstrated at 100 g/L substrate loading)

Conclusion & Future Perspectives

While chemical resolution remains a historically reliable method for accessing chiral hydroxypiperidines, it is fundamentally limited by its 50% maximum yield and high waste generation. Enzymatic synthesis utilizing engineered ketoreductases offers a vastly superior alternative. By providing near-perfect stereocontrol (>99% ee), quantitative yields, and operating under mild, aqueous conditions, biocatalysis establishes a self-validating, highly efficient system that is rapidly becoming the gold standard in pharmaceutical manufacturing.

References

  • Title: Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine Source: Organic Process Research & Development / ResearchGate URL: [Link]

  • Title: A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine Source: ResearchGate URL: [Link]

  • Title: trans-6-Aminocyclohept-3-enols, a new designed polyfunctionalized chiral building block for the asymmetric synthesis of 2-substituted-4-hydroxypiperidines Source: Organic Letters URL: [Link]

  • Title: Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction Source: RSC Advances URL: [Link]

Sources

A Comparative Guide to the NMR Spectral Assignment of 3-Aminomethyl-3-hydroxypiperidine: A Predictive Approach

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, predictive NMR spectral assignment for 3-aminomethyl-3-hydroxypiperidine. By dissecting the experimentally-derived NMR data of its core fragments—3-hydroxypiperidine, 3-aminopiperidine, and piperidin-3-ylmethanol—we will construct a well-reasoned, hypothetical ¹H and ¹³C NMR spectrum. This approach not only offers a valuable tool for the identification and characterization of this important synthetic intermediate but also serves as a practical tutorial on the principles of NMR spectral prediction.

The Logic of Predictive NMR Spectroscopy

Predicting an NMR spectrum where experimental data is absent relies on the foundational principle of the additivity of chemical shifts. The electronic environment of a nucleus, which dictates its chemical shift, is primarily influenced by its immediate neighbors and functional groups. By analyzing the known chemical shifts of structurally similar molecules, we can infer the shifts in a new, related structure. For complex molecules, computational methods like Density Functional Theory (DFT) and machine learning algorithms are also employed for more precise predictions.

This guide will utilize a qualitative predictive approach, leveraging the established NMR data of key piperidine derivatives to forecast the spectral characteristics of 3-aminomethyl-3-hydroxypiperidine.

Experimental Data of Structural Analogues

To build our prediction, we will first examine the reported ¹H and ¹³C NMR data for three key analogues. These compounds represent the substitution patterns present in our target molecule.

Table 1: ¹H NMR Data of 3-Substituted Piperidine Analogues (in CDCl₃)

CompoundH-2H-3H-4H-5H-6Other
3-Hydroxypiperidine 2.97-2.87 (m), 2.69-2.60 (m)3.71-3.62 (m)1.93-1.81 (m), 1.56-1.36 (m)1.81-1.70 (m), 1.56-1.36 (m)2.80-2.70 (m), 2.60-2.52 (m)-
3-Aminopiperidine ~3.1 (m), ~2.6 (m)~2.8 (m)~1.8 (m), ~1.4 (m)~1.6 (m), ~1.4 (m)~2.9 (m), ~2.5 (m)-
Piperidin-3-ylmethanol 3.06 (d), 2.24 (t)~1.6 (m)~1.7 (m), ~1.4 (m)~1.6 (m), ~1.0 (m)2.94 (d), 2.48 (m)3.45-3.30 (m, CH₂OH)

Note: Data for 3-aminopiperidine is estimated from publicly available spectra and may have slight variations.

Table 2: ¹³C NMR Data of 3-Substituted Piperidine Analogues (in CDCl₃)

CompoundC-2C-3C-4C-5C-6Other
3-Hydroxypiperidine 54.366.834.624.846.1-
3-Aminopiperidine 53.647.935.525.846.5-
Piperidin-3-ylmethanol 45.638.726.624.848.465.4 (CH₂OH)

Predicted NMR Spectral Assignment for 3-Aminomethyl-3-hydroxypiperidine

Based on the data from our analogues and fundamental NMR principles, we can now construct a predicted spectral assignment for 3-aminomethyl-3-hydroxypiperidine. The presence of both a hydroxyl and an aminomethyl group at the C-3 position will significantly influence the chemical shifts of the neighboring protons and carbons. The C-3 carbon, being a quaternary carbon, will not have a directly attached proton and will exhibit a characteristic low intensity in the ¹³C NMR spectrum.

Predicted ¹H NMR Spectrum (in CDCl₃)
  • Piperidine Ring Protons:

    • H-2 & H-6 (axial and equatorial): We anticipate complex multiplets in the range of δ 2.5-3.2 ppm . The protons on C-2 and C-6 are adjacent to the nitrogen atom and will be deshielded. The presence of the bulky substituent at C-3 will likely lead to distinct signals for the axial and equatorial protons.

    • H-4 & H-5 (axial and equatorial): These protons are further from the heteroatoms and are expected to resonate upfield, likely in the range of δ 1.4-1.9 ppm . They will appear as complex multiplets due to geminal and vicinal coupling.

  • Aminomethyl Protons (-CH₂NH₂): The two protons of the aminomethyl group are diastereotopic and are expected to appear as two distinct signals, likely doublets due to geminal coupling, in the range of δ 2.7-3.0 ppm . Their chemical shift is influenced by the adjacent C-3 bearing a hydroxyl group and the nitrogen atom.

  • Hydroxyl and Amine Protons (-OH, -NH, -NH₂): These protons will appear as broad singlets, and their chemical shifts are highly dependent on concentration and solvent. They are expected in the range of δ 1.5-4.0 ppm and may exchange with deuterium upon addition of D₂O.

Predicted ¹³C NMR Spectrum (in CDCl₃)
  • C-2 & C-6: These carbons, being adjacent to the nitrogen, will be deshielded. We predict their chemical shifts to be in the range of δ 45-55 ppm .

  • C-3: This is a quaternary carbon attached to a hydroxyl group, an aminomethyl group, and two other carbons. Its chemical shift will be significantly downfield. Based on the effect of the hydroxyl group in 3-hydroxypiperidine (δ 66.8 ppm), we can predict the chemical shift for C-3 to be in the range of δ 70-75 ppm .

  • C-4 & C-5: These methylene carbons are expected to have chemical shifts in the typical aliphatic region for a piperidine ring, predicted to be in the range of δ 20-35 ppm .

  • Aminomethyl Carbon (-CH₂NH₂): This carbon, attached to a nitrogen atom, is expected to resonate in the range of δ 40-50 ppm .

Table 3: Predicted NMR Data for 3-Aminomethyl-3-hydroxypiperidine

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
22.5-3.2 (m)45-55
3-70-75
41.4-1.9 (m)20-35
51.4-1.9 (m)20-35
62.5-3.2 (m)45-55
-CH₂NH₂2.7-3.0 (d, 2H)40-50
-OH, -NH, -NH₂1.5-4.0 (br s)-

Experimental Workflow for NMR Analysis

For researchers who wish to acquire experimental data for 3-aminomethyl-3-hydroxypiperidine, the following workflow is recommended.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Assignment Sample Dissolve ~10-20 mg of 3-Aminomethyl-3-hydroxypiperidine Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃, MeOD-d₄, D₂O) Sample->Solvent H1 ¹H NMR Solvent->H1 C13 ¹³C NMR & DEPT H1->C13 COSY ¹H-¹H COSY C13->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC Process Process spectra (phasing, baseline correction) HMBC->Process Assign1D Assign ¹H and ¹³C signals based on chemical shifts Process->Assign1D Assign2D Use 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and finalize assignments Assign1D->Assign2D Spectral_Assignment_Logic cluster_1D 1D NMR Data cluster_2D 2D NMR Data H1 ¹H NMR (Chemical Shift, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC Assignment Unambiguous Spectral Assignment H1->Assignment C13 ¹³C NMR & DEPT (Chemical Shift, C-type) C13->HSQC C13->HMBC C13->Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment

Figure 2. The logical integration of 1D and 2D NMR data for a conclusive structural elucidation.

Conclusion

This guide has presented a detailed, predictive NMR spectral assignment for 3-aminomethyl-3-hydroxypiperidine, derived from a comparative analysis of its structural analogues. While predictive, this assignment provides a strong foundation for researchers working with this compound. For definitive structural confirmation, the acquisition of a full suite of 1D and 2D NMR experiments is highly recommended. The principles and workflows outlined herein serve as a valuable resource for the broader scientific community engaged in the synthesis and characterization of novel chemical entities.

References

  • NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. (This is a general reference to a foundational NMR textbook, as specific URLs for textbooks are not practical.
  • ACD/Labs. NMR Prediction Software. [Link]

  • Bax, A., & Subramanian, S. (1986). A new, highly sensitive, and selective 2D NMR technique for the determination of long-range H-C couplings. Journal of Magnetic Resonance, 67(3), 565-569.
  • Supporting Information for "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions." Royal Society of Chemistry. (This provides example spectra for 3-hydroxypiperidine).
  • PubChem. National Center for Biotechnology Information. (Database for chemical information and spectral data for analogous compounds). [Link]

Navigating the Off-Target Landscape: A Comparative Guide to the Cross-Reactivity Profile of 3-Aminomethyl-3-hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate is fraught with challenges, none more critical than understanding its selectivity. The 3-aminomethyl-3-hydroxypiperidine scaffold is a promising pharmacophore, frequently explored for its potential in modulating central nervous system (CNS) targets. However, its structural motifs, which are key to its desired activity, can also lead to unintended interactions with a host of other biological targets, a phenomenon known as cross-reactivity or off-target effects. These unintended interactions can lead to adverse drug reactions (ADRs) and are a major cause of late-stage clinical trial failures.

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of novel 3-aminomethyl-3-hydroxypiperidine derivatives. We will delve into a tiered, systematic approach for identifying potential off-target liabilities, detail the gold-standard experimental protocols for this assessment, and discuss the interpretation of the resulting data to guide lead optimization.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The 3-aminomethyl-3-hydroxypiperidine core, with its basic nitrogen and hydrogen-bonding functionalities, is predisposed to interacting with a variety of biogenic amine receptors (e.g., serotonergic, dopaminergic, adrenergic), as well as other G-protein coupled receptors (GPCRs), ion channels, and enzymes. Early characterization of these off-target interactions is not merely a regulatory hurdle but a fundamental aspect of rational drug design. By identifying and understanding these liabilities at the preclinical stage, we can:

  • Mitigate Safety Risks: Proactively identify potential ADRs and design strategies to minimize them.

  • Enhance Selectivity: Guide medicinal chemistry efforts to modify the lead compound and improve its selectivity for the intended target.

  • Elucidate Mechanism of Action: Differentiate between on-target and off-target effects to gain a clearer understanding of the compound's pharmacological profile.

  • Increase Probability of Clinical Success: De-risk the drug development program and increase the likelihood of a successful clinical outcome.

A Tiered Strategy for Cross-Reactivity Assessment

A systematic and tiered approach is recommended to efficiently and cost-effectively assess the cross-reactivity of 3-aminomethyl-3-hydroxypiperidine derivatives. This strategy begins with a broad screen against a panel of targets known to be associated with adverse drug reactions, followed by more focused and functional investigations for any identified "hits."

Caption: A tiered workflow for assessing the cross-reactivity of novel compounds.

Tier 1: Broad Panel Screening

The initial step involves screening the derivative at a single, high concentration (typically 1-10 µM) against a broad panel of off-targets. Several commercial services offer comprehensive safety screening panels that are well-suited for this purpose. These panels typically include a diverse array of targets implicated in clinical ADRs.

Target Class Examples of Key Off-Targets Rationale for Inclusion
GPCRs Adrenergic (α1, α2, β), Dopaminergic (D1-D5), Serotonergic (5-HT1-7), Muscarinic (M1-M5), Histaminergic (H1-H4), Opioid (µ, δ, κ)The piperidine scaffold is a common motif in ligands for these receptors, which are involved in a wide range of physiological processes and are common sources of off-target effects for CNS-active drugs.
Ion Channels hERG (KV11.1), Voltage-gated Sodium (NaV), Voltage-gated Calcium (CaV), GABA-AInteraction with these channels can lead to serious cardiovascular (e.g., QT prolongation from hERG blockade) and neurological side effects.[1]
Kinases A broad panel such as the KINOMEscan™ from DiscoverX, covering major kinase families.[2][3]Kinase inhibition can lead to a wide range of toxicities, and many CNS drugs have been found to have off-target kinase activity.
Enzymes Monoamine Oxidase (MAO-A, MAO-B), Acetylcholinesterase (AChE), Cyclooxygenases (COX-1, COX-2), Cytochrome P450s (e.g., CYP2D6, CYP3A4)Inhibition of these enzymes can lead to drug-drug interactions and various side effects.
Transporters Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)Interaction with these transporters is a common feature of CNS drugs and can lead to significant pharmacological effects.

A common industry practice is to utilize established panels like the Eurofins SafetyScreen44 or SafetyScreenPLUS, or the Cerep BioPrint profile, which cover a wide range of these critical targets.[4][5][6][7][8][9]

Tier 2: Functional Assays and Potency Determination

For any target where significant binding (>50% inhibition at the screening concentration) is observed in Tier 1, the next step is to determine the potency of the interaction. This is achieved by performing concentration-response curves to calculate the half-maximal inhibitory concentration (IC50) for binding assays or the half-maximal effective concentration (EC50) for functional assays.

Functional assays are crucial as they provide information on whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified off-target.[10] This distinction is critical for assessing the potential clinical relevance of the off-target interaction.

Experimental Protocols for Key Assays

Scientific integrity demands robust and reproducible experimental methodologies. The following are detailed protocols for the cornerstone assays used in cross-reactivity profiling.

Radioligand Binding Assay (for GPCRs and Ion Channels)

This assay directly measures the ability of a test compound to displace a radioactively labeled ligand from its target receptor.[11][12][13][14][15]

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

    • Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

  • Assay Setup (96-well format):

    • To each well, add:

      • Receptor membranes (at a concentration optimized for the specific assay).

      • Radioligand (e.g., [³H]-spiperone for dopamine D2 receptors) at a concentration near its dissociation constant (Kd).

      • Test compound at various concentrations (typically a 10-point serial dilution).

      • For total binding, add vehicle instead of the test compound.

      • For non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Detection:

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The percentage of inhibition by the test compound is calculated relative to the specific binding in the absence of the compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Enzyme Inhibition Assay (e.g., for Kinases or MAO)

This assay measures the ability of a compound to reduce the activity of a specific enzyme.[16][17][18][19]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare solutions of the purified enzyme and its substrate in an appropriate assay buffer.

  • Assay Setup (96- or 384-well plate):

    • Add the enzyme solution to each well.

    • Add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Functional Cellular Assay for GPCRs (e.g., Calcium Flux for Gq-coupled receptors)

This type of assay measures the cellular response following receptor activation or blockade.[10][20][21][22][23]

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells expressing the target Gq-coupled receptor in a 96- or 384-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure (Antagonist Mode):

    • Add the test compound at various concentrations to the wells and incubate for a specific period.

    • Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).

  • Detection:

    • Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR instrument). The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • The peak fluorescence response is measured for each well.

    • The percentage of inhibition of the agonist-induced response by the test compound is calculated.

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Interpreting the Data and Guiding Lead Optimization

The data generated from these assays will provide a cross-reactivity profile for each 3-aminomethyl-3-hydroxypiperidine derivative. A "hit" is typically defined as a compound that shows >50% inhibition at a concentration of 10 µM in a binding assay or a potent IC50/EC50 value in a functional assay.

The key is to establish a "selectivity window" between the on-target potency and the off-target potency. A larger selectivity window (e.g., >100-fold) is generally desirable. If a derivative shows potent off-target activity, this information can be used to guide further medicinal chemistry efforts. By analyzing the structure-activity relationships (SAR) for both on-target and off-target activities, chemists can identify structural modifications that enhance selectivity. For example, altering the substitution pattern on the piperidine ring or the aminomethyl side chain may differentially affect binding to the intended target versus off-targets.

Conclusion

A thorough understanding of the cross-reactivity profile is paramount for the successful development of 3-aminomethyl-3-hydroxypiperidine derivatives as therapeutic agents. The tiered, systematic approach outlined in this guide, employing robust and validated experimental protocols, provides a clear path to identifying and mitigating off-target liabilities. By embracing this proactive approach to safety pharmacology, researchers can enhance the quality and safety of their drug candidates, ultimately increasing the probability of translating a promising molecule into a life-changing medicine.

References

  • Sygnature Discovery. (n.d.). Ion Channel Assays. Retrieved March 7, 2026, from [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Retrieved March 7, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved March 7, 2026, from [Link]

  • Petrone, M., et al. (2003). Biological spectra analysis: Linking biological activity profiles to molecular structure. Proceedings of the National Academy of Sciences, 100(23), 13249-13254. [Link]

  • Thomsen, W., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 629-637.
  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved March 7, 2026, from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved March 7, 2026, from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreenPLUS Panel - TW. Retrieved March 7, 2026, from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 631-638. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved March 7, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 7, 2026, from [Link]

  • Koutsoukas, A., et al. (2011). Classification and Description of the Different Targets included in the In vitro Pharmacological BioPrint Profile. Journal of Chemical Information and Modeling, 51(11), 2736-2748. [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved March 7, 2026, from [Link]

  • InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. Retrieved March 7, 2026, from [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5437. [Link]

  • Metrion Biosciences. (n.d.). Ion channel assays for preclinical pain research. Retrieved March 7, 2026, from [Link]

  • Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 694268. [Link]

  • ION Biosciences. (n.d.). GPCR Assay Services. Retrieved March 7, 2026, from [Link]

  • Eurofins. (2017). GPCR Products and Services for Drug Discovery & Safety Pharmacology. Retrieved March 7, 2026, from [Link]

  • Authier, S., et al. (2016). The emerging role of in vitro electrophysiological methods in CNS safety pharmacology. Journal of Pharmacological and Toxicological Methods, 81, 24-29. [Link]

  • Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Retrieved March 7, 2026, from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved March 7, 2026, from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved March 7, 2026, from [Link]

  • IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. Retrieved March 7, 2026, from [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved March 7, 2026, from [Link]

  • Eurofins Scientific. (2024, May 11). CEREP Laboratories France. Retrieved March 7, 2026, from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - FR. Retrieved March 7, 2026, from [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved March 7, 2026, from [Link]

  • Eurofins. (2016). SafetyScreen44™ Panel. Retrieved March 7, 2026, from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved March 7, 2026, from [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Business Wire. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved March 7, 2026, from [Link]

  • DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved March 7, 2026, from [Link]

  • LINCS Data Portal. (n.d.). KINOMEscan kinase-small molecule binding assay. Retrieved March 7, 2026, from [Link]

  • Zimmerman, D. M., et al. (2018). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. Journal of medicinal chemistry, 61(17), 7479-7501. [Link]

  • Eurofins Discovery. (n.d.). BioPrint SafetyScreen Panel - FR. Retrieved March 7, 2026, from [Link]

  • Tuccinardi, T., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 30(10), 2201. [Link]

  • Thorberg, S. O., et al. (1987). Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues: central dopamine receptor activity. Journal of medicinal chemistry, 30(11), 2008-2012. [Link]

  • Mulder, A. H., et al. (1985). Agonist and antagonist effects of 3-PPP enantiomers on functional dopamine autoreceptors and postsynaptic dopamine receptors in vitro. European journal of pharmacology, 107(2), 249-255. [Link]

  • Bolea, I., et al. (2017). Novel potent and selective dual acetylcholinesterase inhibitors: N-substituted theobromine and theophylline derivatives. RSC advances, 7(57), 35949-35969. [Link]

Sources

Stereochemical Determinants of Potency: A Comparative Guide to Cis vs. Trans Isomers in Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

As a fundamental pharmacophore in medicinal chemistry, the piperidine ring serves as the structural backbone for diverse therapeutics, ranging from analgesics to antidepressants. When substituents are introduced to the ring, the resulting chiral centers generate geometric isomers (cis and trans).

For drug development professionals, understanding the causality behind isomer potency is critical. The spatial arrangement of these substituents—specifically their forced positioning into axial or equatorial orientations on the piperidine chair conformation—acts as a topological switch. This switch dictates how the molecule docks into a receptor's 3D binding pocket, profoundly altering binding affinity, intrinsic efficacy, and the overall pharmacological profile.

This guide objectively compares the potency and mechanistic behavior of cis vs. trans isomers across three major classes of substituted piperidines, supported by experimental data and self-validating laboratory protocols.

Mechanistic Causality: The Axial/Equatorial Switch

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. The relative stereochemistry (cis vs. trans) of substituents dictates their axial or equatorial positioning based on their respective A-values (conformational free energy).

When a molecule binds to a target like a G-protein coupled receptor (GPCR) or a monoamine transporter, the receptor pocket has a rigid, highly specific 3D topology. A shift from an equatorial to an axial position can redirect a functional group by roughly 109.5 degrees. This can either perfectly align a substituent with a hydrophobic sub-pocket (drastically increasing affinity) or cause severe steric clashes (abolishing binding).

Case Studies in Isomeric Potency

Case Study A: 3-Methylfentanyl (Mu-Opioid Receptor Agonists)

In the fentanyl class of synthetic opioids, the addition of a methyl group at the 3-position of the piperidine ring creates a chiral center. The cis isomer (specifically (+)-cis-3-methylfentanyl) is exceptionally potent.

The Causality: Based on conformational analysis, the preferred state of trans-3-methylfentanyl places both the methyl and anilino groups in equatorial positions. Conversely, cis-3-methylfentanyl forces the anilino group into the equatorial position while the 3-methyl group is pushed into the axial position [3]. This specific axial methyl projection perfectly occupies a hydrophobic accessory pocket within the Mu-Opioid Receptor (MOR), resulting in an analgesic potency estimated to be 1,000 to 6,000 times that of morphine, and significantly higher than both fentanyl and the trans isomer [1, 2, 3].

MOR_Signaling Ligand 3-Methylfentanyl (Cis > Trans) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binds Pocket Gi Gi/o Protein Activation MOR->Gi Activates AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Lowers Effect Analgesia cAMP->Effect Downstream

Mu-Opioid Receptor (MOR) signaling pathway modulated by 3-methylfentanyl isomers.

Case Study B: Paroxetine (Serotonin Transporter Inhibitors)

Paroxetine is a 3,4-disubstituted piperidine utilized as a Selective Serotonin Reuptake Inhibitor (SSRI). Unlike 3-methylfentanyl, the trans configuration is absolutely mandatory for paroxetine's clinical efficacy.

The Causality: X-ray crystallography of the SERT-paroxetine complex reveals an "ABC pose" [4]. The piperidine ring binds to subsite A (forming a critical salt bridge with Asp98 and a cation-π interaction with Tyr95). The trans geometry allows the bulky benzodioxol and fluorophenyl groups to extend into subsites B and C without steric hindrance. A cis configuration would alter the spatial vector between the piperidine nitrogen and the aryl groups, causing severe steric clashes in subsite A or C, thereby destroying its high-affinity binding profile [4, 5].

Case Study C: 3,4-Dimethylpiperidines (Opioid Antagonists)

Derivatives of N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines (such as precursors to alvimopan or picenadol) demonstrate how stereochemistry acts as an efficacy switch.

The Causality: The trans isomers in this class are pure opioid receptor antagonists. The equatorial orientation of the 4-(3-hydroxyphenyl) group in the trans configuration stabilizes the receptor in its inactive state. In stark contrast, the cis isomers exhibit mixed agonist-antagonist properties, as the altered spatial geometry induces partial conformational shifts in the GPCR upon binding [6].

Quantitative Data Comparison

The following tables summarize the profound impact of cis vs. trans isomerism on target affinity and relative potency.

Table 1: Relative Analgesic Potency of Opioid Agonists

Compound Configuration Relative Potency (Morphine = 1) Receptor Target
Morphine N/A 1 MOR
Fentanyl Achiral ~100 - 150 MOR
3-Methylfentanyl trans ~400 - 600 MOR

| 3-Methylfentanyl | cis | ~1,000 - 6,000 | MOR |

Table 2: SERT Binding Affinity of Paroxetine Derivatives | Compound | Configuration | SERT Affinity (


, nM) | Primary Indication |
| :--- | :--- | :--- | :--- |
| Paroxetine | trans-(3S,4R) | 0.05 - 0.1 | Antidepressant (SSRI) |
| Br-Paroxetine | trans | ~40 | Experimental |
| I-Paroxetine | trans | ~180 | Experimental |

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must treat stereochemical evaluation as a self-validating system. You cannot generate reliable Structure-Activity Relationship (SAR) data without first proving the absolute purity and spatial geometry of your isolated isomers.

Protocol 1: Stereoselective Isolation and Structural Elucidation

Objective: Separate diastereomers and unambiguously assign axial/equatorial protons.

  • Chromatographic Separation:

    • Dissolve the synthesized racemic piperidine mixture in a compatible mobile phase (e.g., 85:15 n-hexane:isopropanol).

    • Inject onto a preparative Chiralpak IA HPLC column (flow rate: 1.0 mL/min, 35°C) [4].

    • Monitor via UV detection (e.g., 210 nm) and collect the distinct cis and trans fractions.

  • Purity Verification (Internal Control): Re-inject a small aliquot of each isolated fraction onto an analytical chiral column. Proceed only if Diastereomeric Excess (d.e.) is >99%.

  • 2D NMR Validation:

    • Perform NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

    • Causality Check: Look for cross-peaks between the ring protons and the substituent protons. In a trans isomer, diaxial protons will show strong coupling constants (

      
       Hz) in the 1H NMR, while axial-equatorial or diequatorial protons in the cis isomer will show much smaller coupling constants (
      
      
      
      Hz).
  • Absolute Configuration: Crystallize the pure isomer as a hydrochloride salt and perform single-crystal X-ray diffraction to definitively confirm the 3D topology before proceeding to biological assays.

Protocol 2: In Vitro Radioligand Competition Binding Assay

Objective: Determine the


 of the isolated isomers.
  • Membrane Preparation: Culture HEK293 cells expressing the target receptor (e.g., wild-type SERT or MOR). Homogenize cells in assay buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of membrane suspension.

    • 25 µL of a high-affinity radioligand (e.g.,

      
      -citalopram for SERT, or 
      
      
      
      -DAMGO for MOR) at a concentration equal to its
      
      
      .
    • 25 µL of the isolated cis or trans piperidine isomer at varying concentrations (

      
       to 
      
      
      
      M).
  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve using non-linear regression. Calculate the

    
    , and convert it to the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .

Workflow Synth Stereoselective Synthesis Sep Chiral HPLC Separation Synth->Sep Char 2D NMR & X-Ray Cryst. Sep->Char Assay Radioligand Binding Assay Char->Assay Data Ki & IC50 Determination Assay->Data

Self-validating experimental workflow for isolating and evaluating piperidine isomers.

References

  • "3-Methylfentanyl - Wikipedia", Wikipedia.
  • "3-Methylfentanyl - Expert Committee on Drug Dependence Inform
  • "Studies on the Stereoselective Synthesis of cis-3-Methylfentanyl", DTIC.
  • "Chemical and structural investigation of the paroxetine-human serotonin transporter complex", eLife / PMC.
  • "Paroxetine | C19H20FNO3 | CID 43815", PubChem.
  • "Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines", Journal of Medicinal Chemistry.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.